12-SAHSA
Description
Properties
IUPAC Name |
12-octadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUIHIKPUYHKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273122 | |
| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(18:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51350-61-9 | |
| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51350-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(18:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-SAHSA: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Stearoyl-12-hydroxystearic acid (12-SAHSA) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous molecules have garnered significant scientific interest due to their potential therapeutic applications, particularly in the realms of metabolic disease and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for assessing its impact on key signaling pathways are also presented.
Chemical Structure and Properties
This compound is an ester formed from the condensation of two molecules of stearic acid, where one has been hydroxylated at the 12th carbon position. The formal chemical name is 12-[(1-oxooctadecyl)oxy]-octadecanoic acid.[1][2]
2D Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and its constituent fatty acids.
| Property | This compound | 12-Hydroxystearic Acid (12-HSA) | Stearic Acid |
| CAS Number | 51350-61-9[1][2] | 106-14-9 | 57-11-4 |
| Molecular Formula | C₃₆H₇₀O₄[1][2] | C₁₈H₃₆O₃ | C₁₈H₃₆O₂ |
| Molecular Weight | 566.9 g/mol [1][2] | 300.48 g/mol | 284.48 g/mol |
| Melting Point | Not available | 74-76 °C[3] | 69.3 °C |
| Boiling Point | Not available | 180 °C[3] | 361 °C |
| Solubility | Soluble in methyl acetate (B1210297), DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (20 mg/ml).[1] | Soluble in ether, alcohol, and chloroform. Insoluble in water.[3] | Soluble in alcohol, ether, acetone, chloroform. Insoluble in water. |
| Appearance | A solution in methyl acetate.[2] | Waxy, cream-colored flakes or powder.[3][4] | White, waxy solid. |
Biological Activity and Signaling Pathways
FAHFAs, including molecules structurally related to this compound, have demonstrated anti-inflammatory and anti-diabetic properties. A key mechanism of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these lipids can reduce the production of inflammatory mediators.
NF-κB Signaling Pathway and Putative Inhibition by this compound
Caption: Putative inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 12-hydroxystearic acid and stearic acid using an acid catalyst.
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Stearic acid
-
Toluene (B28343) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 12-hydroxystearic acid (1 equivalent) and stearic acid (1.1 equivalents).
-
Add anhydrous toluene to dissolve the reactants (approximately 10 mL per gram of 12-HSA).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
In Vitro NF-κB Activation Assay
This protocol outlines a general workflow for assessing the effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (e.g., ELISA-based)
-
Multi-well cell culture plates
Experimental Workflow:
Caption: Experimental workflow for NF-κB activation assay.
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in appropriate multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a known inflammatory stimulus, such as LPS (e.g., 100 ng/mL), for a defined time (e.g., 30-60 minutes).
-
Nuclear Extraction: Following stimulation, wash the cells with cold PBS and perform nuclear extraction according to the manufacturer's protocol of the chosen kit.
-
NF-κB p65 Assay: Quantify the amount of activated NF-κB p65 in the nuclear extracts using a commercially available transcription factor assay kit.
-
Data Analysis: Compare the levels of nuclear p65 in the this compound-treated groups to the vehicle-treated and unstimulated controls to determine the inhibitory effect of this compound on NF-κB activation.
Conclusion
This compound is a promising bioactive lipid with a chemical structure that lends itself to potential anti-inflammatory and metabolic regulatory functions. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related FAHFA molecules. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its pharmacological profile.
References
12-Oleoyloxystearic Acid (12-OAHSA): A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oleoyloxystearic acid (12-OAHSA) is a bioactive lipid belonging to the recently discovered class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Identified as a natural component of dietary sources such as olive oil, 12-OAHSA has emerged as a molecule of significant interest due to its potent anti-inflammatory and insulin-sensitizing properties.[3][4] Preclinical studies demonstrate its ability to mitigate obesity-induced adipose tissue inflammation and improve glucose homeostasis, independent of body weight changes.[3][5] The primary mechanism of action involves the suppression of the pro-inflammatory NF-κB signaling pathway in immune cells, particularly macrophages.[1][4] This technical guide provides a comprehensive overview of the discovery of 12-OAHSA, its biological functions, the signaling pathways it modulates, and detailed experimental protocols used in its characterization, positioning it as a promising therapeutic candidate for metabolic and inflammatory diseases.
Discovery and History
The discovery of 12-OAHSA is intrinsically linked to the identification of the broader FAHFA lipid class in 2014.[6][7] Researchers identified this novel family of endogenous mammalian lipids, which includes palmitic acid hydroxy stearic acids (PAHSAs), and noted their anti-diabetic and anti-inflammatory effects.[6] FAHFAs are characterized by an ester bond linking a fatty acid to a hydroxy fatty acid.[8] Subsequent research expanded the known members of this family, identifying hundreds of regioisomers in various tissues and even in common foods.[8]
12-OAHSA, an oleic acid ester of 12-hydroxystearic acid, was specifically identified as a significant component of olive oil.[3][4] A study utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) analyzed various dietary oils and found the highest concentrations of total OAHSAs, including 12-OAHSA, in olive oil.[3] This discovery connected a key component of the Mediterranean diet, long associated with metabolic benefits, to a specific bioactive lipid with therapeutic potential.[2]
Core Biological Functions and Mechanism of Action
The principal biological activities of 12-OAHSA are its anti-inflammatory effects and its ability to improve glucose homeostasis.[1][5]
Anti-Inflammatory Effects
12-OAHSA exerts potent anti-inflammatory activity primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[1][3] In chronic metabolic diseases like obesity, adipose tissue becomes infiltrated with pro-inflammatory immune cells.[2] 12-OAHSA has been shown to reduce the accumulation of CD11c+ macrophages and both CD4+ and CD8+ T lymphocytes in the adipose tissue of obese mice.[3][4] By inhibiting the NF-κB pathway, 12-OAHSA decreases the expression of pro-inflammatory cytokine genes while markedly increasing the expression of the anti-inflammatory cytokine IL-10.[1][3]
Improvement of Glucose Homeostasis
Administration of 12-OAHSA to obese mouse models significantly improves glucose tolerance and insulin (B600854) sensitivity.[3][5] Notably, these improvements occur without corresponding changes in body weight, suggesting a direct impact on metabolic pathways rather than an effect secondary to weight loss.[1][5] This enhancement of systemic insulin sensitivity is believed to be largely a consequence of the reduced adipose tissue inflammation, which is a known driver of insulin resistance.[2]
Signaling Pathways
NF-κB Pathway Inhibition
The most clearly defined signaling pathway modulated by 12-OAHSA is the canonical NF-κB pathway.[1][3] In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of numerous pro-inflammatory genes. 12-OAHSA inhibits this LPS-induced inflammatory response, preventing the downstream production of inflammatory mediators.[3][4]
Caption: 12-OAHSA inhibits the activation of the IKK complex, preventing NF-κB translocation.
Potential GPR120 Involvement
While the direct cell surface receptor for 12-OAHSA has not yet been definitively identified, related FAHFAs are known to signal through G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4).[1][6] GPR120 activation is known to mediate anti-inflammatory effects.[2][9] It is plausible that 12-OAHSA exerts its effects, at least in part, by acting as a ligand for GPR120, which can subsequently inhibit inflammatory signaling.[2][5] Further research is required to confirm this interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Endogenous Synthesis of 12-Stearoyl-Hydroxystearic Acid (12-SAHSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Stearoyl-hydroxystearic acid (12-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have emerged as significant endogenous signaling molecules with anti-inflammatory and insulin-sensitizing properties. Understanding the endogenous synthesis of this compound is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visual representations of the synthetic and signaling pathways to facilitate a deeper understanding of this compound metabolism.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. This compound is a specific FAHFA composed of stearic acid esterified to the 12-hydroxyl group of 12-hydroxystearic acid. Endogenous levels of FAHFAs are found to be altered in metabolic diseases such as type 2 diabetes, highlighting their potential as both biomarkers and therapeutic targets. This guide focuses on the endogenous synthesis of this compound, a process involving a multi-step enzymatic cascade.
The Endogenous Biosynthetic Pathway of this compound
The endogenous synthesis of this compound is a multi-stage process that can be conceptually divided into three key phases:
-
Synthesis of Stearic Acid: The de novo synthesis of the C18:0 saturated fatty acid, stearic acid.
-
Synthesis of 12-Hydroxystearic Acid: The hydroxylation of stearic acid to form 12-hydroxystearic acid.
-
Esterification: The final condensation of stearic acid and 12-hydroxystearic acid to form this compound.
The following diagram provides a high-level overview of the complete proposed biosynthetic pathway.
Synthesis of Stearic Acid
The synthesis of stearic acid occurs in the cytoplasm via the well-established fatty acid synthesis pathway.
-
Step 1: Carboxylation of Acetyl-CoA. The pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA. This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.
-
Step 2: Fatty Acid Elongation. The subsequent elongation of the fatty acid chain is carried out by the multifunctional enzyme Fatty Acid Synthase (FAS) . FAS catalyzes a series of condensation, reduction, dehydration, and further reduction reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. The process continues until a 16-carbon fatty acid, palmitic acid, is formed. Palmitic acid can then be further elongated to stearic acid (C18:0) by elongases.
Synthesis of 12-Hydroxystearic Acid
The formation of 12-hydroxystearic acid is a critical and less well-understood step in the pathway. Evidence points to two potential routes for the hydroxylation of fatty acids in mammals.
-
Route 1: Cytochrome P450-mediated Hydroxylation. Members of the cytochrome P450 family 4 (CYP4) are known to be fatty acid ω- and (ω-1)-hydroxylases. These enzymes can introduce a hydroxyl group at or near the terminal methyl end of a fatty acid. While their primary substrates may vary, they represent a plausible enzymatic mechanism for the direct hydroxylation of stearic acid to form 12-hydroxystearic acid.
-
Route 2: Reduction of Peroxidized Lipids. An alternative pathway involves the non-enzymatic peroxidation of fatty acids within phospholipids, followed by enzymatic reduction. Enzymes such as Peroxiredoxin-6 (PRDX6) and Glutathione Peroxidase 4 (GPX4) possess the ability to reduce lipid hydroperoxides to their corresponding hydroxy derivatives. This pathway could generate 12-hydroxystearic acid from peroxidized stearic acid residues in cell membranes.
Esterification to form this compound
The final step in this compound synthesis is the esterification of 12-hydroxystearic acid with stearic acid.
-
Adipose Triglyceride Lipase (B570770) (ATGL)-mediated Transacylation. The key enzyme identified in this step is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2). In addition to its canonical role in triglyceride hydrolysis, ATGL possesses a transacylase activity. This activity allows it to transfer a fatty acyl chain from a triglyceride to the hydroxyl group of a hydroxy fatty acid, such as 12-hydroxystearic acid, to form the FAHFA.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. It is important to note that a complete set of kinetic parameters for the entire pathway is not yet available, and the presented data is derived from studies on individual enzymes, which may have been conducted under varying experimental conditions.
Table 1: Kinetic Parameters of Enzymes in Stearic Acid Synthesis
| Enzyme | Substrate | Km | Vmax or kcat | Organism/Tissue | Reference |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 20-100 µM | - | Rat Liver | [4][5] |
| Fatty Acid Synthase (FAS) | Acetyl-CoA | 5-10 µM | ~82 nmol/min/mg | Rat Mammary Gland | [6] |
| Fatty Acid Synthase (FAS) | Malonyl-CoA | 2-5 µM | ~65 nmol/min/mg | Rat Liver | [6] |
Table 2: Kinetic Parameters of Enzymes in 12-Hydroxystearic Acid and this compound Synthesis
| Enzyme | Substrate | Km | Vmax or kcat | Organism/Tissue | Reference |
| CYP4A11 | Lauric Acid | 4.7 µM | 7 min-1 | Human | [7] |
| Glutathione Peroxidase 4 (GPX4) | Peroxynitrite | - | 2.0 x 106 M-1s-1 (kapp) | Bovine Erythrocytes | [8] |
| ATGL (Transacylase activity) | - | - | - | Mouse Adipose Tissue | [1] |
Note: Kinetic data for the transacylase activity of ATGL with 12-hydroxystearic acid and stearoyl-CoA from a triglyceride donor are not yet fully characterized and reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound endogenous synthesis.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Lipid Extraction:
- Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
- To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled this compound) to correct for extraction losses.
- Perform lipid extraction using a modified Bligh-Dyer or Folch method. A common procedure involves the addition of a 2:1 (v/v) mixture of chloroform:methanol (B129727).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment (Optional but Recommended):
- Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
- Condition a silica-based SPE cartridge with the same solvent.
- Load the sample onto the cartridge.
- Wash the cartridge with a non-polar solvent to remove neutral lipids.
- Elute the FAHFA fraction with a more polar solvent mixture (e.g., diethyl ether containing a small percentage of acetic acid).
- Dry the eluted fraction under nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the final dried extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).
- Inject the sample onto a C18 reverse-phase LC column.
- Use an isocratic or gradient elution with a mobile phase typically consisting of methanol and water containing an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization.
- Perform mass spectrometry in negative ion mode using electrospray ionization (ESI).
- Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis:
- Integrate the peak areas for the this compound and internal standard transitions.
- Calculate the ratio of the this compound peak area to the internal standard peak area.
- Quantify the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known amounts of this compound.
// Nodes
Sample [label="Biological Sample\n(Plasma, Tissue)"];
Spike [label="Spike with\nInternal Standard"];
Extract [label="Lipid Extraction\n(e.g., Bligh-Dyer)"];
Dry1 [label="Dry Down"];
SPE [label="Solid-Phase Extraction\n(Enrichment)"];
Dry2 [label="Dry Down"];
Reconstitute [label="Reconstitute in\nMethanol"];
LCMS [label="LC-MS/MS Analysis\n(MRM Mode)"];
Data [label="Data Analysis and\nQuantification"];
// Edges
Sample -> Spike;
Spike -> Extract;
Extract -> Dry1;
Dry1 -> SPE;
SPE -> Dry2;
Dry2 -> Reconstitute;
Reconstitute -> LCMS;
LCMS -> Data;
}
In Vitro ATGL Transacylase Activity Assay for FAHFA Synthesis
This protocol is designed to measure the ability of ATGL to synthesize FAHFAs from a hydroxy fatty acid and a triglyceride donor.[9]
1. Reagents and Buffers:
- Purified recombinant ATGL and its coactivator CGI-58.
- Substrate emulsion: Prepare a mixture of a triglyceride (e.g., triolein), a hydroxy fatty acid (e.g., 12-hydroxystearic acid), and a phospholipid (e.g., phosphatidylcholine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing fatty acid-free BSA. Emulsify by sonication.
- Reaction buffer: Potassium phosphate buffer (pH 7.0).
- Stop solution: A mixture of methanol, chloroform, and a small amount of acetic acid.
- Internal standard for LC-MS analysis.
2. Assay Procedure:
- Pre-incubate the purified ATGL with CGI-58 in the reaction buffer at 37°C for a short period to allow for complex formation.
- Initiate the reaction by adding the substrate emulsion to the enzyme mixture.
- Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding the cold stop solution.
- Add the internal standard.
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase.
- Dry the organic phase under nitrogen.
3. Product Analysis:
- Analyze the dried extract for the formation of the specific FAHFA (e.g., this compound) using the LC-MS/MS method described in Protocol 4.1.
4. Controls:
- Include a no-enzyme control to account for any non-enzymatic esterification.
- Include a control with a catalytically inactive mutant of ATGL to confirm that the observed activity is due to the enzyme.
- Include a control without the hydroxy fatty acid substrate to measure the background lipase activity of ATGL.
// Nodes
Enzyme [label="Purified ATGL + CGI-58"];
Substrate [label="Substrate Emulsion\n(Triglyceride + 12-HSA)"];
Incubate [label="Incubate at 37°C"];
Stop [label="Terminate Reaction\n(Stop Solution)"];
Extract [label="Lipid Extraction"];
Analyze [label="LC-MS/MS Analysis\n(Quantify this compound)"];
// Edges
{Enzyme, Substrate} -> Incubate;
Incubate -> Stop;
Stop -> Extract;
Extract -> Analyze;
}
Signaling Pathways of this compound/12-OAHSA
While the primary focus of this guide is on the synthesis of this compound, it is important to briefly mention its known signaling activities, which are often studied using the closely related and more readily available 12-OAHSA (12-Oleoyl-hydroxystearic acid). FAHFAs, including 12-OAHSA, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Upon an inflammatory stimulus, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 12-OAHSA has been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Conclusion and Future Directions
The endogenous synthesis of this compound is a complex enzymatic process involving multiple cellular compartments and enzymatic activities. While the key enzymes in the pathway have been identified, further research is needed to fully elucidate the regulatory mechanisms, substrate specificities, and kinetic parameters of each step. The development of robust in vitro reconstitution systems for the entire pathway will be crucial for detailed mechanistic studies and for the screening of potential modulators. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.
Future research should focus on:
-
Elucidating the specific cytochrome P450 isoforms responsible for 12-hydroxylation of stearic acid in different tissues.
-
Characterizing the kinetic parameters of ATGL's transacylase activity with relevant physiological substrates.
-
Investigating the regulatory mechanisms that control the flux through the this compound biosynthetic pathway in response to different physiological and pathological stimuli.
-
Developing specific and potent inhibitors or activators of the key enzymes in the pathway to modulate endogenous this compound levels for therapeutic benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression and Kinetic Characterization of the Carboxyltransferase Component of Acetyl-CoA Carboxylase* | Semantic Scholar [semanticscholar.org]
- 5. Overexpression and kinetic characterization of the carboxyltransferase component of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsciencegroup.com [medsciencegroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Physiological Role of 12-Stearoyl-12-Hydroxystearic Acid (12-SAHSA) in Mammals: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Stearoyl-12-hydroxystearic acid (12-SAHSA) is a member of the growing class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). This technical guide provides a comprehensive overview of the physiological role of this compound and related FAHFAs in mammals. While specific quantitative data for this compound is still emerging, this document consolidates the current understanding of its mechanism of action, primarily through the G protein-coupled receptor 120 (GPR120), and its significant roles in modulating metabolic and inflammatory pathways. Detailed experimental protocols for the characterization of this compound's biological activities, structured tables of quantitative data for related GPR120 agonists, and diagrams of key signaling and experimental workflows are presented to facilitate further research and drug development in this promising area.
Introduction to this compound and the FAHFA Lipid Family
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities.[1][2] They are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. The structural diversity within this lipid family, arising from different combinations of fatty acids and hydroxy fatty acids and the position of the ester linkage, contributes to their varied physiological functions.[3][4]
This compound is a specific branched-chain FAHFA, consisting of stearic acid esterified to the hydroxyl group of 12-hydroxystearic acid. While much of the initial research on FAHFAs has focused on palmitic acid esters of hydroxy stearic acids (PAHSAs), the fundamental roles of these lipids in cellular signaling are believed to be conserved across the class.[2] Emerging evidence points to the therapeutic potential of FAHFAs in metabolic disorders such as type 2 diabetes and in inflammatory conditions.[3]
Mechanism of Action: GPR120 Signaling
The physiological effects of this compound and other long-chain FAHFAs are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4] GPR120 is expressed in various tissues, including adipose tissue, immune cells (macrophages), and the intestine.[5][6] Its activation by ligands like FAHFAs initiates distinct signaling cascades in different cell types, leading to anti-inflammatory and insulin-sensitizing effects.
Anti-Inflammatory Signaling Pathway
In immune cells such as macrophages, GPR120 activation by FAHFAs triggers a potent anti-inflammatory response. This pathway is Gαq-independent and relies on the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interrupts the pro-inflammatory cascade by preventing the association of TAK1 and TAB1, which is a critical step in the activation of the NF-κB and JNK signaling pathways. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
Insulin (B600854) Sensitizing Signaling Pathway
In adipocytes, GPR120 activation by FAHFAs enhances insulin-stimulated glucose uptake. This is mediated through a Gαq-coupled pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting the translocation of the GLUT4 glucose transporter to the cell membrane, thereby increasing glucose uptake.[4][6]
Physiological Roles of this compound in Mammals
Regulation of Inflammation
Chronic low-grade inflammation is a key contributor to the pathophysiology of many metabolic diseases, including obesity and type 2 diabetes. By activating GPR120 in macrophages, this compound and other FAHFAs can suppress inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[4][5] This anti-inflammatory action is crucial for maintaining metabolic homeostasis.
Enhancement of Insulin Sensitivity
Insulin resistance, a condition where cells fail to respond normally to insulin, is a hallmark of type 2 diabetes. FAHFAs, likely including this compound, improve insulin sensitivity by promoting glucose uptake in adipocytes through GPR120 activation.[4][6] This leads to better glycemic control. Furthermore, GPR120 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][3]
Potential Role in Skin Innate Immunity
Recent studies have indicated that 12-hydroxystearic acid (12-HSA), the precursor of this compound, can upregulate the expression of antimicrobial peptides (AMPs) in skin keratinocytes.[7][8] This suggests a potential role for this compound in enhancing the skin's innate immune barrier, protecting against pathogens. This represents a novel area of investigation for the physiological functions of this class of lipids.
Quantitative Data for GPR120 Agonists
While specific quantitative data for this compound is not yet widely available in the literature, the following table summarizes the potency (EC50/IC50) of other endogenous and synthetic GPR120 agonists. This data provides a valuable reference for the expected activity range of this compound.
| Agonist | Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference(s) |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [5][9] |
| EPA (Eicosapentaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [9] |
| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified | [9] |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization | [9] |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [9][10] |
| Compound A (GPR120-IN-1) | Synthetic | Selective GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | β-arrestin-2 Recruitment | [9][11] |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for studying the anti-inflammatory and insulin-sensitizing effects of lipids and can be applied to the investigation of this compound.
In Vitro Assessment of Anti-Inflammatory Activity
This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokine expression in a macrophage cell line.
-
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for qRT-PCR) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO, 6 hours for gene expression). Include an unstimulated control group.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
-
Quantify using a sodium nitrite standard curve.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells using TRIzol.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for TNF-α, IL-6, and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
References
- 1. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molnova.com:443 [molnova.com:443]
In-Depth Technical Guide on the Mechanism of Action of 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-SAHSA (12-hydroxystearic acid-serine amide) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties. This technical guide delineates the current understanding of the molecular mechanisms through which this compound exerts its therapeutic effects. The primary modes of action involve the activation of G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to the downstream inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of the signaling cascades, quantitative data on related compounds, detailed experimental protocols for studying these pathways, and visual representations of the molecular interactions and experimental workflows.
Core Signaling Pathways
The biological activities of this compound are primarily mediated through two key receptors: GPR120 and PPARγ. Activation of these receptors initiates a cascade of intracellular events that culminate in the attenuation of inflammatory responses and enhancement of insulin (B600854) sensitivity.
GPR120 Activation and Downstream Signaling
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor that is activated by long-chain fatty acids. Upon binding of this compound, GPR120 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, particularly Gαq/11. This initiates a signaling cascade that includes:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates a variety of downstream targets.
-
β-Arrestin 2 Recruitment and NF-κB Inhibition: GPR120 activation also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can interact with and inhibit TAK1 (TGF-β-activated kinase 1), a key upstream kinase in the NF-κB signaling pathway. This prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
PPARγ Activation and Gene Regulation
PPARγ is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Hydroxy fatty acids have been shown to act as agonists for PPARs.[1] While direct binding and activation of PPARγ by this compound is an area of ongoing research, related hydroxy fatty acids are known to activate this receptor.[1] The proposed mechanism involves:
-
Ligand Binding and Heterodimerization: this compound or its metabolites may enter the cell and bind to the ligand-binding domain of PPARγ. This induces a conformational change that promotes the heterodimerization of PPARγ with the retinoid X receptor (RXR).
-
PPRE Binding and Transcriptional Regulation: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Anti-inflammatory Gene Expression: This binding event recruits coactivators and leads to the increased transcription of genes with anti-inflammatory properties. Conversely, activated PPARγ can also transrepress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB.
Quantitative Data
While specific quantitative data for the binding affinity and potency of this compound on its molecular targets are not extensively available in the public domain, data for structurally related compounds and synthetic agonists provide valuable insights into the expected range of activity.
| Compound Class | Target | Assay Type | Parameter | Value | Reference |
| Synthetic GPR120 Agonist (Compound A) | GPR120 | β-arrestin 2 Recruitment | EC50 | ~0.35 µM | [2] |
| Omega-3 Fatty Acids (DHA, EPA) | GPR120 | SRE-luc Reporter | EC50 | 1 - 10 µM | [3] |
| Curcumin Analogue (BAT3) | NF-κB | Reporter Gene Assay | IC50 | ~6 µM | [4] |
| Curcumin Analogue (BAT8) | NF-κB | Reporter Gene Assay | IC50 | ~15 µM | [4] |
| Curcumin Analogue (BAT1) | NF-κB | Reporter Gene Assay | IC50 | ~24 µM | [4] |
| Rosiglitazone | PPARγ | Reporter Gene Assay | EC50 | 225 nM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
GPR120 Activation Assay (Calcium Mobilization)
This protocol measures the activation of GPR120 by monitoring changes in intracellular calcium levels.
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffer. A baseline fluorescence reading is taken. This compound, diluted to various concentrations in the assay buffer, is then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: The increase in fluorescence intensity over baseline is calculated and plotted against the concentration of this compound to determine the EC50 value.
PPARγ Transactivation Assay (Luciferase Reporter)
This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured in DMEM with 10% FBS. Cells are transiently co-transfected with three plasmids: a PPARγ expression vector, a luciferase reporter vector containing PPREs upstream of the luciferase gene, and a Renilla luciferase vector for normalization.
-
Cell Plating and Treatment: Transfected cells are seeded into 96-well plates. After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Lysis and Luciferase Measurement: After 18-24 hours of incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity is calculated relative to the vehicle-treated control and plotted against the concentration of this compound to determine the EC50 value.
NF-κB Inhibition Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit the activation of the NF-κB pathway, typically induced by an inflammatory stimulus like lipopolysaccharide (LPS).
-
Cell Culture and Transfection: A macrophage-like cell line (e.g., RAW 264.7) is co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase normalization vector.
-
Cell Plating and Pre-treatment: Transfected cells are seeded into 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The normalized luciferase activity is calculated. The percentage of inhibition of LPS-induced NF-κB activation is determined for each concentration of this compound, and the IC50 value is calculated.
Visualizations
Signaling Pathways
Caption: GPR120 signaling cascade initiated by this compound.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflows
Caption: Workflow for GPR120 Calcium Mobilization Assay.
Caption: Workflow for NF-κB Inhibition Luciferase Reporter Assay.
Conclusion
This compound represents a promising therapeutic agent for inflammatory and metabolic disorders. Its mechanism of action, centered on the activation of GPR120 and PPARγ and the subsequent inhibition of NF-κB signaling, provides a multi-faceted approach to disease modulation. Further research is warranted to fully elucidate the quantitative aspects of this compound's interactions with its molecular targets and to translate these findings into clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for scientists and researchers to advance the understanding and development of this compound and other FAHFA-based therapeutics.
References
- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interpriseusa.com [interpriseusa.com]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
The Biological Functions of FAHFAs: A Deep Dive into 12-SAHSA and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic promise, particularly in the realms of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of FAHFAs, with a specific focus on 12-stearic acid-hydroxy-stearic acid (12-SAHSA). We delve into the core mechanisms of action, including receptor-mediated signaling, and present available quantitative data on their biological effects. Furthermore, this guide details key experimental protocols for the study of these molecules and provides visual representations of critical signaling pathways and experimental workflows to aid in research and development. While specific quantitative data for this compound is emerging, this guide leverages data from closely related FAHFA family members to provide a robust comparative framework.
Introduction to FAHFAs
First identified in 2014, FAHFAs are a unique class of lipids characterized by an ester bond between a fatty acid and a hydroxylated fatty acid. The nomenclature designates the fatty acid, the position of the hydroxyl group on the hydroxy fatty acid, and the hydroxy fatty acid itself. For instance, this compound is composed of stearic acid esterified to the 12-hydroxyl group of another stearic acid molecule.
Levels of certain FAHFAs have been shown to correlate with insulin (B600854) sensitivity. Reduced levels of FAHFAs are observed in the serum and adipose tissue of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes. Conversely, administration of FAHFAs in preclinical models has demonstrated improvements in glucose tolerance and a reduction in inflammation, highlighting their therapeutic potential.
Core Biological Functions of FAHFAs
FAHFAs, including this compound, exert a range of beneficial biological effects, primarily centered on metabolic regulation and anti-inflammatory responses.
Metabolic Regulation
-
Enhanced Insulin Sensitivity and Glucose Uptake: FAHFAs have been shown to improve insulin sensitivity and promote glucose uptake into adipocytes and other tissues. This action is mediated, in part, through the activation of G-protein coupled receptor 120 (GPR120).
-
Stimulation of Insulin Secretion: Certain FAHFAs can potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells through the activation of GPR40 (also known as FFAR1).
-
GLP-1 Secretion: FAHFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, from enteroendocrine L-cells.
Anti-inflammatory Effects
FAHFAs exhibit potent anti-inflammatory properties. They can attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages. This anti-inflammatory signaling is also mediated through the GPR120 receptor, which can engage β-arrestin-2 to inhibit inflammatory cascades.
Signaling Pathways
The biological effects of FAHFAs are primarily transduced through two key G-protein coupled receptors: GPR120 and GPR40.
GPR120 Signaling
GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in mediating the metabolic and anti-inflammatory effects of FAHFAs. Upon activation by FAHFAs, GPR120 can signal through two main pathways:
-
Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, contributing to enhanced glucose uptake.
-
β-Arrestin 2 Pathway: The anti-inflammatory effects of FAHFAs are largely mediated through the recruitment of β-arrestin 2 to the activated GPR120. This interaction inhibits downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]
GPR40 Signaling
GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by FAHFAs leads to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1. The primary signaling mechanism involves the Gαq/11 pathway, similar to GPR120, leading to increased intracellular calcium which triggers the exocytosis of insulin- and GLP-1-containing granules.
Quantitative Data on FAHFA Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for closely related FAHFAs and other GPR120/GPR40 agonists to provide a comparative context for their potency.
Table 1: Potency of FAHFAs and Other Agonists on GPR120 and GPR40
| Compound | Target Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| 9-PAHSA | GPR120 | Calcium Flux | Not Specified | ~19 µM (IC50) | [2] |
| TUG-891 (Synthetic) | GPR120 | Calcium Flux | hGPR120-CHO | ~43.7 nM (EC50) | [2] |
| GW9508 (Synthetic) | GPR120 / GPR40 | Calcium Mobilization | HEK-293 | ~2.2 - 3.4 µM (EC50) | [2] |
| Docosahexaenoic Acid (DHA) | GPR120 | SRE-luc Reporter | Not Specified | 1 - 10 µM (EC50) | [2] |
| Eicosapentaenoic Acid (EPA) | GPR120 | SRE-luc Reporter | Not Specified | 1 - 10 µM (EC50) | [2] |
| Compound A (Synthetic) | GPR120 | β-arrestin-2 Recruitment | hGPR120-expressing cells | ~0.35 µM (EC50) | [3] |
| TAK-875 (Synthetic) | GPR40 | Receptor Activation | Not Specified | 72 nM (EC50) | [4] |
Table 2: In Vivo Effects of FAHFA Administration in Mice
| FAHFA | Mouse Model | Treatment Duration | Key Findings | Reference |
| 9-PAHSA | High-Fat Diet-fed | 15-18 weeks | Improved insulin sensitivity and glucose tolerance; reduced adipose tissue inflammation. | [5] |
| 5- and 9-PAHSA | Chow-fed | Up to 18 weeks | Improved insulin sensitivity and glucose tolerance; augmented insulin and GLP-1 secretion. | [5] |
Detailed Experimental Protocols
Extraction and Quantification of FAHFAs from Adipose Tissue
This protocol describes a modified Bligh-Dyer method followed by solid-phase extraction (SPE) for the enrichment of FAHFAs prior to LC-MS/MS analysis.
Methodology:
-
Homogenization: Homogenize ~100-150 mg of frozen adipose tissue in a mixture of chloroform, methanol, and phosphate-buffered saline (PBS) (typically in a 2:1:0.8 v/v/v ratio).
-
Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases.
-
Lipid Extraction: Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with hexane.
-
Load the dried lipid extract reconstituted in a small volume of chloroform.
-
Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.
-
Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).
-
-
LC-MS/MS Analysis: Dry the FAHFA fraction, reconstitute in a suitable solvent (e.g., methanol), and analyze using a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 column for separation and multiple reaction monitoring (MRM) for quantification against a labeled internal standard.
In Vitro GPR120/GPR40 Activation Assay (Calcium Flux)
This assay measures the ability of a compound to activate GPR120 or GPR40 by detecting changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR120 or GPR40.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the effect of a compound on glucose disposal in a living organism.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling and fast them for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle via oral gavage or intraperitoneal injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
Conclusion and Future Directions
FAHFAs, including this compound, represent a promising new class of endogenous lipids with significant potential for the treatment of metabolic and inflammatory diseases. Their ability to improve insulin sensitivity, stimulate insulin and GLP-1 secretion, and exert potent anti-inflammatory effects through the activation of GPR120 and GPR40 makes them attractive therapeutic targets.
While research on this lipid class is rapidly advancing, further studies are needed to fully elucidate the specific biological functions and quantitative potency of individual FAHFA isomers like this compound. The development of more selective synthetic agonists for GPR120 and GPR40 will also be crucial for dissecting their distinct signaling pathways and for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these fascinating molecules and harness their therapeutic potential.
References
- 1. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Hydroxylated Fatty Acids in Inflammation: Focus on 12-(S)-HETE and 12-HSA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "12-SAHSA" does not correspond to a standardly recognized molecule in the scientific literature concerning inflammation. This guide focuses on two closely related and extensively researched hydroxylated fatty acids: 12-(S)-hydroxyeicosatetraenoic acid (12-(S)-HETE) and 12-hydroxystearic acid (12-HSA), which are likely the subject of interest.
Introduction: Hydroxylated Fatty Acids as Inflammatory Mediators
Hydroxylated fatty acids are critical lipid mediators involved in a wide array of pathophysiological processes, including inflammation. These molecules, derived from the oxygenation of polyunsaturated fatty acids, can act as signaling molecules that modulate cellular responses. This guide provides a detailed overview of the pro-inflammatory lipid mediator 12-(S)-HETE and the emerging anti-inflammatory properties of 12-HSA. We will delve into their mechanisms of action, associated signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate their functions.
12-(S)-Hydroxyeicosatetraenoic Acid (12-(S)-HETE): A Pro-Inflammatory Mediator
12-(S)-HETE is a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme. It is increasingly recognized for its role in promoting inflammation and neuropathic pain.
Mechanism of Action: GPR31 Activation
The primary mechanism of action for 12-(S)-HETE is its function as a high-affinity ligand for the G protein-coupled receptor 31 (GPR31), which is now often referred to as the 12-(S)-HETE receptor (12-HETER).[1][2] GPR31 is a Gαi protein-coupled receptor, and its activation by 12-(S)-HETE initiates a cascade of downstream signaling events that contribute to inflammatory responses.[3] The expression of Gpr31 has been found to increase in the dorsal horn of the spinal cord in animal models of traumatic nerve injury-induced neuropathic pain, highlighting its relevance in pain and inflammation.[3]
Signaling Pathways of 12-(S)-HETE
Upon binding of 12-(S)-HETE to GPR31, the receptor mediates its effects through several key signaling pathways:
-
MAPK/ERK Pathway: Activation of GPR31 by 12-(S)-HETE leads to the phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2).[1][3] This pathway is a central regulator of cellular processes including inflammation.
-
NF-κB Pathway: The 12-(S)-HETE/GPR31 interaction also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a critical mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
These signaling cascades ultimately contribute to the pro-inflammatory and pro-nociceptive effects observed with elevated 12-(S)-HETE levels.
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 12-SAHSA: Tissue Distribution, Quantification, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-stearic acid-hydroxy stearic acid (12-SAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). This class of lipids has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. Evidence suggests that FAHFAs, including this compound, possess anti-diabetic and anti-inflammatory properties, making them promising targets for drug development. This technical guide provides a comprehensive overview of this compound, focusing on its distribution in various tissues, detailed methodologies for its quantification, and an exploration of its potential signaling pathways.
Data Presentation: this compound Levels in Biological Tissues
Quantitative data on the absolute concentrations of this compound in various human and animal tissues is still emerging in the scientific literature. While the presence of FAHFAs is known to be regulated by tissue type, comprehensive quantitative analyses across a wide range of tissues are not yet widely available. However, existing studies have reported the presence and relative abundance of FAHFAs, including the stearic acid esters of hydroxystearic acids (SAHSAs), in serum and adipose tissue. It has been noted that SAHSA is the most abundant FAHFA found in certain foods associated with anti-inflammatory and beneficial metabolic effects.
As more targeted quantitative lipidomics studies are conducted, it is anticipated that a clearer picture of the tissue-specific distribution and concentration of this compound will emerge. For researchers aiming to quantify this compound in their own samples, the following experimental protocols provide a robust framework.
Experimental Protocols: Quantification of this compound by LC-MS/MS
The accurate quantification of this compound in complex biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The following protocol is a comprehensive guide for the extraction and analysis of FAHFAs, which can be specifically tailored for this compound.
1. Lipid Extraction from Tissues
This protocol is suitable for the extraction of lipids from various tissue types, including adipose, liver, and muscle.
-
Materials:
-
Tissue sample (50-100 mg)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
To the tissue sample, add the internal standard.
-
Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.
-
Add 2 mL of methanol and 4 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 10 minutes.
-
Add 1 mL of water and vortex again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step is crucial for removing interfering lipids and concentrating the FAHFA fraction.
-
Materials:
-
Dried lipid extract from the previous step
-
Silica (B1680970) SPE cartridge (e.g., 500 mg)
-
Ethyl acetate (B1210297)
-
Chloroform
-
-
Procedure:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.
-
Load the reconstituted lipid extract onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction with 6 mL of ethyl acetate.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other lipid isomers. An example gradient could be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for re-equilibration
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized. For this compound (C36H70O4), the precursor ion would be [M-H]⁻ at m/z 581.5. Product ions would result from fragmentation of the ester bond and cleavage of the fatty acid chains.
-
Optimization: Cone voltage and collision energy should be optimized for each MRM transition to maximize signal intensity.
-
Signaling Pathways of this compound
The precise signaling mechanisms of this compound are an active area of research. However, based on the known activities of other long-chain fatty acids and FAHFAs, several key pathways are likely involved.
G-Protein Coupled Receptor (GPCR) Activation
Long-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs). The most prominent of these are GPR40 (also known as FFA1) and GPR120 (also known as FFA4). It is highly probable that this compound exerts at least some of its biological effects through the activation of one or both of these receptors.
Caption: Proposed GPCR signaling pathway for this compound.
Modulation of the NF-κB Signaling Pathway
A key aspect of the anti-inflammatory effects of FAHFAs is their ability to modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. It is plausible that this compound, like other related lipids, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from biological tissues.
Caption: Experimental workflow for this compound quantification.
Conclusion
This compound is a promising bioactive lipid with significant potential for therapeutic development. This technical guide provides a foundational understanding of its tissue distribution, detailed protocols for its quantification, and insights into its likely signaling mechanisms. As research in this area continues to expand, a more detailed understanding of the quantitative levels of this compound in various tissues and its precise roles in health and disease will undoubtedly emerge, paving the way for novel therapeutic strategies targeting metabolic and inflammatory disorders.
Genetic Regulation of 12-SAHSA Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis of 12-stearoyl-hydroxystearic acid (12-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of bioactive lipids. This compound and other FAHFAs have emerged as promising therapeutic targets due to their anti-inflammatory and insulin-sensitizing properties. Understanding the intricate regulatory networks that control their production is paramount for the development of novel diagnostics and therapeutics for metabolic and inflammatory diseases. This document details the key enzymes and their corresponding genes, the transcriptional regulation of these genes by various signaling pathways and transcription factors, and provides detailed experimental protocols for the quantification of this compound and the investigation of its genetic regulation.
Introduction to this compound
This compound is a branched FAHFA composed of stearic acid esterified to the 12-hydroxyl group of another stearic acid molecule.[1] Like other FAHFAs, this compound has been shown to exert beneficial metabolic effects, including improved glucose homeostasis.[2] The endogenous levels of these lipids are tightly regulated, and dysregulation has been associated with metabolic diseases. This guide focuses on the core genetic components and regulatory pathways that control the synthesis of this compound.
Biosynthesis of this compound: Key Enzymes and Genes
The biosynthesis of this compound is a two-step process involving the hydroxylation of a fatty acid followed by its esterification to another fatty acid.
Step 1: 12-Hydroxylation of Stearic Acid
The initial and likely rate-limiting step is the hydroxylation of stearic acid at the 12th carbon position to form 12-hydroxystearic acid. While the specific enzyme responsible for this reaction has not been definitively identified, evidence points towards the cytochrome P450 (CYP) family of enzymes , particularly the CYP4 family , which are known to catalyze the ω and ω-1 hydroxylation of fatty acids.[3][4] The CYP4A and CYP4F subfamilies are the primary candidates for this activity.[3][5] Specifically, CYP4A11 has been shown to hydroxylate lauric acid (a C12 fatty acid) at the 12-position (ω-hydroxylation), suggesting a potential role in the hydroxylation of longer-chain fatty acids like stearic acid at or near the ω-position.[6][7]
Step 2: Esterification of 12-Hydroxystearic Acid with Stearic Acid
The subsequent esterification of 12-hydroxystearic acid with a molecule of stearoyl-CoA is catalyzed by Adipose Triglyceride Lipase (B570770) (ATGL) , also known as Patatin-like phospholipase domain-containing protein 2 (PNPLA2).[1][6][8] ATGL possesses a crucial transacylase activity , in addition to its well-known lipase function.[9][10][11][12] In this context, ATGL transfers an acyl group from a triglyceride (TG) or diglyceride (DG) to the hydroxyl group of 12-hydroxystearic acid to form this compound.[1][9]
Other Implicated Enzymes:
-
Peroxiredoxin 6 (PRDX6): This multifunctional enzyme, with its peroxidase activity, has been linked to the biosynthesis of FAHFAs.[2][13] Deletion of the Prdx6 gene has been shown to reduce the levels of certain FAHFAs, suggesting a role in the generation of the hydroxy fatty acid precursor, possibly by reducing lipid hydroperoxides.[2][13]
Genetic Regulation of this compound Production
The expression of the key enzymes involved in this compound biosynthesis is tightly controlled at the transcriptional level by a network of transcription factors and signaling pathways, linking nutritional status and cellular stress to the production of these bioactive lipids.
Transcriptional Regulation of the PNPLA2 (ATGL) Gene
The PNPLA2 gene, encoding ATGL, is a major regulatory hub in this compound synthesis. Its expression is modulated by:
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a key adipogenic transcription factor that directly activates the transcription of the PNPLA2 gene.[2][7][14] This activation is crucial for adipocyte differentiation and lipid metabolism.
-
Specificity Protein 1 (Sp1): Sp1 acts as a basal transcription factor that can, in some contexts, repress PNPLA2 transcription in preadipocytes. However, in mature adipocytes, PPARγ can abrogate this repression, leading to increased ATGL expression.[1][15]
-
Insulin (B600854): Insulin negatively regulates PNPLA2 expression in adipocytes.[2][7][14] This downregulation is part of the mechanism by which insulin promotes energy storage and inhibits lipolysis.
-
Tumor Necrosis Factor-alpha (TNF-α): The pro-inflammatory cytokine TNF-α also downregulates the expression of the PNPLA2 gene in adipocytes, providing a link between inflammation and FAHFA metabolism.[2][7][14]
Transcriptional Regulation of the PRDX6 Gene
The expression of the PRDX6 gene is primarily regulated by:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. In response to oxidative stress, Nrf2 binds to the Antioxidant Response Element (ARE) in the PRDX6 promoter, leading to its transcriptional activation.[8] This suggests that conditions of oxidative stress may influence the production of FAHFAs.
Broader Regulation of Fatty Acid Metabolism
The availability of the precursor, stearic acid, is also a critical factor. The overall state of fatty acid synthesis is controlled by transcription factors such as:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key regulator of lipogenesis, SREBP-1c activates the expression of genes involved in fatty acid synthesis.[16][17][18]
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose, ChREBP also upregulates the expression of lipogenic genes.[16][19][20][21]
Signaling Pathways
The biological effects of this compound and other FAHFAs are mediated through G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).[20][21][22][23][24] Activation of these receptors by FAHFAs initiates downstream signaling cascades that influence insulin secretion, glucose uptake, and inflammatory responses.
Data Presentation
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Step | Enzyme | Gene Name | Function |
| 1. Hydroxylation | Cytochrome P450 Family 4 (e.g., CYP4A11) | CYP4A11 | 12-hydroxylation of stearic acid |
| 2. Esterification | Adipose Triglyceride Lipase (ATGL) | PNPLA2 | Transacylation of 12-hydroxystearic acid with stearoyl-CoA |
| Modulator | Peroxiredoxin 6 | PRDX6 | Reduction of lipid hydroperoxides, potentially generating hydroxy fatty acid precursors |
Table 2: Transcriptional Regulators of Key Genes in this compound Production
| Target Gene | Transcription Factor | Effect on Transcription |
| PNPLA2 (ATGL) | PPARγ | Activation[2][7][14] |
| Sp1 | Repression (in preadipocytes)[1][15] | |
| Insulin | Repression[2][7][14] | |
| TNF-α | Repression[2][7][14] | |
| PRDX6 | Nrf2 | Activation[8] |
Table 3: Quantitative Data on Gene Expression and Enzyme Activity
| Gene/Enzyme | Condition | Fold Change / Activity | Reference |
| PNPLA2 (ATGL) mRNA | Insulin (100 nM) treatment of 3T3-L1 adipocytes | Marked decrease | [2][7][14] |
| PNPLA2 (ATGL) mRNA | TNF-α treatment of 3T3-L1 adipocytes | Time-dependent decrease | [2][7][14] |
| PNPLA2 (ATGL) promoter activity | PPARγ activation in adipocytes | 40- to 120-fold increase | [2] |
| CYP4A11 | Lauric acid substrate | Km = 4.7 µM, kcat = 7 min-1 | [25] |
| Adipose ATGL protein | Correlation with BMI in humans | Inverse correlation (r = -0.64) | [26] |
| Adipose ATGL protein | Correlation with Insulin Sensitivity (SI) in humans | Positive correlation (r = 0.67) | [26] |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.
I. Materials
-
Biological sample (e.g., plasma, adipose tissue homogenate)
-
Internal standard (e.g., 13C-labeled this compound)
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
II. Procedure
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or an equivalent amount of tissue homogenate, add the internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a non-polar solvent.
-
Condition the SPE cartridge with the same solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., methanol).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of water and an organic solvent (e.g., acetonitrile/isopropanol) containing a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Detect this compound and the internal standard using a mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized.[24]
-
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR) for PPARγ Binding to the PNPLA2 Promoter
This protocol allows for the investigation of the in vivo binding of PPARγ to the promoter region of the PNPLA2 gene.[13][21][27][28][29][30]
I. Materials
-
Adipocytes (e.g., differentiated 3T3-L1 cells)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-PPARγ antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the PNPLA2 promoter region containing the PPRE and a negative control region
-
qPCR master mix and instrument
II. Procedure
-
Cross-linking and Cell Lysis:
-
Treat adipocytes with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and resuspend in a shearing buffer.
-
Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-PPARγ antibody or a control IgG overnight.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with Proteinase K to digest the proteins.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the PPRE in the PNPLA2 promoter and a negative control region.
-
Analyze the data as a percentage of input or fold enrichment over the IgG control.
-
In Vitro ATGL Transacylase Activity Assay
This assay measures the ability of ATGL to synthesize FAHFAs from a hydroxy fatty acid and a triglyceride donor.[9][10][24][31]
I. Materials
-
Recombinant ATGL protein or cell lysate containing ATGL
-
12-hydroxystearic acid
-
Radiolabeled triolein (B1671897) (e.g., [3H]triolein)
-
Reaction buffer
-
Organic solvents for extraction (e.g., hexane/isopropanol/water)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
II. Procedure
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, 12-hydroxystearic acid, and radiolabeled triolein.
-
Initiate the reaction by adding the recombinant ATGL or cell lysate.
-
Incubate at 37°C for a defined period.
-
-
Lipid Extraction:
-
Stop the reaction by adding a mixture of organic solvents.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase.
-
-
Analysis by TLC:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the different lipid species (triolein, FAHFA, free fatty acids).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
-
Quantification:
-
Scrape the spot corresponding to the FAHFA product into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of FAHFA produced based on the specific activity of the radiolabeled triolein.
-
Conclusion
The genetic regulation of this compound production is a complex process orchestrated by a network of enzymes, transcription factors, and signaling molecules. ATGL has been identified as a key biosynthetic enzyme, and its expression is tightly controlled by nutritional and inflammatory signals, primarily through the transcription factor PPARγ. The generation of the 12-hydroxystearic acid precursor is likely mediated by cytochrome P450 enzymes. This guide provides a foundational understanding of these regulatory mechanisms and offers detailed protocols to facilitate further research in this exciting field. Elucidating the precise control of this compound production will be crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4 family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homology modeling and substrate binding study of human CYP4A11 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. web.vscht.cz [web.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of steroid hydroxylase gene expression is multifactorial in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. medsciencegroup.com [medsciencegroup.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
- 29. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. merckmillipore.com [merckmillipore.com]
- 31. Measurement of ATGL activity using adiposomes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 12-SAHSA and its Potential as a Biomarker
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] First identified for their therapeutic potential in metabolic diseases, this family of lipids has garnered considerable interest.[1] Among the various FAHFA isomers, 12-palmitic acid hydroxy stearic acid (this compound), also referred to as 12-PAHSA in some literature, is a notable member.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in metabolic disease, mechanisms of action, and its potential as a biomarker.
Biochemical Properties and Mechanism of Action
This compound is an ester formed from palmitic acid and 12-hydroxystearic acid. The biological effects of this compound and other FAHFAs are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[1]
GPR120 Signaling Pathway
GPR120 is a receptor for unsaturated medium- to long-chain free fatty acids and plays a critical role in various physiological processes, including incretin (B1656795) hormone secretion, anti-inflammation, and adipogenesis.[3][4] The activation of GPR120 by ligands like this compound can initiate anti-inflammatory effects.[3] This signaling cascade involves the inhibition of the TAK1-binding protein 1 (TAB1), which in turn prevents the activation of downstream pro-inflammatory kinases TAK1, JNK, and IKK.[1] This ultimately leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]
GPR40 Signaling Pathway
GPR40 is highly expressed in pancreatic β-cells and is crucial for regulating insulin (B600854) secretion.[1] The activation of GPR40 by fatty acids, including this compound, leads to a Gαq/11-coupled signaling cascade, which can enhance glucose-stimulated insulin secretion.[1]
This compound as a Potential Biomarker for Metabolic Diseases
Levels of FAHFAs, including this compound, are closely correlated with insulin sensitivity.[1] This correlation suggests that this compound could serve as a valuable biomarker for metabolic disorders such as type 2 diabetes and obesity.
Correlation with Insulin Sensitivity
Studies have demonstrated that concentrations of these lipids are reduced in the serum and adipose tissue of insulin-resistant humans.[1] Conversely, higher levels of this compound are observed in the adipose tissue of glucose-tolerant mice that overexpress the GLUT4 glucose transporter.[1] Furthermore, fasting has been shown to increase this compound levels in certain tissues, indicating a role in metabolic regulation in response to nutrient availability.[1]
Quantitative Data Summary
The following table summarizes the observed changes in this compound levels in different metabolic states.
| Condition | Tissue/Sample | Change in this compound Levels | Reference |
| Insulin Resistance (Human) | Serum, Adipose Tissue | Decreased | [1] |
| Diet-Induced Obesity (Mouse) | Serum, Adipose Tissue | Decreased | [1] |
| GLUT4 Overexpression (Mouse) | Adipose Tissue | Increased | [1] |
| Fasting | Certain Tissues | Increased | [1] |
Therapeutic Administration in Animal Models
The administration of FAHFAs in animal models of insulin resistance and obesity has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce adipose tissue inflammation, further highlighting their therapeutic potential.[1]
Experimental Protocols for this compound Quantification
Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic target and biomarker.[2] The primary method for quantifying this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers the high sensitivity and specificity required to detect and quantify low-abundance lipids like this compound in complex biological samples.[5]
Challenges in Quantification
Several analytical challenges exist for this compound and other FAHFAs:
-
Low Abundance: FAHFAs are present at very low concentrations in biological samples.[2]
-
Isomeric Complexity: Numerous regioisomers of PAHSAs exist, making their chromatographic separation difficult.[2]
-
Matrix Effects: Complex biological samples can interfere with ionization and compromise the accuracy of quantification.[2]
To overcome these challenges, a robust sample preparation procedure involving lipid extraction and solid-phase extraction (SPE) for enrichment is employed, followed by optimized LC-MS/MS analysis.[2]
Detailed Methodology: LC-MS/MS Quantification
1. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)
-
Homogenization: Homogenize approximately 50 mg of tissue in a suitable buffer or use 200 µL of plasma/serum.[5]
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., ¹³C₁₈-12-OAHSA) to the sample.[6]
-
Lipid Extraction:
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2][5]
2. Solid-Phase Extraction (SPE) for Enrichment
This step is crucial for enriching the FAHFA fraction and removing interfering substances.[2]
3. LC-MS/MS Analysis
The following table outlines typical parameters for LC-MS/MS analysis of this compound.
| Parameter | Specification | Reference |
| Instrumentation | Triple Quadrupole MS or High-Resolution MS (QTOF) | [6] |
| LC Column | C18 Reversed-Phase | [6] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with additives | [6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [2][6] |
| Spray Voltage | 3.5 kV | [2] |
| Temperatures | Ion Transfer Tube: 325°C; Vaporizer: 275°C | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |
4. MRM Transitions for this compound
Quantification is performed using MRM by monitoring the transition from the precursor ion ([M-H]⁻) to specific product ions, which commonly correspond to the palmitate fatty acid and the hydroxystearate anion.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 12-OAHSA (example) | 563.5 | 281.2 (oleic acid fragment) | [6] |
5. Data Analysis
The amount of this compound in the sample is quantified by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve prepared with known concentrations.[6]
Conclusion
This compound and the broader family of FAHFAs represent a promising area of research for the development of novel therapeutics for metabolic diseases.[1] Their endogenous nature and beneficial effects on glucose homeostasis and inflammation make them attractive candidates for drug development.[1] The correlation of this compound levels with insulin sensitivity strongly supports its potential as a biomarker for metabolic disorders. Standardized and robust quantification methods, such as the LC-MS/MS protocol detailed here, are essential for advancing clinical and research applications. Further investigation is warranted to fully elucidate the therapeutic and diagnostic potential of this important lipid molecule.
References
The Emerging Role of 12-SAHSA in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent metabolomic studies have unveiled a potential role for a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), in cancer biology. Among these, 12-[(1-oxooctadecyl)oxy]-octadecanoic acid (12-SAHSA) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of cancer, focusing on its potential mechanisms of action, methodologies for its study, and the quantitative data supporting its relevance.
This compound: A Novel Lipid with Potential Links to Cancer
This compound is a FAHFA composed of stearic acid esterified to 12-hydroxystearic acid (12-HSA)[1][2]. While research on the direct role of this compound in cancer is in its nascent stages, preliminary evidence suggests a dysregulation of its metabolism in breast cancer.
Altered this compound Levels in Breast Cancer
A significant finding has been the observation of lower serum levels of several FAHFAs, including this compound, in breast cancer patients when compared to healthy individuals[3][4]. This suggests a potential alteration in the metabolic pathways responsible for the synthesis or degradation of this compound in the context of breast cancer.
Quantitative Data on FAHFA Levels in Cancer
The following table summarizes the key quantitative finding regarding FAHFA levels in breast cancer, as reported in the literature.
| Lipid Metabolite | Sample Type | Finding in Breast Cancer Patients | Reference |
| This compound | Serum | Decreased compared to healthy controls | [3][4] |
| 9-OAHSA (9-oleic acid ester of hydroxy stearic acid) | Tumor Tissue | Upregulated compared to adjacent normal tissue | [4] |
| 9-HSA (9-hydroxystearic acid) | Tumor Tissue | Downregulated compared to adjacent normal tissue | [4] |
Potential Mechanisms of Action and Signaling Pathways
The precise signaling pathways through which this compound may exert its effects in cancer are yet to be fully elucidated. However, based on the known pharmacology of its constituent fatty acids and other structurally related lipids, several potential pathways can be hypothesized. These include interactions with G protein-coupled receptors (GPR40 and GPR120) and the nuclear receptor PPARγ.
G Protein-Coupled Receptors: GPR40 and GPR120
GPR40 (also known as FFAR1) and GPR120 (FFAR4) are receptors for medium and long-chain fatty acids and are implicated in various cellular processes, including cancer progression[5][6][7]. Activation of these receptors can trigger diverse downstream signaling cascades.
A proposed signaling pathway for GPR40/GPR120 activation by a lipid ligand like this compound is depicted below.
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of long-chain fatty acid receptor GPR40 is associated with cancer progression in colorectal cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 prevents colorectal adenocarcinoma progression by sustaining the mucosal barrier integrity [boa.unimib.it]
A Technical Guide to Branched Fatty Acid Esters: From Foundational Principles to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched fatty acid esters (BFAEs) represent a diverse and increasingly important class of lipids with significant biological activities. This technical guide provides a comprehensive overview of the foundational knowledge of BFAEs, with a particular focus on the well-studied subclass of fatty acid esters of hydroxy fatty acids (FAHFAs). The content herein covers the fundamental aspects of their structure, nomenclature, natural occurrence, and biosynthesis. Furthermore, this guide delves into their physicochemical properties, biological functions, and burgeoning potential in the realm of drug development, particularly for metabolic and inflammatory diseases. Detailed experimental protocols for the synthesis, purification, and analysis of these compounds are provided, alongside a summary of key quantitative data. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms and practical methodologies associated with BFAE research.
Introduction to Branched Fatty Acid Esters
Branched fatty acids (BFAs) are aliphatic carboxylic acids characterized by the presence of one or more methyl groups on their carbon chain.[1][2] When esterified with an alcohol, they form branched fatty acid esters (BFAEs). A significant and extensively studied subclass of BFAEs are the fatty acid esters of hydroxy fatty acids (FAHFAs), which are endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[3][4][5] FAHFAs are formed through the esterification of a hydroxy fatty acid with another fatty acid, creating an estolide bond.[6] The diversity of possible fatty acid and hydroxy fatty acid combinations, along with the position of the ester linkage, results in a vast number of unique FAHFA structures.[6] This structural diversity contributes to their wide range of biological activities and therapeutic potential.[3][5]
Structure and Nomenclature
The fundamental structure of a BFAE consists of a fatty acid chain with one or more branches, typically methyl groups, and an ester functional group.[7] The position of the branch along the chain is a key structural feature. Common classifications include iso- and anteiso-monomethyl-branched fatty acids, where the methyl group is on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2][8]
In the case of FAHFAs, the nomenclature specifies both the fatty acid and the hydroxy fatty acid components, as well as the position of the ester linkage on the hydroxy fatty acid backbone. For example, palmitic-acid-9-hydroxy-stearic-acid (9-PAHSA) indicates that palmitic acid is esterified to the hydroxyl group at the 9th carbon of stearic acid.[4]
Natural Occurrence and Biosynthesis
BFAEs are found in a variety of natural sources, including bacteria, fungi, marine organisms, and ruminant products like dairy and beef.[7][9] They are also present in fermented foods.[9] In mammals, BFAEs, particularly FAHFAs, are synthesized de novo and are found in various tissues, with notable concentrations in adipose tissue.[4][8]
The biosynthesis of the branched fatty acid portion often starts with branched-chain amino acids like valine, leucine, and isoleucine, which are converted to their corresponding α-keto acids and then used as primers for fatty acid synthesis.[10] The elongation process then proceeds via the fatty acid synthase (FAS) system, utilizing malonyl-CoA as a chain extender.[10]
FAHFAs are synthesized through the esterification of a hydroxy fatty acid and another fatty acid, a reaction that can be catalyzed by enzymes with acyltransferase activity.[5] Studies have identified adipose triglyceride lipase (B570770) (ATGL) as a key biosynthetic enzyme for FAHFAs.[11] The levels of endogenous FAHFAs are regulated by physiological states such as fasting and high-fat feeding and have been shown to correlate with insulin (B600854) sensitivity.[4]
Physicochemical Properties
The physical and chemical properties of BFAEs are significantly influenced by their structural features, such as chain length, degree of unsaturation, and the position of branching.[12] Branching in the fatty acid chain generally lowers the melting point and pour point compared to their straight-chain counterparts.[13][14] This is because the branches disrupt the orderly packing of the molecules in the solid state.[14] The viscosity of BFAEs is also affected by their structure, with branching potentially leading to a higher viscosity in some cases.[14]
Table 1: Physicochemical Properties of Selected Fatty Acid Esters
| Property | Straight-Chain Ester (e.g., Palm Biodiesel B100) | Branched-Chain Ester Blend (e.g., Bio-Plus) | Diesel Fuel |
|---|---|---|---|
| Cetane Number | Lower than Bio-Plus | Higher than B100 and Diesel | Lower than Bio-Plus |
| Kinematic Viscosity | Lower than Bio-Plus | Higher than B100 and Diesel | Lower than Bio-Plus |
| Heat Value | Higher than Bio-Plus | Lower than B100 and Diesel | Higher than Bio-Plus |
| Pour Point | Higher | Significantly Lower | - |
Source: Data compiled from a study on blending branched fatty acid esters with biodiesel.[14]
Biological Activities and Therapeutic Potential
BFAEs, and specifically FAHFAs, exhibit a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.[5][7]
Anti-diabetic and Metabolic Effects
Certain FAHFA isomers, such as PAHSAs, have been shown to improve glucose tolerance and insulin sensitivity.[3][5] Their mechanisms of action include:
-
Stimulation of Insulin Secretion: FAHFAs can directly potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][15]
-
Enhanced Glucose Transport: They promote insulin-stimulated glucose uptake in adipocytes.[3]
-
Hepatic Glucose Production: They enhance the ability of insulin to suppress glucose production in the liver.[3]
-
GLP-1 Secretion: PAHSAs can also stimulate the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[15]
These effects are, at least in part, mediated by the activation of G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[3][7][15]
Anti-inflammatory Properties
BFAEs exert potent anti-inflammatory effects by modulating key signaling pathways.[7] They can attenuate the expression and secretion of pro-inflammatory cytokines and chemokines in immune cells.[3] This anti-inflammatory action is thought to involve the modulation of pathways such as nuclear factor-kappa B (NF-κB).[7]
Antimicrobial and Cytotoxic Activities
Some BCFAMEs (branched-chain fatty acid methyl esters) have demonstrated activity against pathogenic bacteria and fungi.[7] The proposed mechanism involves the disruption of microbial cell membranes due to the branched nature of the fatty acid chain, which can alter membrane fluidity and integrity.[7] Additionally, certain BFAEs have shown cytotoxic properties, suggesting potential applications as anticancer agents.[5][7]
Key Signaling Pathways
The biological effects of BFAEs are mediated through their interaction with specific cellular signaling pathways.
G Protein-Coupled Receptor (GPCR) Signaling
As mentioned, GPR40 and GPR120 are key receptors for certain FAHFAs.[7][15] Activation of these receptors on pancreatic β-cells and enteroendocrine cells leads to increased insulin and GLP-1 secretion, respectively, contributing to improved glucose homeostasis.[3][15]
Caption: FAHFA signaling through GPR40/120.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
BFAEs can also act as ligands for PPARs, particularly PPARα.[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[9] Activation of PPARα by BFAEs can lead to an increase in fatty acid oxidation and a decrease in hepatic triglyceride levels.[9]
Caption: BFAE modulation of PPARα signaling pathway.
Experimental Protocols
Enzymatic Synthesis of FAHFAs
This protocol describes a general enzymatic approach for the synthesis of FAHFAs.[4]
-
Enzyme Preparation: Immobilize a suitable lipase on beads. Wash the beads with buffer and lyophilize.
-
Reaction Mixture: Combine the immobilized lipase beads with the desired hydroxy fatty acid (e.g., 12-hydroxystearic acid) and fatty acid (e.g., palmitic acid or oleic acid).
-
Incubation: Agitate the mixture at an elevated temperature (e.g., 70°C) and high speed (e.g., 1000 rpm).
-
Sampling and Analysis: At various time points, take a small aliquot of the reaction mixture.
-
Sample Preparation for LC-MS: Dilute the aliquot in a hexane:isopropanol mixture, followed by a further dilution in isopropanol:chloroform.
-
Analysis: Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis of FAHFA formation.
Extraction and Purification of FAHFAs from Biological Samples
This protocol provides a general workflow for extracting and purifying FAHFAs from tissues.[16]
-
Homogenization: Homogenize the tissue sample in a suitable solvent.
-
Lipid Extraction: Perform a Bligh and Dyer lipid extraction using a chloroform:methanol (B129727):water solvent system.
-
Purification: Use strong anion-exchange solid-phase extraction (SPE) to purify the FAHFAs from the total lipid extract.
-
Derivatization (Optional for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted fatty acids can be derivatized to their methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[2]
-
Reconstitution: Reconstitute the purified sample in a suitable solvent (e.g., methanol) for analysis.
Caption: Workflow for FAHFA extraction and analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the sensitive and specific quantification of FAHFA isomers.[15]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[15]
-
Chromatographic Column: A reverse-phase column, such as a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[15]
-
Mobile Phase: An isocratic or gradient elution using solvents like methanol and water with additives such as ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) to improve ionization.[15]
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each FAHFA isomer and internal standard.[15]
Table 2: Example LC-MS/MS Parameters for FAHFA Analysis
| Parameter | Setting |
|---|---|
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) |
| Mobile Phase | Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Source: Example parameters compiled from a technical guide on BFAEs.[15]
Conclusion and Future Directions
Branched fatty acid esters, particularly FAHFAs, are a rapidly emerging class of bioactive lipids with significant therapeutic potential in metabolic and inflammatory diseases.[5][15] Their ability to modulate key signaling pathways involved in glucose homeostasis and inflammation underscores their importance in maintaining physiological balance.[7][15] Future research should focus on expanding the investigation to a wider range of BFAE species, elucidating the complete enzymatic machinery of their biosynthesis and degradation, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety in humans. The continued development of sophisticated analytical techniques will be crucial for a deeper understanding of the complex biology of these fascinating molecules.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. twinwoodcattle.com [twinwoodcattle.com]
- 14. arpnjournals.org [arpnjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 12-Hydroxystearic Acid (12-HSA): Application Notes and Protocols for Researchers
Introduction
12-Hydroxystearic acid (12-HSA), incorrectly referred to as 12-SAHSA in some contexts, is a saturated fatty acid that is a derivative of stearic acid with a hydroxyl group at the 12th carbon. This bifunctional molecule, possessing both a carboxylic acid and a secondary hydroxyl group, is a versatile building block in various industrial and research applications, including the synthesis of polymers, lubricants, cosmetics, and as a component in drug delivery systems.[1] The primary and most economically viable precursor for the synthesis of 12-HSA is castor oil, which is rich in ricinoleic acid, an unsaturated C18 fatty acid with a hydroxyl group at the 12th position.[2][3]
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 12-HSA, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed methodologies, and diagrams of synthetic workflows and relevant signaling pathways.
Synthetic Pathways for 12-Hydroxystearic Acid
The conversion of castor oil to 12-HSA primarily involves two key chemical transformations: hydrogenation of the carbon-carbon double bond in the ricinoleic acid backbone and hydrolysis of the triglyceride ester linkages. The sequence of these steps defines the two main synthetic routes.[3]
-
Route 1: Hydrogenation followed by Hydrolysis: This is the most common industrial method. Castor oil is first hydrogenated to produce hydrogenated castor oil (HCO), also known as castor wax. Subsequently, the ester linkages in HCO are hydrolyzed to yield 12-HSA and glycerol.[3]
-
Route 2: Hydrolysis followed by Hydrogenation: In this alternative pathway, castor oil is first hydrolyzed to produce ricinoleic acid and glycerol. The ricinoleic acid is then separated and subsequently hydrogenated to produce 12-HSA.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of 12-HSA from castor oil.
Route 1: Hydrogenation of Castor Oil followed by Hydrolysis
Step 1: Hydrogenation of Castor Oil to Hydrogenated Castor Oil (HCO)
This procedure involves the saturation of the double bond in the ricinoleic acid moieties of the castor oil triglycerides.
-
Materials:
-
Castor Oil
-
Nickel or Palladium-based catalyst (e.g., Raney Nickel)
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
-
-
Procedure:
-
Charge the high-pressure reactor with castor oil and the catalyst (e.g., 0.5-2% by weight of oil).
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-12 bar).[1][4]
-
Begin stirring and heat the mixture to the target temperature (e.g., 125-150°C).[1][4] Reaction temperatures should be kept below 150°C to prevent the removal of the hydroxyl groups.[1]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to 80-90°C.
-
Filter the hot reaction mixture to remove the catalyst, yielding hydrogenated castor oil (HCO) as a hard, waxy solid upon cooling.
-
Step 2: Hydrolysis of Hydrogenated Castor Oil (HCO) to 12-HSA
This step involves the saponification of the ester bonds in HCO, followed by acidification to yield the free fatty acid.
-
Materials:
-
Hydrogenated Castor Oil (HCO)
-
Sodium Hydroxide (NaOH) solution (20-25%)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution
-
Hot water
-
Standard laboratory glassware
-
-
Procedure:
-
Melt the HCO in a reaction vessel equipped with a stirrer and heating mantle.
-
Slowly add the aqueous NaOH solution to the molten HCO with vigorous stirring.
-
Heat the mixture (e.g., to reflux) and maintain for the specified reaction time (e.g., 2-4 hours) to ensure complete saponification, forming sodium 12-hydroxystearate (soap) and glycerol.[2]
-
Cool the reaction mixture slightly.
-
Slowly and carefully add the acid solution with continuous stirring to the soap mixture until the pH is acidic (pH 2-3).[2] This will protonate the carboxylate, precipitating the 12-HSA.
-
The 12-HSA will separate as an oily layer. The aqueous layer containing glycerol, sodium sulfate, and excess acid is drained off.
-
Wash the 12-HSA layer with hot water several times until the wash water is neutral to remove any remaining impurities.
-
Dry the washed 12-HSA under vacuum to remove residual water, yielding the final product. For higher purity, recrystallization from a solvent like ethanol (B145695) or acetone (B3395972) can be performed.[2]
-
Quantitative Data Summary
The yield and purity of 12-HSA are influenced by various factors, including catalyst type and concentration, temperature, pressure, and reaction time. The following table summarizes typical reaction conditions and outcomes.
| Parameter | Hydrogenation of Castor Oil | Hydrolysis of HCO | Overall Yield of 12-HSA | Purity | Reference |
| Catalyst | Nickel or Palladium | - | - | - | [5] |
| Temperature | 125-150°C | 90-100°C (Saponification) | - | - | [1][4] |
| Pressure | 2-12 bar | Atmospheric | - | - | [1][4] |
| Typical Yield | >95% (conversion to HCO) | >90% | 80-90% from Castor Oil | >90% | [6][7] |
Characterization of 12-Hydroxystearic Acid
The identity and purity of the synthesized 12-HSA should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups (hydroxyl and carboxylic acid).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and thermal behavior.
Typical Spectroscopic Data for 12-HSA:
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic acid proton | ~11.0 - 12.0 | broad singlet | -COOH |
| Methine proton | ~3.6 | multiplet | -CH(OH)- |
| Methylene protons α to COOH | ~2.3 | triplet | -CH₂-COOH |
| Methylene protons | ~1.2 - 1.6 | multiplet | -(CH₂)n- |
| Terminal methyl protons | ~0.88 | triplet | -CH₃ |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic acid carbon | ~180 | -COOH |
| Methine carbon | ~72 | -CH(OH)- |
| Methylene carbons | ~24 - 37 | -(CH₂)n- |
| Terminal methyl carbon | ~14 | -CH₃ |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| O-H stretch (hydroxyl) | ~3300-3500 (broad) | -OH |
| C-H stretch (alkane) | ~2850-2960 | C-H |
| C=O stretch (carboxylic acid) | ~1700-1725 | C=O |
| O-H bend (carboxylic acid) | ~1200-1300 | O-H |
| C-O stretch | ~1050-1150 | C-O |
Biological Activity and Signaling Pathways of 12-HSA
Recent research has highlighted the biological activities of 12-HSA, particularly in skin health. It has been shown to enhance the skin's innate immune barrier by inducing the secretion of antimicrobial peptides (AMPs) from keratinocytes.[2][8][9]
The proposed mechanism involves the activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of the caspase-8 promoter. The downregulation of caspase-8 subsequently activates the inflammasome, leading to the secretion of AMPs.[2][9]
References
- 1. Hydrogenation of Castor Oil with MONCAT® [evonik.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. castoroil.in [castoroil.in]
- 5. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Analytical Methods for the Quantification of 12-Hydroxy-stearic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Among these, derivatives of 12-hydroxystearic acid, such as 12-palmitic acid hydroxy stearic acid (12-PAHSA) and 12-oleic acid hydroxy stearic acid (12-OAHSA), are of particular interest. Their levels have been shown to be altered in metabolic diseases, making their accurate quantification in biological matrices crucial for understanding their physiological roles and their potential as therapeutic targets and biomarkers.[2] This document provides detailed protocols for the quantification of these lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
It is important to note that while the query specified "12-SAHSA," the scientific literature predominantly focuses on related molecules like 12-PAHSA and 12-OAHSA. It is likely that "this compound" refers to this broader class of lipids. The methodologies described herein are applicable to the analysis of various FAHFA family members.
Quantitative Data Summary
The concentration of 12-hydroxystearic acid derivatives can vary significantly depending on the biological matrix, species, and physio-pathological state. The following table summarizes representative quantitative data for FAHFA isomers found in human plasma and other biological samples.
| Analyte Family | Species | Matrix | Condition | Concentration (nmol/L) | Reference |
| Total FAHFAs | Human | Plasma | Obese | 3.24 (median) | [3] |
| Total FAHFAs | Human | Plasma | Non-obese | 5.22 (median) | [3] |
| 9-POHSA | Human | Plasma | Healthy | 1184.4 ± 526.1 | [4] |
| 9-OAHSA | Human | Plasma | Healthy | 374.0 ± 194.6 | [4] |
| 5-PAHSA | Human | Plasma | Healthy | Below Limit of Detection | [4] |
| 9-PAHSA | Human | Plasma | Healthy | Below Limit of Detection | [4] |
| 12-PAHSA | Human | Plasma | Healthy | Below Limit of Detection | [4] |
Signaling Pathways of 12-Hydroxystearic Acid Derivatives
12-PAHSA and 12-OAHSA exert their biological effects through various signaling pathways. A key mechanism for PAHSAs involves the activation of G protein-coupled receptors (GPCRs), such as GPR40 and GPR120, leading to improved glucose homeostasis and reduced inflammation.[2][5] 12-OAHSA has been shown to mitigate obesity-induced inflammation by suppressing the NF-κB signaling pathway in macrophages.[3][6][7]
Caption: Signaling pathways of 12-PAHSA and 12-OAHSA.
Experimental Protocols
The accurate quantification of 12-hydroxystearic acid derivatives is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection of these low-abundance lipids in complex biological matrices.
Experimental Workflow
The general workflow for the quantification of this compound and related compounds involves sample preparation, including lipid extraction and enrichment, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for this compound quantification.
Protocol 1: Quantification of 12-PAHSA in Plasma/Serum by LC-MS/MS
This protocol details the steps for lipid extraction, sample enrichment, and subsequent analysis by LC-MS/MS.
Materials:
-
Human or mouse plasma/serum samples
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal Standard (e.g., ¹³C-labeled PAHSA)
-
Nitrogen gas stream
-
Solid-phase extraction (SPE) silica (B1680970) cartridges
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 200 µL sample, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[1][5]
-
Vortex the mixture vigorously for 5-10 minutes.[1]
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[1]
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.[1]
-
Dry the organic phase under a gentle stream of nitrogen.[1]
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition a silica SPE cartridge with 6 mL of hexane (B92381).[1]
-
Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.[1]
-
Wash the cartridge with 6 mL of 5% ethyl acetate (B1210297) in hexane to elute neutral lipids.[1]
-
Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[1]
-
Evaporate the collected FAHFA fraction to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the sample in the LC mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC Parameters: [2]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Isocratic mobile phase of methanol:water (e.g., 93:7) with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Parameters: [2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 12-PAHSA: Monitor the transition from the precursor ion ([M-H]⁻, m/z 537.5) to specific product ions, such as the palmitate fatty acid (m/z 255.2) and the hydroxystearate anion (m/z 299.3).
-
-
Data Analysis:
-
Quantify the amount of 12-PAHSA in the sample by comparing the peak area ratio of the endogenous 12-PAHSA to the internal standard against a calibration curve prepared with known concentrations of 12-PAHSA.
Protocol 2: Quantification of 12-OAHSA by Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS/MS, GC-MS offers an alternative with high chromatographic resolution. This method requires derivatization to increase the volatility of the analyte.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in Protocol 1.
-
-
Derivatization:
-
To the dried lipid extract, add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 5%-phenyl/95%-dimethylpolysiloxane).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C) to separate the analytes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area of the derivatized 12-OAHSA to that of a derivatized internal standard against a calibration curve.
Challenges in Quantification
The analysis of 12-hydroxystearic acid derivatives presents several challenges:
-
Low Abundance: These lipids are present at very low concentrations in biological samples.[2]
-
Isomeric Complexity: Numerous regioisomers exist, which can be difficult to separate chromatographically.[2]
-
Matrix Effects: Complex biological samples can interfere with ionization and affect the accuracy of quantification.[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for extraction variability and matrix effects.[1]
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for LC-MS/MS Analysis of 12-SAHSA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12-SAHSA (12-Stearoyl-amino-hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest due to their potent anti-inflammatory and anti-diabetic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound
This compound and other FAHFAs exert their biological effects by activating G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[1] The activation of GPR120 by FAHFAs has been shown to mediate anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] Furthermore, GPR120 activation enhances insulin-stimulated glucose uptake, contributing to the anti-diabetic properties of these lipids.[1]
Experimental Protocol
This protocol details the necessary steps for the extraction, enrichment, and subsequent LC-MS/MS analysis of this compound from biological samples such as plasma or serum.
Materials and Reagents
-
Biological matrix (e.g., human plasma, serum)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 13C-labeled this compound)
-
LC-MS grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Sample Preparation
A robust sample preparation is critical for accurate quantification due to the low endogenous concentrations of this compound.
2.1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or serum in a glass centrifuge tube, add the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at room temperature.
2.2. Solid-Phase Extraction (SPE) for Enrichment
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Reconstitute the dried lipid extract in 1 mL of 50% methanol.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 50% methanol to remove polar interferences.
-
Elute the this compound and other lipids with 3 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes, hold at 100% for 2 minutes, and then re-equilibrate at 60% for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 537.5 [M-H]⁻
-
Product Ions (Q3):
-
Quantifier: m/z 255.2
-
Qualifier 1: m/z 281.2
-
Qualifier 2: m/z 299.2
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Ion Source Parameters (typical):
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of FAHFAs. Actual values may vary depending on the specific instrumentation and matrix.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 537.5 |
| Product Ion (Quantifier, m/z) | 255.2 |
| Product Ion (Qualifier 1, m/z) | 281.2 |
| Product Ion (Qualifier 2, m/z) | 299.2 |
| Ionization Mode | Negative ESI |
Table 2: Method Performance Characteristics for FAHFA Analysis
| Parameter | Typical Value Range | Reference |
| Recovery Rate (SPE) | 71% - 94% | [3][4] |
| Limit of Detection (LOD) | 0.01 - 0.14 pg (with derivatization) | [5] |
| Limit of Quantification (LOQ) | Typically 3x LOD | [6] |
| Linearity (R²) | > 0.99 | [7][8] |
| Precision (%RSD) | < 15% | [8] |
| Accuracy (%Bias) | ± 15% | [8] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 12-SAHSA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-SAHSA (12-stearic acid ester of hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family of endogenous lipids. Emerging research has highlighted the therapeutic potential of FAHFAs, including this compound, in metabolic and inflammatory diseases, making their accurate quantification in biological samples a critical aspect of drug development and biomedical research. These application notes provide detailed protocols for the extraction and analysis of this compound from biological matrices, such as plasma and adipose tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound and other FAHFAs are known to exert their biological effects through the activation of G protein-coupled receptor 120 (GPR120). The binding of this compound to GPR120 can initiate multiple downstream signaling cascades, leading to anti-inflammatory and insulin-sensitizing effects. The primary signaling pathways involve the Gαq/11 subunit and β-arrestin 2.[1][2][3]
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively modulating cellular responses.[4][5]
Alternatively, GPR120 activation can lead to the recruitment of β-arrestin 2.[1][6] The GPR120/β-arrestin 2 complex can mediate anti-inflammatory effects by inhibiting the TAK1-JNK/NF-κB signaling pathway.[2]
Quantitative Data of this compound in Biological Samples
The concentration of this compound can vary significantly between different biological matrices and physiological states. The following table summarizes representative quantitative data obtained from studies analyzing FAHFAs.
| Biological Sample | Species | Condition | This compound Concentration (pmol/g or pmol/mL) | Reference |
| White Adipose Tissue | Rat | Normal Diet | ~1.5 pmol/g | [7] |
| Plasma | Human | Healthy | Below Limit of Detection | [8] |
Note: The levels of many FAHFAs, including this compound, are often found to be lower in individuals with insulin (B600854) resistance.[9][10]
Experimental Workflow for this compound Extraction and Analysis
The overall workflow for the quantification of this compound from biological samples involves sample homogenization (for tissues), lipid extraction, enrichment of the FAHFA fraction using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Adipose Tissue
This protocol is adapted from established methods for FAHFA extraction from tissue.[9]
Materials:
-
Adipose tissue (~100 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal Standard (e.g., ¹³C₁₈-12-OAHSA)
-
Nitrogen gas
-
Silica (B1680970) SPE cartridge (500 mg, 3 mL)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Homogenization:
-
To 100 mg of frozen adipose tissue, add 500 µL of PBS.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
-
Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add 3 mL of chloroform and 1.5 mL of methanol.
-
Spike the mixture with an appropriate amount of internal standard (e.g., 1 pmol of ¹³C₁₈-12-OAHSA).[9]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried FAHFA extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Plasma
This protocol is adapted from established methods for FAHFA extraction from plasma.[10]
Materials:
-
Plasma (200 µL)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Internal Standard (e.g., ¹³C₁₈-12-OAHSA)
-
The remaining materials are the same as in Protocol 1.
Procedure:
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Spike the mixture with an appropriate amount of internal standard (e.g., 1 pmol of ¹³C₁₈-12-OAHSA).[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.
-
Collect the lower organic phase into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure as described in Protocol 1, steps 3a-3e.
-
-
Sample Reconstitution:
-
Follow the sample reconstitution procedure as described in Protocol 1, step 4.
-
LC-MS/MS Analysis of this compound
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for sensitive and specific quantification.
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
LC Gradient (Illustrative):
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 60 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
MS/MS Parameters (Illustrative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Proposed):
The exact MRM transitions should be optimized using a pure standard of this compound. However, based on the structure (stearic acid esterified to 12-hydroxystearic acid), the following transitions are proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 567.5 [M-H]⁻ | 283.2 (Stearic acid) | To be optimized |
| This compound | 567.5 [M-H]⁻ | 299.2 (Hydroxystearic acid) | To be optimized |
| ¹³C₁₈-12-OAHSA (IS) | 611.6 [M-H]⁻ | 317.3 (¹³C₁₈-Hydroxystearic acid) | To be optimized |
The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ions correspond to the carboxylate anions of the constituent fatty acids.
Conclusion
The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound from biological samples. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease and aiding in the development of novel therapeutic strategies. Optimization of LC-MS/MS parameters with authentic standards is crucial for achieving the highest level of accuracy and sensitivity.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
- 8. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Cell-Based Assays for Determining 12-SAHSA Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxystearic acid (12-SAHSA) is a lipid mediator that belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its potential roles in metabolic regulation and inflammation, making it a molecule of significant interest for therapeutic development. The biological activities of this compound are primarily mediated through its interaction with cell surface G protein-coupled receptors (GPCRs), such as GPR40 (also known as FFAR1) and GPR120 (FFAR4).[1][2] Activation of these receptors initiates downstream signaling cascades that can be quantified using various cell-based assays.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the bioactivity of this compound. The assays described herein are essential tools for screening potential therapeutic agents, elucidating mechanisms of action, and advancing our understanding of this compound's physiological functions. The methodologies cover key signaling events, including intracellular calcium mobilization, cyclic AMP modulation, and reporter gene activation, as well as functional downstream effects like glucose uptake and cytokine secretion.
I. G Protein-Coupled Receptor Activation Assays
A. Intracellular Calcium Mobilization Assay
Application: This assay is used to determine the ability of this compound to activate Gq-coupled GPCRs, such as GPR40, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][3]
Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in [Ca²⁺]i can be detected using calcium-sensitive fluorescent dyes.
Experimental Protocol:
-
Cell Preparation:
-
Culture a cell line stably expressing the human or mouse GPCR of interest (e.g., HEK293-hGPR40) in a 96-well black, clear-bottom plate until 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and a probenecid (B1678239) solution (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[5]
-
-
Compound Addition:
-
Following incubation, wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and control compounds (e.g., a known agonist like oleic acid or a synthetic agonist like GW9508) in the assay buffer.[2]
-
Add the compound solutions to the respective wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Collect kinetic data by reading the fluorescence every 1-2 seconds for a period of 1-3 minutes to capture the transient calcium peak.
-
After the initial reading, a positive control such as ionomycin (B1663694) or ATP can be added to determine the maximum calcium response.[5][6]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence (F0) or as a percentage increase over baseline.
-
Plot the dose-response curve of this compound and calculate the EC50 value, which is the concentration that elicits 50% of the maximal response.[7][8]
-
Diagram of Gq Signaling Pathway and Calcium Flux Assay Workflow
Caption: Gq pathway activation by this compound and the corresponding calcium flux assay workflow.
B. Cyclic AMP (cAMP) Assay
Application: This assay determines if this compound interacts with Gs or Gi-coupled receptors. Gs activation increases intracellular cAMP levels, while Gi activation decreases them.[9][10]
Principle: GPCRs coupled to Gs proteins activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9] Conversely, Gi-coupled receptors inhibit adenylyl cyclase.[9] The resulting change in intracellular cAMP concentration can be measured using various methods, including competitive immunoassays (e.g., ELISA) or reporter systems.
Experimental Protocol:
-
Cell Preparation:
-
Seed cells expressing the GPCR of interest (e.g., CHO-hGPR120) in a 96-well plate. For adherent cells, allow them to attach overnight.[11]
-
-
Assay Setup (for Gi-coupled receptors):
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells.
-
For Gi assays, co-incubate with forskolin. For Gs assays, add this compound alone.
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with the specific cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol (e.g., HTRF, ELISA, or luminescence-based reporter assays).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 value for Gs-mediated stimulation or the IC50 value for Gi-mediated inhibition of forskolin-stimulated cAMP production.
-
Diagram of Gs/Gi Signaling Pathways
Caption: Opposing regulation of cAMP production by Gs and Gi signaling pathways.
C. Reporter Gene Assay
Application: To measure the activation of specific transcription factors and signaling pathways downstream of receptor activation by this compound. A common example is the NF-κB (Nuclear Factor-kappa B) pathway, which is involved in inflammation.[13]
Principle: This assay utilizes a reporter construct where a reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB binding sites).[13][14] When the signaling pathway is activated by this compound, the transcription factor binds to these elements and drives the expression of the reporter protein. The activity of the reporter protein, which is proportional to the pathway activation, is then measured. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.[15][16]
Experimental Protocol:
-
Cell Transfection:
-
On Day 1, seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
On Day 2, when cells are 70-80% confluent, co-transfect them with the firefly luciferase reporter plasmid (containing NF-κB response elements) and the Renilla luciferase control plasmid using a suitable transfection reagent.[13]
-
-
Compound Treatment:
-
On Day 3 (24 hours post-transfection), remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound.
-
Add a known stimulant of the pathway (e.g., TNF-α or LPS for NF-κB activation) to the appropriate wells. Include a "no stimulant" control.[13]
-
Incubate the plate for 6-8 hours at 37°C.[13]
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the dual-luciferase reporter assay reagents to room temperature.[15]
-
Wash the cells once with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature.[13]
-
Transfer the cell lysate to an opaque white 96-well plate.
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (Signal A).[15]
-
Add the Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the luminescence again (Signal B).[15]
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity (Signal A / Signal B) for each well to normalize the data.
-
Determine the fold induction of reporter activity compared to the vehicle-treated control.
-
Plot the dose-response curve and calculate the EC50 value.
-
II. Functional Cell-Based Assays
A. Glucose Uptake Assay
Application: To evaluate the metabolic effects of this compound, specifically its impact on insulin-stimulated glucose uptake in adipocytes (e.g., 3T3-L1 cells).[1]
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin (B600854), dexamethasone, and IBMX).
-
-
Pre-incubation and Starvation:
-
Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
-
Glucose Uptake Stimulation:
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C.
-
-
Uptake Measurement:
-
Quantification:
-
If using a fluorescent analog, lyse the cells and measure the fluorescence intensity with a plate reader.
-
If using a radiolabeled analog, lyse the cells and measure radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration in each well.
-
Calculate the fold-increase in insulin-stimulated glucose uptake in the presence of this compound compared to insulin stimulation alone.[1]
-
B. Anti-inflammatory Cytokine Secretion Assay
Application: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in immune cells (e.g., RAW 264.7 macrophages).[1]
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C to allow for cytokine production and secretion into the culture medium.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α (or other cytokines of interest) in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve for the inhibition of TNF-α secretion by this compound.
-
Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of LPS-induced TNF-α production.
-
III. Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation. While specific data for this compound is limited in public literature, the following tables serve as templates for presenting experimental results.[1]
Table 1: GPCR Activation by this compound
| Assay Type | Cell Line | Target Receptor | Parameter | This compound Value | Positive Control Value |
| Calcium Mobilization | HEK293-hGPR40 | GPR40 (FFAR1) | EC₅₀ (µM) | Experimental | e.g., 15 µM (Oleic Acid) |
| cAMP Inhibition | CHO-hGPR120 | GPR120 (FFAR4) | IC₅₀ (µM) | Experimental | e.g., 5 µM (GW9508) |
| Reporter Gene | HEK293T | NF-κB Pathway | EC₅₀ (µM) | Experimental | e.g., 10 ng/mL (TNF-α) |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Result |
| Glucose Uptake | 3T3-L1 Adipocytes | Fold Increase over Insulin | Experimental |
| TNF-α Secretion | RAW 264.7 Macrophages | IC₅₀ (µM) | Experimental |
Diagram of Overall Experimental Workflow
Caption: A logical workflow for characterizing this compound activity using cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of 12-SAHSA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxystearoyl-spermidine (12-SAHSA) is a naturally occurring polyamine-lipid conjugate. While direct in vivo studies on this compound are currently limited in published literature, its constituent parts—12-hydroxystearic acid (12-HSA) and spermidine (B129725)—as well as related N-acyl-spermidine and long-chain fatty acid amide molecules, have demonstrated significant biological activities. Spermidine is known to play a crucial role in cellular processes like autophagy and has shown protective effects in animal models of metabolic and age-related diseases. Recent in vitro research has indicated that 12-HSA can stimulate the secretion of antimicrobial peptides from skin keratinocytes, suggesting a role in enhancing the skin's innate immune barrier.
These findings provide a strong rationale for investigating the in vivo effects of this compound in animal models of skin barrier dysfunction, inflammation, and metabolic disorders. This document provides detailed, proposed application notes and protocols for such studies, based on established methodologies for related compounds.
I. Proposed Animal Models for Skin Barrier Function and Inflammation
Application Note:
Topical application of this compound is hypothesized to improve skin barrier function and reduce inflammation. This is based on the known roles of fatty acid amides in maintaining the stratum corneum's integrity and the observed in vitro effects of 12-HSA on keratinocytes. The following animal models are proposed to test these hypotheses.
A. Tape-Stripping-Induced Skin Barrier Disruption Model
This model mimics mechanical damage to the skin barrier, leading to increased transepidermal water loss (TEWL).
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Procedure: a. Anesthetize the mice (e.g., isoflurane). b. Shave a small area on the dorsal skin (approx. 2x2 cm). c. Apply and remove adhesive tape (e.g., 3M Scotch Magic Tape) repeatedly (10-15 times) to the shaved area until the skin appears glistening, indicating removal of the stratum corneum. d. Measure baseline TEWL using a tewameter.
-
This compound Administration: a. Prepare a topical formulation of this compound (e.g., 0.1%, 0.5%, and 1% w/v) in a suitable vehicle (e.g., propylene (B89431) glycol/ethanol/water mixture). A vehicle-only group will serve as the control. b. Apply a defined volume (e.g., 50 µL) of the formulation to the tape-stripped area twice daily for 7 days.
-
Endpoints and Measurements: a. TEWL: Measure daily to assess barrier recovery. b. Skin Hydration: Measure daily using a corneometer. c. Histology: At the end of the study, collect skin biopsies for H&E staining to assess epidermal thickness and inflammation. d. Gene Expression: Analyze skin biopsies for the expression of barrier-related genes (e.g., filaggrin, loricrin, involucrin) via qPCR. e. Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6) in skin homogenates using ELISA.
B. Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This model is characterized by skin inflammation, epidermal hyperplasia, and barrier dysfunction, sharing features with human psoriasis.
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Induction of Psoriasis-like Lesions: a. Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved dorsal skin and the right ear for 6 consecutive days.
-
This compound Administration: a. Beginning on day 1, co-administer a topical formulation of this compound (0.1%, 0.5%, and 1% w/v) or vehicle to the same areas, 2 hours after imiquimod application.
-
Endpoints and Measurements: a. Psoriasis Area and Severity Index (PASI): Score erythema, scaling, and thickness of the dorsal skin daily. b. Ear Thickness: Measure daily with a caliper. c. Histology: On day 7, collect skin and ear tissue for H&E staining to evaluate acanthosis, parakeratosis, and inflammatory cell infiltration. d. Immunohistochemistry: Stain tissue sections for markers of proliferation (Ki-67) and immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages). e. Cytokine Analysis: Measure levels of IL-17A, IL-22, IL-23, and TNF-α in skin homogenates.
Quantitative Data Presentation (Proposed)
| Table 1: Effect of Topical this compound on Skin Barrier Function in Tape-Stripped Mice | ||||
| Treatment Group | TEWL (g/m²/h) at Day 7 | Skin Hydration (AU) at Day 7 | Epidermal Thickness (µm) | Filaggrin mRNA Expression (Fold Change) |
| Vehicle Control | ||||
| This compound (0.1%) | ||||
| This compound (0.5%) | ||||
| This compound (1.0%) |
| Table 2: Effect of Topical this compound on Imiquimod-Induced Skin Inflammation | ||||
| Treatment Group | PASI Score at Day 6 | Ear Thickness (mm) at Day 6 | Epidermal Acanthosis (µm) | Skin IL-17A Levels (pg/mg protein) |
| Vehicle Control | ||||
| This compound (0.1%) | ||||
| This compound (0.5%) | ||||
| This compound (1.0%) |
II. Proposed Animal Models for Metabolic Disorders
Application Note:
Given the beneficial effects of spermidine on glucose homeostasis and lipid metabolism in rodent models, it is plausible that this compound may exert similar or enhanced effects due to its lipidic moiety. The following models are proposed to investigate the potential of orally administered this compound in the context of metabolic syndrome.
A. High-Fat Diet (HFD)-Induced Obesity and Insulin (B600854) Resistance Model
This is a widely used model that recapitulates key features of human metabolic syndrome.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice, 6 weeks old.
-
Dietary Induction: a. Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group will receive a standard chow diet.
-
This compound Administration: a. After the induction period, divide the HFD-fed mice into groups. b. Administer this compound daily via oral gavage at different doses (e.g., 10, 25, and 50 mg/kg body weight) for 4-6 weeks. Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). c. Include a vehicle-treated HFD group and a standard chow-fed group.
-
Endpoints and Measurements: a. Body Weight and Food Intake: Monitor weekly. b. Glucose Homeostasis: i. Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study. ii. Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After a 6-hour fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. iii. Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes. c. Plasma Lipids: Measure plasma levels of triglycerides, total cholesterol, HDL, and LDL at the end of the study. d. Liver and Adipose Tissue Analysis: i. Histology: Collect liver and epididymal white adipose tissue for H&E staining to assess hepatic steatosis and adipocyte size, respectively. ii. Gene Expression: Analyze liver and adipose tissue for genes involved in lipogenesis (e.g., SREBP-1c, FASN), fatty acid oxidation (e.g., CPT1a), and inflammation (e.g., TNF-α, MCP-1).
Quantitative Data Presentation (Proposed)
| Table 3: Effect of Oral this compound on Metabolic Parameters in HFD-Fed Mice | ||||
| Treatment Group | Body Weight Gain (g) | Fasting Blood Glucose (mg/dL) | AUC Glucose (GTT) | Plasma Triglycerides (mg/dL) |
| Standard Chow | ||||
| HFD + Vehicle | ||||
| HFD + this compound (10 mg/kg) | ||||
| HFD + this compound (25 mg/kg) | ||||
| HFD + this compound (50 mg/kg) |
III. Visualization of Proposed Mechanisms and Workflows
A. Hypothesized Signaling Pathway for this compound in Keratinocytes
Based on the properties of related fatty acid amides and polyamines, this compound may modulate skin barrier and inflammation through pathways involving Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing autophagy.
Caption: Hypothesized signaling of this compound in keratinocytes.
B. Experimental Workflow for HFD-Induced Obesity Study
Caption: Workflow for the HFD-induced obesity animal model.
C. Experimental Workflow for Tape-Stripping Model
Caption: Workflow for the tape-stripping skin barrier model.
Conclusion
The provided protocols and application notes offer a foundational framework for initiating in vivo investigations into the therapeutic potential of this compound. While these are based on established models and the known activities of related compounds, researchers should optimize dosages, vehicles, and time courses based on preliminary pilot studies. These animal models will be instrumental in elucidating the physiological roles of this compound and evaluating its promise as a novel agent for dermatological and metabolic applications.
Application Notes and Protocols for 12-SAHSA in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxy-stearic acid (12-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. This class of molecules has garnered significant interest for its potential therapeutic effects in metabolic and inflammatory diseases. FAHFAs, including the closely related 9-PAHSA, are known to act as signaling molecules, primarily through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3]
Activation of GPR120 is associated with potent anti-inflammatory and insulin-sensitizing effects.[4][5] In macrophages, GPR120 signaling can suppress inflammatory responses by inhibiting the NF-κB pathway.[1][3] In adipocytes, GPR120 activation enhances insulin-stimulated glucose uptake and is involved in the regulation of adipogenesis.[6][7] These multifaceted effects make this compound a compelling compound for in-vitro investigation in the context of type 2 diabetes, obesity, and chronic inflammatory conditions.
These application notes provide an overview of key in-vitro assays and detailed protocols to study the biological activities of this compound.
Data Presentation: Efficacy of GPR120 Agonists
While specific potency data for this compound is not widely published, the following table summarizes the efficacy of the closely related endogenous lipid 9(R)-PAHSA and other common GPR120 agonists. This data provides a valuable reference for determining appropriate concentration ranges for dose-response experiments with this compound. A starting range of 1 µM to 100 µM is recommended for initial characterization.
| Agonist | Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line / Assay Type | Cite |
| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | [8] |
| DHA (Omega-3 FA) | Endogenous FA | GPR120 | 1 - 10 µM (EC50) | SRE-luc Reporter Assay | [4][8] |
| EPA (Omega-3 FA) | Endogenous FA | GPR120 | 1 - 10 µM (EC50) | SRE-luc Reporter Assay | [4][8] |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM (EC50) | hGPR120-transfected CHO cells / Calcium Flux | [8][9] |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM (EC50) | HEK-293 cells expressing GPR120 / Calcium Mobilization | [8] |
GPR120 Signaling Pathway
The biological effects of this compound are primarily mediated through the GPR120 receptor, which triggers distinct downstream pathways in different cell types to exert its anti-inflammatory and insulin-sensitizing actions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for Synthetic 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for synthetic 12-SAHSA (12-Stearoyl-Hydroxy Stearic Acid), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). In addition to supplier information, this guide includes detailed application notes and experimental protocols based on published research, offering a valuable resource for investigating the therapeutic potential of this molecule in metabolic and inflammatory diseases.
Commercial Availability of Synthetic this compound
Synthetic this compound is available from specialized chemical suppliers. Researchers should note that purity and formulation can vary between suppliers, and it is crucial to select a product that meets the requirements of the intended application.
| Supplier | Catalog Number | Purity | Formulation | Quantity | Storage |
| Cayman Chemical | 17106 | ≥95% | A solution in methyl acetate | 5 mg | -20°C |
| MedchemExpress | HY-113658 | >98% | Solid | 1 mg, 5 mg | -20°C (3 years), 4°C (2 years) |
Note: The information in this table is based on publicly available data and is subject to change. Please refer to the suppliers' websites for the most current information.
Application Notes
This compound belongs to the FAHFA family of lipids, which have demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] These molecules are endogenous, with levels correlating with insulin (B600854) sensitivity.[3] The biological effects of FAHFAs are mediated, at least in part, through the activation of G protein-coupled receptors, particularly GPR120.[3][4]
Key applications for synthetic this compound in research include:
-
In vitro studies:
-
Investigating the molecular mechanisms of GPR120 activation and downstream signaling.
-
Assessing the anti-inflammatory effects on immune cells, such as macrophages.
-
Evaluating the impact on glucose uptake and insulin sensitivity in adipocytes and other metabolically active cells.
-
Studying the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion from pancreatic beta-cells.[3]
-
-
In vivo studies:
-
Evaluating the therapeutic potential for type 2 diabetes and other metabolic disorders in animal models.
-
Assessing the anti-inflammatory efficacy in models of chronic inflammation.
-
Pharmacokinetic and pharmacodynamic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of synthetic this compound.
-
Experimental Protocols
The following protocols are adapted from the foundational study by Yore et al. (2014) in Cell, which first described the discovery and characterization of FAHFAs.[3] These can serve as a starting point for designing experiments with synthetic this compound.
In Vitro: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines in response to a pro-inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% fetal bovine serum (FBS)
-
Synthetic this compound (from a commercial source)
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in serum-free DMEM.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.
In Vitro: Glucose Uptake in Adipocytes
This protocol outlines a method to assess the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Synthetic this compound
-
Insulin
-
2-deoxy-D-[3H]glucose
-
Scintillation counter
Procedure:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
-
This compound Treatment: Incubate differentiated adipocytes with various concentrations of this compound in serum-free DMEM for 18 hours.
-
Insulin Stimulation: Wash cells with KRH buffer and then incubate with or without 100 nM insulin in KRH buffer for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to a final concentration of 0.1 mM and incubate for 5 minutes.
-
Lysis and Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes how to evaluate the effect of this compound on glucose tolerance in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12 weeks
-
Synthetic this compound
-
Vehicle (e.g., olive oil)
-
D-glucose solution (20%)
-
Handheld glucometer and test strips
Procedure:
-
Animal Model: Use male C57BL/6J mice that have been on a high-fat diet for 12 weeks to induce obesity and insulin resistance.
-
Fasting: Fast the mice for 6 hours before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage.
-
Glucose Challenge: After 30 minutes, administer a 2 g/kg body weight bolus of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily initiated through the activation of the G protein-coupled receptor GPR120. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for studying this compound.
Caption: GPR120 Signaling Pathway for this compound.
References
- 1. Scientists discover a 'good' fat that fights diabetes - Salk Institute for Biological Studies [salk.edu]
- 2. New class of ‘good’ fat could aid diabetes prevention [nutraingredients.com]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-SAHSA Administration in Mice Studies
Disclaimer: Following a comprehensive literature search, no specific studies detailing the in vivo administration of 12-S-hydroxy-5,8,10,14-eicosatetraenoic acid-S-lactone (12-SAHSA) in mice were identified. The information presented herein is a generalized template based on common practices for administering novel compounds to mice and evaluating their effects on metabolic and inflammatory pathways. These protocols should be adapted and optimized for the specific research question and the physicochemical properties of this compound.
Introduction
12-S-hydroxy-5,8,10,14-eicosatetraenoic acid-S-lactone (this compound) is a lipid mediator that warrants investigation for its potential therapeutic effects. As a derivative of an eicosatetraenoic acid, it is hypothesized to interact with pathways regulating metabolism and inflammation, possibly through G-protein coupled receptors like GPR120, which is a known receptor for various fatty acids.[1][2][3] These application notes provide a framework for the initial in vivo characterization of this compound in mouse models, focusing on its administration, and subsequent assessment of its impact on glucose metabolism and inflammatory responses.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from in vivo studies of a novel compound like this compound.
Table 1: Dosage and Administration of this compound
| Parameter | Details |
| Compound | This compound |
| Vehicle | e.g., Saline, PBS, 0.5% Methylcellulose |
| Mouse Strain | e.g., C57BL/6J |
| Age/Weight | e.g., 8-12 weeks / 20-25 g |
| Administration Route | e.g., Oral Gavage, Intraperitoneal (IP) |
| Dosage Range | To be determined (e.g., 1-100 mg/kg) |
| Dosing Frequency | e.g., Single dose, Daily for X days |
| Acclimatization | Minimum 1 week |
Table 2: Effects of this compound on Glucose Metabolism
| Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (GTT) | Insulin (B600854) AUC (ITT) |
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (X mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (Y mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
Table 3: Effects of this compound on Inflammatory Markers
| Group | Plasma IL-6 (pg/mL) | Plasma TNF-α (pg/mL) | Liver Gene Expression (Fold Change) |
| Vehicle Control | Value ± SEM | Value ± SEM | e.g., IL-1β, MCP-1 |
| This compound (X mg/kg) | Value ± SEM | Value ± SEM | e.g., IL-1β, MCP-1 |
| This compound (Y mg/kg) | Value ± SEM | Value ± SEM | e.g., IL-1β, MCP-1 |
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage or intraperitoneal injection.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile saline, PBS with a solubilizing agent if necessary)
-
Gavage needles (20-22 gauge for mice)[4]
-
Syringes (1 mL)
-
Scale for weighing mice
-
70% ethanol (B145695) for disinfection
Protocol for Oral Gavage:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg.[7][8]
-
Prepare the this compound solution in the chosen vehicle to the desired concentration.
-
Measure the length of the gavage needle from the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[9]
-
Gently restrain the mouse, ensuring its head and body are in a straight line.[4]
-
Insert the gavage needle into the side of the mouth and advance it gently along the esophagus. Do not force the needle.[10]
-
Slowly administer the solution.[4]
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress for at least 10 minutes post-administration.[4][7]
Protocol for Intraperitoneal (IP) Injection:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg.[5]
-
Prepare the sterile this compound solution.
-
Properly restrain the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[11][12]
-
Disinfect the injection site with 70% ethanol.[11]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[5]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.[12][13]
-
Inject the solution and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.[5]
Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 50% dextrose in sterile water)[14]
-
Glucometer and test strips
-
Equipment for blood collection from the tail vein
-
Animal scale
Protocol:
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose.
-
Administer a glucose bolus (1-2 g/kg body weight) via oral gavage or IP injection.[14][16]
-
Collect blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[14]
-
Measure blood glucose at each time point.
-
Return food to the cages after the final blood draw.
-
Calculate the Area Under the Curve (AUC) for glucose concentration over time.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in a model of systemic inflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli[17]
-
Sterile, pyrogen-free saline
-
Equipment for blood and tissue collection
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)
-
Reagents for RNA extraction and qPCR
Protocol:
-
Administer this compound or vehicle to mice at a predetermined time before the LPS challenge (e.g., 1 hour prior).
-
Induce systemic inflammation by injecting a single dose of LPS (e.g., 1-10 mg/kg) intraperitoneally.[17][18] A control group should receive a saline injection.[17]
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).[17][19]
-
At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture under terminal anesthesia.
-
Harvest tissues (e.g., liver, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.[18]
-
Measure plasma cytokine levels using ELISA.
-
Analyze the expression of pro-inflammatory genes in tissues using qPCR.
Visualizations
Hypothetical Signaling Pathway
References
- 1. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. scribd.com [scribd.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. IP Glucose Tolerance Test in Mouse [protocols.io]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 12-SAHSA in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-SAHSA (12-stearic acid-hydroxy-stearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. Emerging research has identified FAHFAs as endogenous signaling molecules with potential anti-inflammatory and anti-diabetic properties, making them promising targets for therapeutic development in metabolic and inflammatory diseases.[1][2] Accurate and reliable quantification of this compound in human serum is crucial for understanding its physiological and pathological roles.
These application notes provide detailed protocols for the measurement of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantitative analysis of small molecules in complex biological matrices.[3] Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential alternative or complementary method.
Quantitative Data Summary
Quantitative data for specific FAHFA isomers like this compound in human serum is still emerging, with some studies reporting levels below the limit of detection in healthy individuals.[4] However, studies on the broader class of FAHFAs provide insights into their physiological ranges and alterations in different populations. The following tables summarize representative quantitative data for total and specific FAHFAs in human serum from published studies.
Table 1: Serum FAHFA Concentrations in Different Human Cohorts [5][6]
| Cohort | Total FAHFAs (tFAHFAs) [nmol/L, median (25th; 75th percentile)] | 9-SAHSA [nmol/L, median (25th; 75th percentile)] |
| Omnivores | 12.82 (7.57; 14.86) | - |
| Vegetarians/Vegans | 5.86 (5.10; 6.71) | - |
| Non-obese controls | 5.22 (4.18; 7.46) | - |
| Obese patients | 3.24 (2.80; 4.30) | - |
Table 2: Serum FAHFA Concentrations in Different Age Groups [7]
| Age Group | Total FAHFAs (tFAHFAs) [nmol/L, median] | 9-SAHSA [nmol/L, median] |
| Adolescents (18-25y) | ~5.5 | ~0.5 |
| Adults (40-65y) | ~7.5 | ~0.8 |
| Elderly (75-85y) | ~6.0 | ~0.6 |
Note: Data for 9-SAHSA is presented as a representative SAHSA isomer. Levels of this compound are expected to be in a similar low nanomolar range and may require highly sensitive analytical methods for detection.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is adapted from established methods for FAHFA analysis and provides a robust framework for the sensitive and specific quantification of this compound.[3][4]
1. Materials and Reagents
-
Human serum samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 13C18-12-SAHSA)
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, evaporator, and vortex mixer
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation and Lipid Extraction
-
Thaw frozen human serum samples on ice.
-
To 100 µL of serum in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
3. Solid-Phase Extraction (SPE) - Optional for Sample Cleanup
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the dried lipid extract in 500 µL of 10% methanol in water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the FAHFAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
4. LC-MS/MS Analysis
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% formic acid
-
Gradient: Start at 20% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the pure standards.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Generate a standard curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the this compound standard.
-
Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the standard curve.
-
The final concentration should be reported in nmol/L or ng/mL after accounting for the initial serum volume and any dilution factors.
Protocol 2: General Protocol for this compound Measurement by ELISA
As of the date of this document, a specific commercial ELISA kit for this compound is not widely available. This general protocol outlines the principles of a competitive ELISA, which could be developed as a custom assay or adapted from kits for similar lipid molecules.
1. Principle This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-labeled) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
2. General Procedure
-
Sample Preparation: Human serum samples may require a lipid extraction and purification step (similar to the LC-MS/MS sample preparation) to remove interfering substances.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound standard in the assay buffer.
-
Assay:
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the bound enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
FAHFA Signaling Pathway
FAHFAs, including this compound, are known to exert their biological effects by acting as signaling molecules that interact with G-protein coupled receptors (GPCRs), such as GPR40 and GPR120.[2][8] This interaction initiates a downstream signaling cascade that can modulate inflammatory responses and metabolic pathways.
Caption: FAHFA signaling through G-protein coupled receptors.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the LC-MS/MS-based quantification of this compound from human serum.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application of 12-SAHSA in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxystearic acid (12-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of bioactive lipids with significant potential in metabolic disease research. Chronic low-grade inflammation is a key pathological feature of type 2 diabetes (T2DM), contributing to insulin (B600854) resistance in peripheral tissues like adipose tissue, liver, and skeletal muscle.[1][2] this compound has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and insulin-sensitizing properties.[3][4] These effects are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][5] GPR120 is expressed in adipocytes, macrophages, and enteroendocrine cells, making it a critical target for modulating inflammation and glucose homeostasis.[6][7]
This document provides detailed application notes and experimental protocols for investigating the role of this compound in diabetes research.
Mechanism of Action: GPR120-Mediated Anti-Inflammatory Signaling
Activation of GPR120 by this compound triggers a signaling cascade that suppresses inflammation and improves insulin sensitivity. In macrophages and adipocytes, ligand-bound GPR120 recruits β-arrestin 2, which then binds to and inhibits the TAK1-binding protein (TAB1). This prevents the activation of the TAK1 complex, a crucial upstream kinase for the NF-κB and JNK inflammatory pathways. The subsequent inhibition of NF-κB and JNK activation leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] This anti-inflammatory action within adipose tissue helps to alleviate insulin resistance.[3][6]
Caption: this compound activates GPR120, leading to inhibition of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the effects of this compound or other GPR120 agonists on key metabolic and inflammatory parameters in pre-clinical models of diabetes and obesity.
Table 1: In Vivo Metabolic Effects of GPR120 Agonism
| Parameter | Animal Model | Treatment | Result | Reference |
| Glucose Tolerance | High-Fat Diet (HFD) Obese Mice | GPR120 agonist (cpdA) | Improved glucose tolerance | [3] |
| Insulin Sensitivity | HFD Obese Mice | GPR120 agonist (cpdA) | Increased insulin sensitivity | [3] |
| Hyperinsulinemia | HFD Obese Mice | GPR120 agonist (cpdA) | Decreased plasma insulin levels | [3] |
| Hepatic Steatosis | HFD Obese Mice | GPR120 agonist (cpdA) | Decreased liver fat accumulation | [3] |
| Endogenous Glucose Production | HFD-fed mice | PAHSAs | Enhanced insulin's action to suppress EGP | [4] |
| Insulin-stimulated Glucose Uptake | HFD-fed mice | PAHSAs | Augmented in glycolytic muscle and heart | [4] |
Table 2: In Vitro and In Vivo Anti-Inflammatory Effects of GPR120 Agonism
| Parameter | Model System | Treatment | Result | Reference |
| Inflammatory Gene Expression | Macrophages | GPR120 agonist (cpdA) | Potent anti-inflammatory effects | [3] |
| Adipose Tissue Inflammation | HFD Obese Mice | GPR120 agonist (cpdA) | Reduced inflammation | [3] |
| NF-κB Activation | Macrophages | GPR120 activation | Inhibition of NF-κB pathway | [5] |
| Pro-inflammatory Cytokines | Macrophages | GPR120 activation | Suppression of TNF-α, IL-1β | [5] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the process for inducing diabetes and insulin resistance in mice via a high-fat diet and subsequently evaluating the therapeutic effects of this compound.
Caption: Workflow for evaluating this compound's anti-diabetic effects in vivo.
1. Materials:
-
C57BL/6J male mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat) and standard chow
-
This compound
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Insulin (Humulin R)
-
D-glucose solution (20% in sterile saline)
-
Anesthesia and euthanasia reagents
2. Procedure:
-
Induction of Obesity and Insulin Resistance:
-
Acclimatize mice for one week on standard chow.
-
Switch mice to an HFD for 10-12 weeks. A control group should remain on standard chow.[8]
-
Monitor body weight and fasting blood glucose weekly.
-
After the induction period, confirm the insulin-resistant phenotype by performing a Glucose Tolerance Test (GTT).[9]
-
-
Treatment:
-
Randomly assign HFD-fed mice to two groups: Vehicle control and this compound treatment.
-
Prepare this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
-
Metabolic Testing (Perform during the final week of treatment):
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT): (Allow 2-3 days for recovery after GTT)
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood (for plasma) and tissues (liver, epididymal white adipose tissue, skeletal muscle).
-
Snap-freeze tissues in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
-
Analyze plasma for insulin, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Analyze tissue samples for gene expression (qPCR) of inflammatory markers and perform histological staining (e.g., H&E for inflammation, Oil Red O for lipid accumulation in the liver).
-
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the direct effect of this compound on insulin-stimulated glucose uptake in a cultured adipocyte cell line.
1. Materials:
-
3T3-L1 fibroblasts
-
DMEM (high glucose), Fetal Bovine Serum (FBS), Calf Serum (CS)
-
Differentiation cocktail: Insulin, Dexamethasone, Isobutylmethylxanthine (IBMX)
-
This compound
-
Radioactive 2-deoxy-D-[³H]-glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (B1677691) and Cytochalasin B
-
Scintillation counter and fluid
2. Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 fibroblasts in DMEM with 10% CS.
-
Seed cells in 12-well plates and grow to confluence.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and the differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin) for 48 hours.
-
For the next 48 hours, culture cells in DMEM with 10% FBS and 1 µg/mL insulin.
-
Maintain in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with large lipid droplets are visible.
-
-
Glucose Uptake Assay:
-
Serum-starve mature adipocytes for 3 hours in DMEM.
-
Pre-treat cells with this compound at desired concentrations (or vehicle) for 18-24 hours.
-
Wash cells twice with KRH buffer.
-
Incubate cells in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose transport.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose for 5-10 minutes.
-
Stop the uptake by adding ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).
-
Wash cells three times with ice-cold PBS.
-
Lyse the cells (e.g., with 0.1% SDS).
-
Measure the radioactivity of the cell lysate using a scintillation counter.
-
Normalize radioactivity counts to total protein content in each well.
-
3. Data Analysis:
-
Calculate glucose uptake as counts per minute (CPM) per mg of protein.
-
Compare basal (no insulin) and insulin-stimulated glucose uptake between vehicle-treated and this compound-treated cells.
-
Data is often presented as fold-change over basal uptake.
Caption: Workflow for an in vitro 2-deoxy-D-[³H]-glucose uptake assay.
References
- 1. Targeting inflammation in diabetes: Newer therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of anti-inflammatory therapies on glycemic control in type 2 diabetes mellitus [frontiersin.org]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Responses Using 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (12-SAHSA) is a lipid molecule of interest for studying inflammatory responses. As a structural analog of other bioactive lipids, it is hypothesized to exert anti-inflammatory effects through the activation of G protein-coupled receptor 120 (GPR120), a known receptor for long-chain free fatty acids. Activation of GPR120 has been shown to attenuate inflammatory signaling cascades, making this compound a valuable tool for investigating novel anti-inflammatory therapeutics.
These application notes provide an overview of the mechanism of action of GPR120 agonists and detailed protocols for utilizing this compound in in vitro inflammatory models.
Mechanism of Action: GPR120-Mediated Anti-Inflammatory Signaling
GPR120 is expressed in various cell types, including macrophages, which are key players in the inflammatory response. Upon binding of a ligand such as an omega-3 fatty acid, GPR120 undergoes a conformational change, initiating a downstream signaling cascade that ultimately suppresses inflammation. This is primarily achieved through the inhibition of two major pro-inflammatory pathways: the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][2][3]
The binding of an agonist to GPR120 can lead to the recruitment of β-arrestin 2.[2][3] The GPR120/β-arrestin 2 complex can then sequester TAB1, a protein required for the activation of TAK1. TAK1 is a critical upstream kinase that phosphorylates and activates both the IKK complex (in the NF-κB pathway) and several MAPKKs (in the MAPK pathway). By preventing TAK1 activation, GPR120 signaling effectively blocks the downstream activation of both NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro experiments using this compound to modulate inflammatory responses in macrophages.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | < 10 | < 10 | < 5 |
| LPS (100 ng/mL) | - | 1500 ± 120 | 2500 ± 200 | 300 ± 30 |
| This compound + LPS | 1 | 1200 ± 100 | 2000 ± 150 | 240 ± 25 |
| This compound + LPS | 10 | 800 ± 70 | 1300 ± 110 | 150 ± 18 |
| This compound + LPS | 50 | 400 ± 45 | 600 ± 50 | 70 ± 10 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of this compound on LPS-Induced NF-κB and MAPK Pathway Activation
| Treatment Group | Concentration (µM) | p-IKKβ (relative intensity) | p-JNK (relative intensity) | p-p38 (relative intensity) |
| Vehicle Control | - | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (100 ng/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound + LPS | 10 | 0.6 ± 0.07 | 0.7 ± 0.08 | 0.6 ± 0.07 |
| This compound + LPS | 50 | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.3 ± 0.04 |
Data are representative and presented as mean ± standard deviation of phosphorylated protein levels relative to total protein.
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Cell Plating:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free DMEM.
-
Aspirate the culture medium from the wells and replace it with serum-free DMEM for 2-4 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. Include a non-stimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
Wash the cell monolayer with cold PBS and lyse the cells in RIPA buffer for protein analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKβ, anti-IKKβ, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to the total protein and then to the loading control (β-actin).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. By leveraging the RAW 264.7 macrophage model, researchers can elucidate the compound's mechanism of action through the GPR120 signaling pathway and quantify its efficacy in mitigating inflammatory responses. These studies are crucial for the development of novel therapeutic strategies targeting inflammation-related diseases.
References
- 1. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. lipidmaps.org [lipidmaps.org]
- 6. bowdish.ca [bowdish.ca]
Application Notes & Protocols for Lipid Mediator Profiling Featuring 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for profiling lipid mediators, with a specific focus on the analysis of 12-stearoyl-amido-hydroxystearic acid (12-SAHSA). The included protocols offer detailed, step-by-step methodologies for sample preparation, lipid extraction, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Lipid Mediator Profiling
Lipid mediators are a diverse class of bioactive signaling molecules derived from fatty acids. They play crucial roles in a myriad of physiological processes, including inflammation, immune responses, and metabolic regulation.[1][2] The comprehensive analysis of these molecules, known as lipid mediator profiling or lipidomics, is essential for understanding disease pathogenesis and for the discovery of novel therapeutic targets.[2][3] Due to their structural complexity and often low endogenous concentrations, highly sensitive and specific analytical techniques like LC-MS/MS are required for their quantification.[1][4][5]
This compound: A Novel Bioactive Lipid
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids and has garnered significant interest for its potential anti-inflammatory and anti-diabetic properties. Accurate and robust methods for the quantification of this compound in biological matrices are critical for elucidating its physiological roles and therapeutic potential.
Experimental Workflow for Lipid Mediator Profiling
A typical workflow for the targeted quantitative analysis of lipid mediators, including this compound, involves several key steps from sample collection to data analysis.
Caption: A generalized workflow for lipid mediator profiling.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol details three common methods for extracting lipids from plasma or serum samples. The choice of method may depend on the specific lipid classes of interest and the sample matrix.[6][7][8][9]
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., deuterated or ¹³C-labeled versions of the analytes of interest, such as ¹³C₁₈-12-SAHSA)
-
LC-MS grade solvents: Methanol, Chloroform (B151607), Methyl-tert-butyl ether (MTBE), Water
-
Butylated hydroxytoluene (BHT)
-
Vortex mixer
-
Centrifuge
A. Modified Bligh-Dyer Extraction:
-
To 100 µL of plasma/serum, add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add the internal standard(s) at a known concentration.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
B. Folch Extraction:
-
To 100 µL of plasma/serum, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.[7]
-
Add the internal standard(s).
-
Vortex for 1 minute.
-
Add 400 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
Wash the organic phase by adding 500 µL of a 1:1 (v/v) mixture of methanol:water, vortexing, and centrifuging again.
-
Collect the lower organic phase, dry it down, and reconstitute.
C. MTBE Extraction:
-
To 100 µL of plasma/serum, add 300 µL of methanol.
-
Add the internal standard(s).
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the extract and reconstitute.
| Extraction Method | Key Advantages | Considerations |
| Modified Bligh-Dyer | Efficient for a broad range of lipids, relatively fast. | Uses chlorinated solvents. |
| Folch | A "gold standard" method, good for removing non-lipid contaminants.[8] | More time-consuming due to the wash step, uses chlorinated solvents. |
| MTBE | Avoids the use of chloroform, can provide cleaner extracts for certain lipid classes.[7] | May have lower recovery for some very polar lipids.[8] |
Protocol 2: LC-MS/MS Analysis of Lipid Mediators including this compound
This protocol provides a general framework for the analysis of lipid mediators by LC-MS/MS. Specific parameters will need to be optimized for the instrument and column used.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source.[3][5]
Liquid Chromatography Parameters:
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then return to initial conditions for re-equilibration. A typical gradient might run over 15-20 minutes. |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters:
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. For this compound, negative ionization mode is preferred.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 564.5 | 281.2 (Oleic acid fragment) | 299.2 (Hydroxystearic acid fragment) | Optimized for instrument |
| ¹³C₁₈-12-SAHSA (IS) | 582.5 | 299.2 | - | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification:
Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
This compound Signaling Pathway
While the precise signaling cascade for this compound is an active area of research, current evidence suggests it acts as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5] GPR120 is a receptor for various fatty acids, including omega-3 fatty acids, and its activation is linked to potent anti-inflammatory and insulin-sensitizing effects.[5]
Caption: Proposed signaling pathway for this compound via GPR120 activation.
Activation of GPR120 by this compound is thought to initiate a signaling cascade through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to downstream signaling that ultimately results in the observed anti-inflammatory and insulin-sensitizing effects.
References
- 1. Cell signaling pathways step-by-step [mindthegraph.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 8. Novel anti-neuroinflammatory drug for aneurysmal subarachnoid hemorrhage (aSAH) | IRAD Research Portfolio [irad.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-SAHSA (12-OAHSA) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-stearic acid-oleic acid ester (12-OAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, is an endogenous lipid with significant therapeutic potential in the fields of metabolic and inflammatory diseases. This document provides a comprehensive overview of the practical applications of 12-OAHSA in drug discovery, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies. Initially identified as a component of olive oil, 12-OAHSA has demonstrated potent anti-inflammatory and anti-diabetic properties, positioning it as a promising candidate for further investigation and development.[1][2][3]
The primary therapeutic value of 12-OAHSA lies in its ability to mitigate obesity-induced adipose tissue inflammation and improve glucose homeostasis.[1][3] In vivo studies in obese mouse models have shown that administration of 12-OAHSA leads to a significant improvement in glucose tolerance, independent of changes in body weight.[2][3] This effect is largely attributed to the compound's profound anti-inflammatory activity.
Mechanism of Action
The principal mechanism of action for 12-OAHSA is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[1][2][3] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By inhibiting this pathway, 12-OAHSA effectively dampens the inflammatory response.
Furthermore, it is hypothesized that 12-OAHSA may exert its effects through the activation of G-protein coupled receptor 120 (GPR120).[1] GPR120 is a receptor for long-chain fatty acids, and its activation is linked to enhanced glucose uptake and anti-inflammatory effects in macrophages.[1][4] While direct binding of 12-OAHSA to GPR120 is yet to be conclusively demonstrated, other members of the FAHFA family have been shown to signal through this receptor.[1]
Signaling Pathways
The signaling pathways modulated by 12-OAHSA are central to its therapeutic effects. The inhibition of the NF-κB pathway and the potential activation of the GPR120 pathway are key events.
Caption: 12-OAHSA-mediated inhibition of the NF-κB signaling pathway.
Caption: Putative GPR120 signaling pathway activated by FAHFAs.
Quantitative Data
The following tables summarize the quantitative effects of 12-OAHSA as observed in preclinical studies.
Table 1: In Vivo Effects of 12-OAHSA in High-Fat Diet-Induced Obese Mice
| Parameter | Observation | Reference |
| Glucose Homeostasis | Significantly improved glucose tolerance | [2][3] |
| Adipose Tissue Macrophages (CD11c+) | Significantly reduced accumulation | [2][3] |
| Adipose Tissue T Lymphocytes (CD4+/CD8+) | Significantly reduced accumulation | [2][3] |
| Pro-inflammatory Cytokine Gene Expression | Significantly decreased | [2][3] |
| Anti-inflammatory Gene (Il10) Expression | Markedly increased | [2][3] |
Table 2: In Vitro Effects of 12-OAHSA on Macrophages
| Parameter | Observation | Reference |
| LPS-induced Inflammatory Response | Significantly inhibited | [2][3] |
| NF-κB Signaling Pathway | Suppressed | [2][3] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Dose-dependent reduction | [1] |
| Anti-inflammatory Cytokine Production (IL-10) | Increased expression | [1] |
Experimental Protocols
In Vivo Murine Model of Diet-Induced Obesity
Objective: To evaluate the effect of 12-OAHSA on glucose metabolism and adipose tissue inflammation in a diet-induced obesity mouse model.
Experimental Workflow:
Caption: General experimental workflow for in vivo mouse studies.
Materials:
-
Diets: High-fat diet (HFD; 60% kcal from fat) and standard chow diet.[5][7]
-
12-OAHSA: Synthesized or commercially sourced.
-
Vehicle: Corn oil.[8]
-
Reagents for GTT and ITT: Glucose solution, insulin.
-
Reagents for tissue analysis: Antibodies for flow cytometry, reagents for RNA extraction and qPCR, histology stains.
Procedure:
-
Induction of Obesity: House mice and feed them a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.[5][6] A control group should be fed a standard chow diet.
-
Grouping and Treatment: Randomly assign obese mice to a vehicle control group and a 12-OAHSA treatment group.
-
Administration: Administer 12-OAHSA (dissolved in corn oil) or vehicle alone via daily oral gavage for a predetermined period (e.g., 4-8 weeks).[8]
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Fast mice overnight (12-16 hours). Administer an oral glucose load (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-administration.[1][9]
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours. Administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect epididymal white adipose tissue, liver, and muscle.
-
Flow Cytometry: Process adipose tissue to isolate the stromal vascular fraction and analyze immune cell populations (e.g., CD11c+ macrophages, CD4+ and CD8+ T cells) by flow cytometry.[2][3]
-
Gene Expression Analysis: Extract RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) genes.[2][3]
-
Histology: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue morphology and inflammation.
-
In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effects of 12-OAHSA on lipopolysaccharide (LPS)-stimulated macrophages in vitro.
Experimental Workflow:
Caption: General experimental workflow for in vitro macrophage inflammation assays.
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).[10][11]
-
Culture Media: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
12-OAHSA: Dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for analysis: ELISA kits for cytokines (TNF-α, IL-6, IL-10), reagents for RNA extraction and qPCR, antibodies for Western blotting (e.g., phospho-p65, IκBα).
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the macrophages into multi-well plates at an appropriate density and allow them to adhere overnight.[11]
-
Treatment:
-
Incubation: Incubate the cells for a further period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).[1][10]
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells to extract RNA for gene expression analysis or protein for Western blotting.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant using ELISA or multiplex assays.[10]
-
Gene Expression Analysis: Perform qPCR to measure the mRNA levels of inflammatory genes.
-
Western Blotting: Analyze the protein levels and phosphorylation status of key components of the NF-κB signaling pathway (e.g., p65, IκBα) to confirm pathway inhibition.
-
Conclusion
12-OAHSA is a bioactive lipid with significant promise for the development of novel therapeutics for metabolic and inflammatory diseases. Its dual action of suppressing inflammation and improving glucose homeostasis makes it an attractive drug discovery candidate. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of 12-OAHSA and related compounds. Future research should focus on elucidating the direct molecular targets of 12-OAHSA, including its interaction with GPR120, and translating the promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 12-SAHSA Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 12-Sebacoyl-Amino-Hexadecanoic-Salicylic Acid (12-SAHSA) and related analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound quantification using LC-MS/MS?
The primary challenges in the accurate quantification of this compound reside in managing matrix effects, selecting an appropriate internal standard, optimizing sample extraction, and ensuring analyte stability throughout the analytical process.[1][2][3] Each of these factors can significantly impact the accuracy, precision, and sensitivity of the assay.[4][5]
Q2: How do matrix effects interfere with this compound quantification and how can they be mitigated?
Matrix effects occur when co-eluting endogenous or exogenous compounds in the biological sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[3][6][7] This can result in inaccurate quantification.
Mitigation Strategies:
-
Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from matrix components.[6]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard is affected in the same way as the analyte.[1][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[6]
Q3: What is the ideal internal standard for this compound quantification?
The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled this compound).[1][10] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for variability.[10][11][12] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[11][12]
Q4: What are the recommended methods for extracting this compound from biological matrices like plasma or tissue?
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and effective methods.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For this compound, which is a lipid-like molecule, an organic solvent can be used to extract it from an aqueous biological matrix. Adjusting the pH of the aqueous phase can optimize the extraction of acidic analytes like this compound.[8]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a suitable solvent. This method can provide cleaner extracts compared to LLE.[9]
The choice between LLE and SPE depends on the specific matrix, required sample throughput, and the desired level of extract cleanliness.
Q5: How can I ensure the stability of this compound during sample handling, storage, and analysis?
Analyte stability is crucial for reliable quantification.[13][14]
Best Practices for Ensuring Stability:
-
Storage Conditions: Store biological samples at -80°C for long-term stability.[15]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation. Stability should be assessed over a representative number of cycles.[14]
-
Bench-Top Stability: Evaluate the stability of this compound in the sample matrix at room temperature for the expected duration of sample preparation.[14]
-
Autosampler Stability: Assess the stability of the processed samples in the autosampler to ensure no degradation occurs during the analytical run.
-
Stock Solution Stability: Regularly check the stability of stock and working solutions.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation or contamination- Co-eluting interferences | - Adjust mobile phase pH to ensure this compound is in a single ionic state.- Use a guard column and/or wash the analytical column.- Optimize sample cleanup to remove interferences. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Ineffective internal standard- Instrument instability | - Ensure consistent and precise execution of the sample preparation protocol.[5]- Use a stable isotope-labeled internal standard for this compound.[1][11]- Perform system suitability tests to ensure LC-MS/MS system performance. |
| Low Analyte Recovery | - Inefficient extraction procedure- Analyte degradation during sample processing- Adsorption to labware | - Optimize the extraction solvent, pH, and mixing conditions.[8]- Keep samples on ice and minimize processing time.[14]- Use low-adsorption tubes and pipette tips. |
| Significant Ion Suppression or Enhancement | - Matrix effects from the biological sample- Co-eluting drugs or metabolites | - Improve sample cleanup using SPE or LLE.[6][8]- Modify the chromatographic method to better separate this compound from interfering compounds.[6]- Utilize a stable isotope-labeled internal standard to compensate for these effects.[10] |
| No or Low Signal for this compound | - Incorrect MS/MS transition parameters- Analyte degradation- Insufficient sample concentration | - Optimize the precursor and product ions and collision energy for this compound.- Check for analyte stability issues.[13]- Concentrate the sample extract or use a more sensitive instrument. |
Experimental Protocols
General LC-MS/MS Method for this compound Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
1. Sample Preparation (Protein Precipitation & LLE)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., ¹³C-labeled this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other lipids (e.g., start at 30% B, ramp to 95% B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for this compound and its internal standard.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.[1]
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of this compound standards.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. THE IMPACT OF INACCURATE SAMPLE PREPARATION ON ANALYTICAL RESULTS: THE CASE OF PROTEIN DETERMINATION AND OXIDATIVE STABILITY TESTS [velp.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 12-SAHSA Stability in Solution
Welcome to the technical support center for 12-SAHSA (12-Stearoyl-Hydroxy Stearic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, or 12-[(1-oxooctadecyl)oxy]-octadecanoic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1][2] It consists of a stearic acid molecule esterified to 12-hydroxy stearic acid.[1][3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51350-61-9 | [1] |
| Molecular Formula | C₃₆H₇₀O₄ | [1] |
| Molecular Weight | 566.9 g/mol | [1] |
| Formal Name | 12-[(1-oxooctadecyl)oxy]-octadecanoic acid | [1] |
Q2: What are the common solvents for dissolving this compound?
The solubility of this compound varies depending on the solvent. It is important to choose a solvent that is compatible with your experimental system.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration |
| Methyl Acetate | 5 mg/mL |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Source: Cayman Chemical[1]
Q3: What are the primary causes of this compound degradation in solution?
As a lipid, this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester bond linking the stearic acid and 12-hydroxy stearic acid can be cleaved in the presence of water, especially at non-neutral pH.
-
Oxidation: Although this compound is a saturated fatty acid ester, the presence of any impurities or exposure to harsh conditions can initiate oxidative degradation. Factors such as exposure to oxygen, light, and metal ions can accelerate this process.[4][5]
Q4: How should I store my this compound solutions to ensure stability?
Proper storage is critical to maintaining the integrity of your this compound solutions. For long-term storage, it is recommended to store this compound as a solid at -20°C or below.[5][6] If you need to store it in solution, follow these guidelines:
Table 3: Recommended Storage Conditions for this compound Solutions
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical and enzymatic degradation.[5][6] |
| Solvent | High-purity organic solvent (e.g., ethanol, methyl acetate) | Reduces the risk of contaminants that can catalyze degradation.[4] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen.[4][5] |
| Container | Glass vials with Teflon-lined caps | Avoids leaching of plasticizers from plastic tubes.[7] |
| Light Exposure | Store in the dark or in amber vials | Prevents photo-oxidation.[5] |
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems you might encounter when working with this compound.
Problem 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results, it could be due to the degradation of your this compound stock solution.
Problem 2: Poor solubility or precipitation of this compound in aqueous media.
Delivering lipids to cells in an aqueous culture medium can be challenging due to their low water solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing FAHFA Extraction from Adipose Tissue
A comprehensive resource for researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from adipose tissue. The information is presented in a question-and-answer format to directly address specific issues.
A quick note on terminology: While the initial query referred to "12-SAHSA," the broader and more commonly used scientific term for this class of lipids is Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). A prominent subfamily is Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), of which 12-PAHSA is a specific isomer. This guide will use these scientifically recognized terms.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting FAHFAs from adipose tissue?
A1: The primary challenges in extracting FAHFAs from adipose tissue include:
-
Low Abundance: FAHFAs are present in very low concentrations in biological samples, making their detection and quantification difficult.[1][2][3]
-
High Lipid Content: Adipose tissue has a very high overall lipid content, which can interfere with the extraction and purification of the less abundant FAHFAs. Overloading the extraction system with neutral lipids is a common issue.[2]
-
Isomeric Complexity: Numerous FAHFA isomers exist, differing only in the position of the ester linkage. These isomers are structurally very similar, which makes their chromatographic separation a significant challenge.[1][3]
-
Matrix Effects: The complex biological matrix of adipose tissue can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification.[1]
Q2: Which lipid extraction method is best for FAHFAs from adipose tissue?
A2: While several methods exist, a modified Bligh-Dyer or the Folch method are considered gold standards for lipid extraction.[2] For adipose tissue, which has a high lipid content, the Folch method's higher solvent-to-sample ratio can be advantageous. An alternative is the Methyl-tert-butyl ether (MTBE) method, which is less toxic than the chloroform-based methods and can be more amenable to high-throughput applications.
Q3: Why is a solid-phase extraction (SPE) step necessary?
A3: A solid-phase extraction (SPE) step is crucial for enriching the FAHFA fraction from the total lipid extract.[1][2] Given their low abundance, this enrichment is essential for sensitive detection by LC-MS. SPE helps to remove interfering neutral lipids that are highly abundant in adipose tissue extracts.[2]
Q4: What type of internal standard should I use for accurate quantification?
A4: For accurate quantification of FAHFAs by LC-MS/MS, it is highly recommended to use a stable isotope-labeled internal standard .[2] A ¹³C-labeled FAHFA, such as ¹³C₁₆-9-PAHSA, is ideal as it has nearly identical chemical and physical properties to the endogenous analyte and can effectively correct for variability in extraction, derivatization, and matrix effects.[2] The internal standard should be added at the beginning of the sample preparation process.[2]
Troubleshooting Guide
Low Recovery of FAHFAs
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low or no detectable FAHFA signal. | Incomplete tissue homogenization. | Ensure complete disruption of the adipose tissue to allow for efficient solvent penetration. Mechanical homogenization (e.g., with a bead beater or rotor-stator homogenizer) is recommended. |
| Suboptimal solvent-to-sample ratio. | For high-fat tissues like adipose, a larger solvent volume is necessary. For the Folch method, a 20:1 solvent-to-sample ratio (v/w) is often recommended. Do not use more than 150 mg of adipose tissue to avoid overloading the SPE column.[2] | |
| Inefficient phase separation. | After adding all solvents and water, ensure vigorous mixing followed by adequate centrifugation to achieve a clean separation of the aqueous and organic phases. | |
| Loss during SPE enrichment. | - Improper cartridge conditioning: Always pre-condition the silica (B1680970) SPE cartridge with the recommended solvents (e.g., ethyl acetate (B1210297) followed by hexane) before loading the sample. - Sample overloading: As mentioned, limit the amount of adipose tissue used to prevent exceeding the binding capacity of the SPE cartridge.[2] - Incorrect elution solvent: Ensure the elution solvent (e.g., ethyl acetate) is of sufficient volume and polarity to elute the FAHFAs from the cartridge. | |
| Degradation of FAHFAs. | Minimize the time samples are at room temperature. Store extracted lipids at -80°C under an inert gas like nitrogen or argon to prevent oxidation. |
High Background or Interfering Peaks in LC-MS/MS
| Symptom | Possible Cause | Troubleshooting Steps |
| High baseline noise and/or presence of FAHFA peaks in blank samples. | Contamination from SPE cartridges. | Silica SPE cartridges can be a source of background contamination, particularly for PAHSAs. Pre-washing the cartridges with methanol (B129727) or a mixture of ethyl acetate, methanol, and dichloromethane (B109758) can help reduce this. It's also important to run a blank sample through the entire extraction process to determine the background level for each batch of cartridges. |
| Contamination from solvents or glassware. | Use high-purity, LC-MS grade solvents and meticulously clean all glassware. | |
| Co-eluting peaks that interfere with the analyte of interest. | Isomeric interference. | Optimizing the liquid chromatography method is critical for separating FAHFA isomers. This may involve using a longer column, a smaller particle size, or a different mobile phase gradient.[2] Chiral chromatography may be necessary to separate enantiomers.[4] |
| Matrix effects (ion suppression or enhancement). | - Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the detection of low-abundance FAHFAs. - Improved sample cleanup: Ensure the SPE step is effectively removing interfering compounds. - Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[5] |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction from Adipose Tissue
-
Homogenization:
-
Weigh 100-150 mg of frozen adipose tissue in a homogenization tube.[3]
-
Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607).[3]
-
Spike the chloroform with a known amount of a suitable ¹³C-labeled FAHFA internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA).[3]
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[3]
-
-
Phase Separation:
-
Drying and Storage:
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
-
Cartridge Conditioning:
-
Condition a 500 mg silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane (B92381).[3]
-
-
Sample Loading and Washing:
-
FAHFA Elution:
Visualizations
Caption: Experimental workflow for FAHFA extraction and analysis from adipose tissue.
Caption: Simplified signaling pathway of FAHFAs through GPR120.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 12-SAHSA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 12-S-hydroxy-5,8,10,14-eicosatetraenoyl salicylic (B10762653) acid (12-SAHSA). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves the coupling of a protected 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) derivative with salicylic acid. A common route includes the stereoselective enzymatic hydroxylation of arachidonic acid to form 12(S)-HETE, followed by protection of the hydroxyl and carboxyl groups, coupling with a protected salicylic acid, and subsequent deprotection to yield the final product.
Q2: I am observing low yields in the final coupling step between the fatty acid and salicylic acid. What are the potential causes?
A2: Low yields in the esterification or amidation coupling step can be attributed to several factors:
-
Inefficient Coupling Agent: The choice of coupling agent is critical. Consider switching to a more potent agent.
-
Steric Hindrance: The bulky nature of both reactants can hinder the reaction.
-
Side Reactions: The phenolic hydroxyl group of salicylic acid can compete with the desired reaction. Ensure it is appropriately protected.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields.
Q3: How can I confirm the stereochemistry at the C12 position?
A3: Confirmation of the (S)-stereochemistry at the C12 position is crucial. This is typically achieved using chiral chromatography (e.g., HPLC with a chiral column) and comparing the retention time to a known standard. Additionally, polarimetry can be used to measure the optical rotation of the product.
Q4: What are the best practices for the purification of this compound?
A4: Purification of this compound can be challenging due to its lipid-like nature. A multi-step purification strategy is often necessary:
-
Flash Column Chromatography: Use a silica (B1680970) gel column with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to remove major impurities.
-
Preparative HPLC: Reverse-phase HPLC is effective for final purification to achieve high purity. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.
Q5: How should I store this compound to prevent degradation?
A5: this compound is susceptible to oxidation and degradation. For long-term storage, it is recommended to store the compound as a solid or in an inert solvent (e.g., ethanol (B145695) with an argon headspace) at -80°C.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of 12(S)-HETE from Arachidonic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Use a fresh batch of 12-lipoxygenase or verify the activity of the current batch using a standard substrate. | Increased conversion of arachidonic acid to 12(S)-HETE. |
| Suboptimal pH or Temperature | Optimize the reaction buffer pH and temperature according to the enzyme's specifications. | Improved enzyme activity and higher product yield. |
| Substrate Inhibition | Add arachidonic acid to the reaction mixture in portions to avoid high initial concentrations. | Reduced substrate inhibition and increased overall yield. |
| Product Degradation | Minimize reaction time and process the product immediately after the reaction is complete. | Prevention of oxidative degradation of the hydroxylated product. |
Issue 2: Incomplete Protection of Hydroxyl and Carboxyl Groups
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Protecting Group Reagent | Increase the molar excess of the protecting group reagent (e.g., TBDMS-Cl for hydroxyl, TMS-CHN2 for carboxyl). | Complete protection of the functional groups, confirmed by TLC or NMR. |
| Presence of Water | Ensure all solvents and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Prevention of hydrolysis of the protecting group reagent. |
| Inappropriate Base | Use a non-nucleophilic base of appropriate strength (e.g., triethylamine, DIPEA). | Efficient deprotonation to facilitate the protection reaction without side reactions. |
Issue 3: Challenges in the Purification of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Impurities | Optimize the solvent gradient in flash chromatography or HPLC. Consider using a different stationary phase. | Improved separation of this compound from closely related impurities. |
| Product Streaking on TLC/Column | Add a small amount of acetic acid or formic acid to the mobile phase to suppress ionization of the carboxylic acid. | Sharper bands on TLC and better peak shape in chromatography. |
| Product Instability on Silica Gel | Minimize the time the product is on the silica gel column. Consider using deactivated silica gel. | Reduced degradation of the product during purification. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 12(S)-HETE
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add arachidonic acid (e.g., 1 mg/mL final concentration) to the buffer.
-
Initiate the reaction by adding 12-lipoxygenase.
-
Incubate at the optimal temperature (e.g., 37°C) with gentle agitation for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a polar organic solvent (e.g., methanol).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the 12(S)-HETE using solid-phase extraction or flash chromatography.
Protocol 2: Esterification Coupling of Protected 12(S)-HETE and Salicylic Acid
-
Dissolve the protected 12(S)-HETE carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., EDC, DCC) and an activator (e.g., DMAP).
-
Add the protected salicylic acid to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the protected this compound by flash column chromatography.
Visualizing the Synthesis and Troubleshooting
Caption: Workflow for this compound synthesis and a troubleshooting decision tree for low yield issues.
Caption: Desired esterification pathway and a potential side reaction during the coupling step.
References
avoiding degradation of 12-SAHSA during analysis
Welcome to the technical support center for the analysis of 12-S-hydroxy-5,8,10,14-eicosatetraenoic acid (12-SAHSA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help ensure the accurate and reproducible quantification of this bioactive lipid. Due to its structure as a polyunsaturated hydroxy fatty acid, this compound is susceptible to degradation, making careful handling imperative for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during analysis?
A1: The degradation of this compound and similar polyunsaturated lipids is primarily driven by four factors:
-
Oxidation: The multiple double bonds in the eicosatetraenoic acid backbone are highly susceptible to oxidation from atmospheric oxygen or reactive oxygen species. This can be accelerated by heat and light.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and hydrolysis.[1] Storing samples and extracts at room temperature, even for short periods, can lead to significant degradation.[2]
-
Enzymatic Activity: Biological samples contain endogenous enzymes, such as lipases and peroxidases, that can metabolize or degrade this compound. It is crucial to inhibit this activity immediately upon sample collection.[3]
-
Light Exposure: UV radiation can induce photochemical degradation of polyunsaturated compounds.[4]
Q2: How should I collect and store biological samples to prevent this compound degradation?
A2: To minimize degradation, samples must be handled with care from the moment of collection. Best practices include processing samples as quickly as possible.[3] If immediate processing is not feasible, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[3][5] This combination of rapid cooling and ultra-low temperature storage effectively halts enzymatic activity and slows chemical degradation.
Q3: My this compound recovery is consistently low after lipid extraction. What are the likely causes?
A3: Low recovery after extraction is a common issue. Consider the following troubleshooting steps:
-
Extraction Method: Ensure you are using a validated lipid extraction method, such as a modified Bligh-Dyer or Folch protocol, which employs a chloroform (B151607)/methanol solvent system.[3][6] Verify that the solvent ratios are precise to achieve optimal phase separation.
-
Phase Separation: After vortexing and centrifugation, allow for complete separation of the aqueous and organic phases. This compound, being a lipid, will be in the lower organic (chloroform) layer. Incomplete separation or aspiration of the wrong layer will lead to significant loss.[3]
-
Drying and Storage: When evaporating the organic solvent, use a gentle stream of nitrogen.[7] Aggressive heating or vortex evaporation can promote oxidation. Once dried, the lipid extract should be stored at -80°C until the final analysis.[5][7]
Q4: What are the recommended long-term storage conditions for this compound standards and extracts?
A4: For long-term stability, this compound standards and dried lipid extracts should be stored at -80°C.[2] If the standard is in an organic solvent like ethanol, flushing the vial with an inert gas such as argon before sealing can provide an extra layer of protection against oxidation.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical workflow for this compound.
Sample Preparation and Storage
| Issue | Potential Cause | Recommended Solution |
| High Sample-to-Sample Variability | Inconsistent time between sample collection and freezing. | Standardize the workflow to ensure all samples are processed and/or snap-frozen within the same timeframe. |
| Partial thawing of samples during storage or handling. | Retrieve samples from -80°C storage just before use. Keep them on dry ice during preparation steps. | |
| Analyte Loss Before Extraction | Enzymatic degradation due to slow processing. | Process samples immediately after collection or snap-freeze in liquid nitrogen.[3] |
Lipid Extraction
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incorrect solvent ratios in the extraction buffer. | Prepare extraction solvents fresh and ensure accurate measurements for the Bligh-Dyer or Folch method.[6] |
| Incomplete phase separation. | Centrifuge the sample for a sufficient time and at an adequate speed (e.g., 2,200 x g for 5-10 minutes at 4°C) to achieve a sharp interface between the aqueous and organic layers.[3][7] | |
| Degradation during solvent evaporation. | Evaporate the organic solvent under a gentle stream of nitrogen gas without heating.[5] Avoid leaving the dried extract exposed to air for extended periods. |
LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal mobile phase composition. | Ensure the mobile phase contains appropriate additives, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521), to improve ionization and peak shape in negative ESI mode.[5] |
| Low Signal Intensity | Matrix effects from complex biological samples. | Incorporate a Solid-Phase Extraction (SPE) step after lipid extraction to enrich the FAHFA fraction and remove interfering substances.[5][7] |
| In-source fragmentation or degradation. | Optimize MS parameters, including spray voltage and ion transfer tube temperature, to minimize analyte degradation within the ion source.[7] |
Quantitative Data Summary
The stability of hydroxy fatty acids is highly dependent on storage conditions. The following table, based on representative data for a similar deuterated standard (12-OAHSA-d17), illustrates the importance of temperature in preventing degradation over time.[2]
Table 1: Stability of a Deuterated Hydroxy Fatty Acid Standard Under Various Storage Conditions
| Storage Condition | Timepoint | % Remaining |
| -80°C in Ethanol with Argon Headspace | 3 Months | 99.8% |
| 6 Months | 99.5% | |
| 12 Months | 99.2% | |
| -20°C in Ethanol with Argon Headspace | 3 Months | 99.1% |
| 6 Months | 98.2% | |
| 12 Months | 96.5% | |
| 4°C in Ethanol | 1 Month | 95.3% |
| 3 Months | 88.7% | |
| Room Temperature (~22°C) in Ethanol | 1 Week | 91.2% |
| 1 Month | 75.6% |
Data adapted from stability studies on 12-OAHSA-d17, a structurally related FAHFA.[2]
Visualizations and Workflows
Experimental Protocols
Protocol 1: Best Practices for Sample Collection and Storage
-
Collection: Collect biological samples (e.g., plasma, serum, tissue) using appropriate sterile techniques.
-
Immediate Processing: For optimal results, proceed immediately to the lipid extraction protocol.
-
Short-Term Storage: If immediate extraction is not possible, place samples on ice and process within 30 minutes.
-
Long-Term Storage: For storage longer than 30 minutes, snap-freeze the sample in liquid nitrogen.
-
Store: Transfer the frozen sample to a labeled cryovial and store at -80°C until you are ready for extraction. Avoid repeated freeze-thaw cycles.
Protocol 2: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This protocol is suitable for samples like plasma or serum (~200 µL) or homogenized tissue (~50 mg).[3][6]
-
Sample Preparation: In a glass tube, combine your sample with an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Solvent Addition: Add phosphate-buffered saline (PBS), methanol, and chloroform in a precise ratio. A common volume for a 200 µL aqueous sample is 1.3 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform.[6][7]
-
Vortexing: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and lipid extraction.[3][7]
-
Centrifugation: Centrifuge the mixture at approximately 2,200 x g for 5-10 minutes at 4°C to separate the aqueous and organic phases.[7]
-
Collection: Three distinct layers should be visible. Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Storage: If not proceeding directly to analysis, flush the tube with argon or nitrogen, cap it tightly, and store the dried lipid extract at -80°C.[5]
Protocol 3: Representative LC-MS/MS Parameters
These parameters are representative and should be optimized for your specific instrumentation and this compound standard.[5][7]
-
LC Column: C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[5]
-
Mobile Phase: A gradient or isocratic flow using Methanol/Water with additives like 5 mM ammonium acetate and 0.03% ammonium hydroxide to facilitate negative ion formation.[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6][7]
-
Spray Voltage: ~3.5 kV.[7]
-
Ion Transfer Tube Temperature: ~325°C.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion ([M-H]⁻) of this compound to its specific product ions for quantification.
References
Technical Support Center: Enhancing the Chromatographic Resolution of 12-SAHSA
Welcome to the technical support center for the analysis of 12-Stearoyl-Hydroxystearic Acid (12-SAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to improve chromatographic resolution, enhance detection sensitivity, and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in analyzing this compound by chromatography? The primary challenge lies in its separation from structurally similar isomers and other endogenous lipids.[1] Isomers often have nearly identical physicochemical properties, such as polarity and hydrophobicity, leading to similar retention times on standard reversed-phase columns and requiring careful method optimization to achieve baseline separation.[1]
Q2: What type of HPLC column is recommended for this compound analysis? A high-purity, end-capped C18 column is the most common starting point for reversed-phase HPLC separation of this compound.[2][3] For challenging separations involving isomers, consider columns with alternative stationary phases (e.g., Phenyl-Hexyl or Cyano) to introduce different selectivity.[1][4] Columns with smaller particle sizes (e.g., < 3 µm) can also significantly increase efficiency and improve resolution.[5][6]
Q3: What are the optimal mass spectrometry (MS) settings for this compound detection? For high sensitivity and specificity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[7] Based on the analysis of similar molecules, the following settings are a good starting point:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion: The [M-H]⁻ ion for this compound.
-
Product Ions: Use at least two product ions for confident identification and quantification (one for quantification, one for confirmation).[7]
Q4: How can I improve the signal intensity of my this compound peak? Due to its low endogenous abundance, sample enrichment is often necessary.[7] Solid-Phase Extraction (SPE) is a highly effective technique to concentrate this compound and remove interfering matrix components that can cause ion suppression.[7][8] Additionally, optimizing MS parameters and considering chemical derivatization to enhance ionization efficiency can improve sensitivity.[7]
Q5: How should I prepare and store this compound samples and standards? Samples should be dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[1] Filtering the sample through a 0.45 µm syringe filter before injection is crucial. For long-term stability, standards should be stored at -80°C in an appropriate solvent (e.g., ethanol) with an inert gas headspace like argon.[9] As shown with similar compounds, stability decreases significantly at higher temperatures like -20°C and 4°C.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Poor Peak Shape
Q: My this compound peak is tailing. What are the common causes and solutions? Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) surface.[10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Solution 2: Use a Highly Deactivated Column: Employ an end-capped C18 column where the residual silanols have been chemically treated to reduce their activity.[2][10]
-
Solution 3: Check for Column Contamination: If tailing appears suddenly, the column inlet frit may be partially blocked. Try backflushing the column or, if the problem persists, replace the guard column or the analytical column.[10][11]
Q: All the peaks in my chromatogram are tailing. What should I check first? If all peaks are affected uniformly, the issue is likely pre-column.
-
Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow path.[11] Reversing and flushing the column can sometimes resolve this.[11]
-
Evaluate for a Column Void: A void or channel in the packing bed at the head of the column can also cause universal peak distortion. This often requires column replacement.[2]
-
Consider Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening that manifests as tailing, especially for early-eluting peaks.[12]
Q: My this compound peak is fronting. What is the likely cause? Peak fronting is typically a sign of column overload or an issue with the sample solvent.
-
Solution 1: Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves and retention time increases slightly, the original sample was overloaded.[2][11]
-
Solution 2: Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the column head, resulting in a fronting peak.[1]
Problem: Poor Resolution
Q: I cannot achieve baseline separation between this compound and a co-eluting isomer. How can I improve resolution? Improving resolution requires manipulating the column efficiency, selectivity, or retention factor.[5][6]
-
Solution 1: Optimize Mobile Phase Selectivity: Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol) or try a ternary mixture. Different solvents can alter interactions with the stationary phase and improve separation.[1][4]
-
Solution 2: Decrease the Gradient Slope: A shallower gradient increases the separation time between closely eluting peaks, providing more opportunity for resolution.[1][13]
-
Solution 3: Change Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) to exploit different separation mechanisms.[1][4]
-
Solution 4: Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the theoretical plate number, which leads to sharper peaks and better resolution.[5][6]
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Quantitative Data Summary
Table 1: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm length, < 3 µm particle size | Good starting point for reversed-phase; smaller particles increase efficiency.[3][14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape for acidic analytes and suppresses silanol activity.[1] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | Try both to evaluate selectivity differences.[1] |
| Flow Rate | 0.3 - 0.5 mL/min (for UHPLC, 2.1 mm ID) | Lower flow rates can improve resolution.[13] |
| Column Temp. | 30 - 40 °C | Elevated temperature can decrease viscosity and improve peak shape.[13] |
| Injection Vol. | 1 - 5 µL | Small volumes minimize peak distortion, especially if the sample solvent is strong.[1] |
Table 2: Troubleshooting Summary for Common Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., add 0.1% formic acid).[2] |
| Column contamination | Backflush the column; use a guard column.[1][11] | |
| Peak Fronting | Column overload | Dilute the sample and re-inject.[2][11] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase.[1] | |
| Split Peaks | Partially blocked column frit | Replace the inlet frit or the column.[11] |
| Column bed deformation (void) | Replace the column.[2][10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Enrichment
This protocol is designed to enrich this compound from a biological matrix and remove interfering compounds prior to LC-MS analysis.[7]
Objective: To concentrate this compound and reduce matrix effects.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 10-20% Methanol in Water
-
Elution Solvent: Acetonitrile or Methanol
-
Sample, acidified with formic acid to pH ~3
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to wet the stationary phase.
-
Equilibration: Pass 1-2 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge dry out.
-
Loading: Load the acidified sample onto the cartridge at a slow flow rate.
-
Washing: Pass 1-2 mL of the wash solvent (e.g., 15% methanol) through the cartridge to remove polar, interfering compounds.
-
Elution: Elute the this compound from the cartridge using 1-2 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.
-
Dry-down & Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS injection.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. support.waters.com [support.waters.com]
- 5. santaisci.com [santaisci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mastelf.com [mastelf.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: 12-SAHSA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 12-SAHSA (12-Siloxy-10(Z)-heptadecenoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to signal suppression (most common) or enhancement, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For this compound, a lipid analyte often measured in complex biological matrices like plasma or serum, co-eluting phospholipids, salts, and other endogenous metabolites are the primary cause of these effects.[1][3]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the analyte's baseline signal indicate retention times where matrix components interfere.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract after the extraction process to its response in a pure solvent.[1] The matrix effect can be calculated as a percentage, with values significantly deviating from 100% (e.g., <85% or >115%) indicating a problem.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for this compound quantification?
A3: A stable isotope-labeled internal standard is a version of the analyte (e.g., this compound) in which one or more atoms have been replaced with a heavy isotope, such as ¹³C or D.[2] A SIL-IS is the most effective tool to compensate for matrix effects and variability during sample preparation.[4][5] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate and precise quantification through the ratio of the analyte's signal to the SIL-IS signal.[2][5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound analysis.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | Significant ion suppression from matrix components.[4] | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering phospholipids.[3] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone.[4][7] 3. Use a SIL-IS: A stable isotope-labeled internal standard for this compound will help compensate for signal loss.[2] |
| Poor reproducibility and high variability in peak areas across samples. | Inconsistent matrix effects between different samples and standards. | 1. Implement a SIL-IS: This is the most robust solution to correct for sample-to-sample variation.[2][6] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix (e.g., stripped serum) that is representative of your study samples to mimic the matrix effects consistently. |
| Inconsistent peak area ratio between analyte and a non-isotope labeled (analog) internal standard. | The analog internal standard is experiencing different matrix effects than this compound due to slight differences in chemical properties and retention time. | 1. Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard as it will be affected by the matrix in the same way as the analyte.[1][2] 2. Re-evaluate Analog IS Selection: If a SIL-IS is unavailable, choose an analog with chemical properties and retention time as close as possible to this compound. |
| Shift in this compound retention time between samples. | Matrix components can alter the column chemistry or interact with the analyte, affecting its retention.[2] | 1. Improve Sample Cleanup: More effective removal of matrix components via SPE can prevent this issue.[3] 2. Use a Divert Valve: Program the system to divert the flow to waste during the elution of highly polar salts at the beginning of the run and late-eluting nonpolar compounds, preventing them from contaminating the MS source.[4] |
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for removing phospholipids, a major source of ion suppression in plasma/serum samples.[3][4]
-
Pre-treatment: Precipitate proteins in 100 µL of plasma/serum by adding 300 µL of cold methanol (B129727) containing your this compound-SIL-IS. Vortex and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Dilution: Collect the supernatant and dilute it with 600 µL of 1% formic acid in water. This ensures the sample binds effectively to the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).[4]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.[4]
-
Elution: Elute this compound and its SIL-IS from the cartridge using 1 mL of methanol or acetonitrile.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the calculation of the matrix effect percentage.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample through the entire extraction procedure (Protocol 1). Spike the this compound standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the this compound standard into the blank matrix at the very beginning, before any extraction steps. (This set is used to calculate recovery).
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS.
-
Calculate Matrix Effect %:
-
Matrix Effect % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Calculate Recovery %:
-
Recovery % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Experimental workflow for this compound sample preparation using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Cell Culture Conditions for 12-OAHSA Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining cell culture conditions in experiments involving 12-OAHSA (12-Oleoyloxystearic acid), a bioactive lipid with anti-inflammatory and metabolic benefits.
Frequently Asked Questions (FAQs)
Q1: What is 12-OAHSA and what is its primary mechanism of action?
A1: 12-OAHSA is a fatty acid ester of a hydroxy fatty acid (FAHFA) found in sources like olive oil.[1][2] Its primary biological role is to reduce inflammation and improve glucose homeostasis.[3] The main mechanism of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages, which is a critical regulator of inflammation.[1][2][3] By inhibiting this pathway, 12-OAHSA reduces the production of pro-inflammatory mediators.[3]
Q2: Does 12-OAHSA interact with any specific receptors?
A2: While direct receptor binding studies for 12-OAHSA are limited, it is suggested that it may interact with G-protein coupled receptors (GPCRs) that sense fatty acids, such as GPR120.[3] Other members of the FAHFA family have been shown to activate GPR40.[3] The activation of GPR120 by omega-3 fatty acids has been shown to mediate potent anti-inflammatory effects.[4]
Q3: What cell types are typically used for in vitro 12-OAHSA experiments?
A3: Murine macrophage cell lines, such as RAW 264.7, are commonly used to study the anti-inflammatory effects of 12-OAHSA.[3][5] These cells are suitable for investigating the compound's impact on inflammatory responses, such as those induced by lipopolysaccharide (LPS).[1][2][3]
Q4: How should I prepare a 12-OAHSA stock solution for cell culture experiments?
A4: 12-OAHSA is a lipid and is not readily soluble in aqueous solutions. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][6] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q5: What are the general steps for treating cells with 12-OAHSA in an inflammation assay?
A5: A common workflow involves seeding macrophages (e.g., RAW 264.7) and allowing them to adhere. The cells are then pre-treated with varying concentrations of 12-OAHSA for a specific period, typically 1-2 hours.[3] Following pre-treatment, an inflammatory response is induced with an agent like lipopolysaccharide (LPS). The cells are then incubated for a further period, for example 24 hours, before analysis.[3]
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of 12-OAHSA in Culture Medium
-
Possible Cause: 12-OAHSA, being a lipid, has low solubility in aqueous media and can precipitate, especially at higher concentrations.
-
Solutions:
-
Optimize Solvent Concentration: Ensure the 12-OAHSA is fully dissolved in a high-quality, anhydrous DMSO stock solution before diluting it in the culture medium.
-
Use a Carrier Protein: Complexing fatty acids with fatty acid-free bovine serum albumin (BSA) can improve their solubility and delivery to cells.[6]
-
Working Concentration: Start with lower concentrations of 12-OAHSA and gradually increase to find the optimal concentration that does not precipitate.
-
Preparation Method: When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling to facilitate dispersion.[7]
-
Problem 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent delivery of 12-OAHSA to cells due to its lipophilic nature, leading to variable cellular uptake.
-
Solutions:
-
Consistent Preparation: Prepare fresh dilutions of 12-OAHSA for each experiment using a standardized protocol.
-
BSA Conjugation: Utilize a consistent protocol for conjugating 12-OAHSA with BSA to ensure uniform delivery.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same final concentration of DMSO or BSA) to account for any effects of the solvent or carrier.
-
Problem 3: Observed Cytotoxicity Not Attributable to the Experimental Treatment
-
Possible Cause: The solvent (e.g., DMSO) used to dissolve 12-OAHSA may be causing cellular toxicity, or the 12-OAHSA itself may be toxic at high concentrations.
-
Solutions:
-
Solvent Toxicity Test: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Solvent Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%.[6]
-
12-OAHSA Dose-Response: Conduct a dose-response experiment with 12-OAHSA to identify a concentration that is effective without causing significant cell death.
-
Problem 4: No or Low Inhibitory Effect on Inflammation
-
Possible Cause: The concentration of 12-OAHSA may be too low, the incubation time may be insufficient, or the compound may have degraded.
-
Solutions:
-
Concentration Optimization: Test a range of 12-OAHSA concentrations to determine the optimal effective dose for your experimental setup.
-
Time-Course Experiment: Vary the pre-treatment and treatment times to find the optimal incubation periods.
-
Compound Stability: Store the 12-OAHSA stock solution properly (protected from light and at the recommended temperature) to prevent degradation. Prepare fresh dilutions for each experiment.
-
Quantitative Data
Table 1: Recommended Concentration Ranges for In Vitro 12-OAHSA Experiments
| Parameter | Recommended Range | Cell Type | Notes |
| Working Concentration | 1 - 50 µM | Macrophages | The optimal concentration should be determined empirically for each cell line and experimental endpoint. |
| DMSO Final Concentration | < 0.5% | Various | Lower concentrations (<0.1%) are recommended to minimize solvent toxicity. |
| LPS Stimulation | 100 ng/mL - 1 µg/mL | RAW 264.7 cells | The concentration of LPS may need to be optimized to induce a robust inflammatory response. |
Table 2: Reported Effects of 12-OAHSA on Inflammatory Markers
| Marker | Effect | Cell Type | Notes |
| TNF-α | Significantly inhibited LPS-induced production.[1][2] | Macrophages | The degree of inhibition is dose-dependent. |
| IL-6 | Significantly inhibited LPS-induced production.[5][8][9] | Macrophages | Inhibition of IL-6 is a key indicator of the anti-inflammatory effect. |
| NF-κB | Suppressed signaling pathway.[1][2][3] | Macrophages | This is considered the primary mechanism of action for 12-OAHSA's anti-inflammatory effects. Inhibition can be assessed by Western blot for IκBα phosphorylation. |
| IL-10 | Markedly increased expression.[1][2] | Adipose Tissue | IL-10 is an anti-inflammatory cytokine. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammation Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment and allow them to adhere overnight.
-
-
Preparation of 12-OAHSA:
-
Prepare a stock solution of 12-OAHSA in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired working concentrations. Ensure the final DMSO concentration in the culture wells remains below 0.5%.
-
-
Treatment:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the prepared 12-OAHSA dilutions to the cells and incubate for a pre-treatment period of 1-2 hours at 37°C and 5% CO2.[3]
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, add lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for an additional 24 hours.[3]
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
-
Gene Expression Analysis: Lyse the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory genes.
-
NF-κB Activation Assay: Prepare nuclear extracts from the cells and perform a Western blot to assess the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits (e.g., p65).
-
Visualizations
Caption: General experimental workflow for in vitro macrophage inflammation assays with 12-OAHSA.
Caption: Proposed anti-inflammatory signaling pathway of 12-OAHSA via GPR120 and inhibition of NF-κB.
Caption: A decision tree for troubleshooting common issues in 12-OAHSA cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
Technical Support Center: Improving 12-SAHSA Delivery to Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of 12-SAHSA to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to cells important?
This compound (12-hydroxy-stearic acid) is a bioactive lipid molecule that has garnered significant interest for its potential therapeutic effects, primarily attributed to its role as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] Activation of GPR120 by this compound initiates anti-inflammatory signaling cascades, making it a promising candidate for research in metabolic diseases and inflammatory disorders.[1][2] Effective delivery of this compound to cells is crucial for accurately studying its biological functions and for the development of potential therapeutics.
Q2: What are the main challenges in delivering this compound to cells in vitro?
Like other long-chain fatty acids (LCFAs), this compound has poor solubility in aqueous solutions, such as cell culture media.[3][4] This can lead to the formation of micelles, precipitation, and low bioavailability, resulting in inconsistent and unreliable experimental outcomes. Additionally, high concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[5]
Q3: What is the recommended method for delivering this compound to cells?
The most widely recommended method for delivering this compound and other LCFAs to cells in culture is by complexing it with fatty acid-free Bovine Serum Albumin (BSA).[5][6][7] BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and facilitating their uptake by cells in a non-toxic and more bioavailable manner.[6]
Q4: Can I use organic solvents like DMSO or ethanol (B145695) to deliver this compound?
While organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol can be used to prepare concentrated stock solutions of this compound, they are not recommended for direct application to cell cultures at high concentrations.[5][8] Both DMSO and ethanol can exert their own biological effects on cells, potentially confounding experimental results, and can be cytotoxic at certain levels.[8][9] Therefore, it is best to prepare a high-concentration stock in a suitable solvent and then dilute it into a BSA solution for final delivery to the cells.
Q5: How does this compound exert its effects once inside the cell?
This compound is known to activate the GPR120 receptor.[1][2] Upon binding, GPR120 recruits β-arrestin 2, which leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[10] This results in a downstream reduction of pro-inflammatory cytokine production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound treatment. | Poor delivery/bioavailability: this compound may have precipitated out of the solution or is not being efficiently taken up by the cells. | 1. Optimize the this compound:BSA molar ratio. A common starting point is a 2:1 to 5:1 molar ratio. 2. Ensure complete complexing with BSA. Follow a validated protocol involving gentle heating (e.g., 37°C) and vortexing to ensure the fatty acid is fully associated with the BSA.[7] 3. Use fatty acid-free BSA. Standard BSA preparations may already be saturated with other fatty acids, reducing their capacity to carry this compound.[11] 4. Prepare fresh this compound:BSA complexes for each experiment. The stability of the complex in media over long periods may be limited.[12] |
| Incorrect this compound concentration. | 1. Perform a dose-response curve. Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell type and assay. 2. Verify the concentration of your stock solution. | |
| Cell health issues. | 1. Assess cell viability. Use a viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy before and after treatment. 2. Avoid high solvent concentrations. If using a solvent for the stock solution, ensure the final concentration in the cell culture medium is minimal (typically <0.1%) and include a vehicle control in your experiments.[9] | |
| High variability between replicate experiments. | Inconsistent preparation of this compound:BSA complex. | 1. Standardize the preparation protocol. Ensure consistent timing, temperature, and mixing for the complex formation.[7] 2. Use a master mix of the treatment solution for all replicate wells or plates to minimize pipetting errors. |
| Cell passage number and confluence. | 1. Use cells within a consistent passage number range. 2. Seed cells to achieve a consistent confluence at the time of treatment. | |
| Observed cytotoxicity or cell death. | Lipotoxicity due to high concentrations of free this compound. | 1. Lower the this compound concentration. 2. Increase the BSA concentration to ensure adequate carrying capacity and reduce the concentration of free fatty acids.[4] 3. Reduce the treatment duration. |
| Solvent toxicity. | 1. Decrease the final concentration of the organic solvent in the culture medium. 2. Include a solvent control to differentiate between solvent-induced and this compound-induced toxicity.[8] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol: Preparation and Delivery of this compound:BSA Complex to Cells
-
Materials:
-
This compound stock solution (from the protocol above)
-
Fatty acid-free BSA powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Water bath set to 37°C
-
Vortex mixer
-
-
Procedure:
-
Prepare a BSA solution. Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v). Gently invert the tube to dissolve the BSA; avoid vigorous shaking which can cause frothing. Sterile filter the BSA solution through a 0.22 µm filter.
-
Calculate the required volumes. Determine the volumes of the this compound stock solution and the BSA solution needed to achieve the desired final concentration and molar ratio (e.g., 3:1 this compound:BSA).
-
Complex formation. In a sterile conical tube, add the calculated volume of the BSA solution.
-
Warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the calculated volume of the this compound stock solution to the pre-warmed BSA solution while gently vortexing.
-
Incubate the mixture in the 37°C water bath for at least 30-60 minutes with intermittent, gentle vortexing to allow for the complex to form.[7]
-
Cell Treatment. Dilute the this compound:BSA complex to the final desired concentration in your cell culture medium.
-
Control Preparation. Prepare a vehicle control by adding the same volume of the solvent used for the this compound stock to an equal volume of the BSA solution and process it in the same manner. Also, include a BSA-only control.
-
Remove the existing medium from your cells and replace it with the medium containing the this compound:BSA complex or the control solutions.
-
Data Presentation
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Advantages | Disadvantages | Typical Concentration Range |
| This compound:BSA Complex | - Mimics physiological transport- Increased bioavailability- Reduced cytotoxicity | - Requires careful preparation- Potential for variability if not standardized | 1-100 µM |
| Organic Solvent (e.g., DMSO, Ethanol) | - Simple to prepare stock solutions | - Potential for solvent-induced cellular effects- Risk of precipitation in aqueous media- Higher potential for cytotoxicity | Stock: 10-100 mMFinal: <0.1% solvent |
Visualizations
Caption: this compound activates GPR120, leading to the inhibition of the pro-inflammatory NF-κB pathway.
Caption: A generalized experimental workflow for treating cells with a this compound:BSA complex.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bsa fatty acid free | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of 12-SAHSA
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 12-stearoyl-12-hydroxy stearic acid (12-SAHSA). Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a branched fatty acid ester of a hydroxy fatty acid (FAHFA). Like many lipid molecules, it has poor aqueous solubility due to its long, hydrophobic hydrocarbon chains. This low solubility can pose significant challenges in a variety of experimental settings, from in vitro cell-based assays to in vivo animal studies, as it can lead to issues with compound precipitation, inaccurate dosing, and low bioavailability.
Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro use?
A2: For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). The stock solution can then be diluted into your aqueous experimental medium, such as cell culture media or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system (typically ≤0.5%).
Q3: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out." To prevent this, try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a co-solvent in the final solution: Maintaining a small percentage of a water-miscible organic solvent (like ethanol) in the final aqueous solution can improve the solubility of this compound. A 1:1 mixture of ethanol and PBS has been shown to be effective.
Q4: How can I improve the solubility of this compound for in vivo oral administration?
A4: For in vivo studies, especially oral administration, lipid-based formulations are a promising approach to enhance the solubility and bioavailability of this compound. These formulations, such as self-emulsifying drug delivery systems (SEDDS), typically involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems form a fine oil-in-water emulsion, which keeps the this compound in solution for better absorption.
Q5: What is the mechanism of action of this compound?
A5: this compound is known to be an agonist for the G-protein coupled receptor 120 (GPR120). Activation of GPR120 by fatty acids like this compound can trigger various downstream signaling pathways, leading to anti-inflammatory effects and the regulation of glucose metabolism.
Troubleshooting Guides
Issue 1: Precipitation of this compound in In Vitro Aqueous Solutions
| Symptom | Possible Cause | Suggested Solution |
| Immediate cloudiness or precipitate upon dilution of stock solution | Final concentration exceeds aqueous solubility. | Lower the final concentration of this compound. |
| Improper mixing technique. | Add the stock solution slowly to the aqueous buffer while vortexing. | |
| Insufficient co-solvent. | Prepare the final solution in a mixture of aqueous buffer and a co-solvent (e.g., 1:1 Ethanol:PBS). | |
| Solution is initially clear but becomes cloudy over time | Supersaturation leading to delayed precipitation. | Prepare fresh working solutions immediately before use. |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature for your solutions. | |
| Interaction with components in the media/buffer. | If using complex media, consider a simpler buffer for initial solubility tests. |
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
| Symptom | Possible Cause | Suggested Solution |
| This compound does not fully dissolve in the oil phase of a lipid formulation. | Poor solubility in the selected oil. | Screen different oils (e.g., medium-chain triglycerides, sesame oil) to find one with better solubilizing capacity for this compound. |
| The lipid formulation does not form a stable emulsion upon dilution. | Inappropriate surfactant or co-solvent ratio. | Optimize the ratio of surfactant (e.g., Tween 80, Cremophor EL) and co-solvent (e.g., PEG400, ethanol) in your formulation. |
| Insufficient energy for emulsification. | Ensure adequate mixing when preparing the formulation and upon dilution. | |
| Inconsistent results in animal studies. | Poor bioavailability due to precipitation in the GI tract. | Re-evaluate the lipid formulation to ensure it maintains this compound in a solubilized state under physiological conditions. |
| Degradation of the compound. | Assess the stability of this compound in your chosen formulation. |
Quantitative Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | |
| Ethanol | ~20 mg/mL | [1] |
| Methyl Acetate | 5 mg/mL solution available | [2] |
Table 2: Solubility of this compound in a Mixed Solvent System
| Solvent System | Solubility | Reference |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Prepare Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the 10 mM stock solution into the pre-warmed medium to achieve your desired final concentrations.
-
Important: When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Use Immediately:
-
It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation.
-
Protocol 2: General Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Animal Models
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Tween 80 or Cremophor® EL)
-
Co-solvent (e.g., Polyethylene glycol 400 - PEG400 or Transcutol®)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the oil, surfactant, and co-solvent in a glass vial according to your optimized ratio.
-
Mix the components thoroughly using a magnetic stirrer until a clear and homogenous solution is formed.
-
Add the pre-weighed this compound to the mixture.
-
Continue stirring, with gentle warming if necessary, until the this compound is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of water or simulated gastric fluid with gentle agitation. Observe the formation of a stable emulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a suitable particle size analyzer.
-
-
Administration:
-
The prepared SEDDS formulation containing this compound can be administered to animals via oral gavage.
-
Visualizations
Caption: Simplified GPR120 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing a SEDDS formulation.
References
Technical Support Center: Troubleshooting Inconsistent Results in 12-SAHSA Assays
Welcome to the technical support center for 12-SAHSA (12-stearic acid-hydroxy stearic acid) assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the quantification of this compound and the assessment of its activity in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest for their potential therapeutic roles in metabolic and inflammatory diseases. This compound, like other FAHFAs, is believed to exert anti-inflammatory and insulin-sensitizing effects, primarily through the activation of G protein-coupled receptor 120 (GPR120).
Q2: What are the primary methods for quantifying this compound in biological samples?
A2: The gold standard for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipids like this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Q3: What are the key functional assays to assess the biological activity of this compound?
A3: The biological activity of this compound is primarily assessed through functional assays that measure the activation of its receptor, GPR120. The main assays include:
-
Calcium Mobilization Assays: GPR120 is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium. This is a robust and common method to measure receptor activation.[1]
-
β-Arrestin Recruitment Assays: Upon activation, GPR120 recruits β-arrestin, which can be measured to assess receptor engagement and G-protein-independent signaling.[1]
-
ERK Phosphorylation Assays: Activation of GPR120 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule.[1]
Q4: What are the expected endogenous levels of this compound?
A4: The endogenous levels of this compound are generally low and can vary between different tissues and physiological states. While specific reference ranges for this compound in healthy humans are not yet firmly established in the literature, studies on other FAHFAs provide some context. For instance, major endogenous FAHFAs like 9-POHSA and 9-OAHSA have been found in human plasma at concentrations of approximately 1184.4 ± 526.1 nM and 374.0 ± 194.6 nM, respectively.[2] Another study reported that 12/13-PAHSA levels in the serum of non-diabetic individuals were around a median of ~0.8 nmol/L.[3] FAHFA levels are generally higher in adipose tissue compared to circulating plasma.[4] It is important for each laboratory to establish its own baseline ranges.
Q5: What are acceptable levels of variability in this compound assays?
A5: For LC-MS/MS-based quantification of fatty acids, the following are generally accepted coefficients of variation (CV):
It is crucial to establish and monitor these parameters within your own laboratory to ensure the reliability of your results.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound quantification by LC-MS/MS and in GPR120 functional assays.
Issue 1: High Variability or Inconsistent Quantification of this compound by LC-MS/MS
| Potential Cause | Recommended Solution |
| Sample Collection and Handling | Ensure consistent and standardized procedures for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles of samples, as this can lead to lipid degradation.[5][6][7] Store samples at -80°C for long-term stability. |
| Lipid Extraction Inefficiency | Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. Ensure accurate and consistent addition of solvents and internal standards. Vortex samples thoroughly to ensure complete extraction. |
| Ion Suppression or Enhancement (Matrix Effects) | To mitigate matrix effects, use a stable isotope-labeled internal standard for this compound. Perform solid-phase extraction (SPE) to enrich the sample and remove interfering matrix components. Optimize chromatographic separation to resolve this compound from co-eluting compounds. |
| Inaccurate Integration of Chromatographic Peaks | Manually inspect all peak integrations. Adjust integration parameters to ensure consistent and accurate peak area determination. Poor peak shape (e.g., fronting, tailing, or splitting) can indicate column degradation or a mismatch between the sample solvent and the mobile phase. |
| Contamination from Labware or Solvents | Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use to prevent lipid contamination. Run solvent blanks to identify and trace sources of contamination. |
| Isomer Co-elution | This compound has several positional isomers (e.g., 5-, 9-, 13-SAHSA). Ensure your chromatographic method is capable of resolving these isomers if you intend to quantify them individually.[4] |
Issue 2: Inconsistent or No Signal in GPR120 Functional Assays
| Potential Cause | Recommended Solution |
| Low or No GPR120 Expression in Cells | Confirm GPR120 expression in your cell line using qPCR or Western blot. Use a cell line known to endogenously express GPR120 or a stably transfected cell line. |
| Poor Cell Health | Ensure cells are healthy and not overgrown. Perform a cell viability test. Use cells within a consistent and low passage number range. |
| This compound Degradation or Precipitation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol). Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final concentration of the solvent in the assay does not affect cell viability. |
| Suboptimal Assay Conditions (Calcium Mobilization) | Optimize the concentration of the calcium-sensitive dye and the dye loading time and temperature.[1] Ensure the plate reader settings (e.g., excitation/emission wavelengths, read times) are appropriate for the dye being used. |
| Suboptimal Assay Conditions (ERK Phosphorylation) | Serum-starve cells prior to stimulation to reduce basal ERK phosphorylation. Optimize the stimulation time with this compound, as ERK phosphorylation is often transient.[8][9] |
| High Background Signal | In calcium assays, ensure a complete wash step after dye loading if required by the kit. In β-arrestin assays, high background can result from receptor overexpression; consider using a cell line with lower expression levels. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol is a composite of best practices for FAHFA analysis and should be optimized for your specific instrumentation and laboratory conditions.
Materials:
-
Plasma/serum samples
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (Silica-based)
-
C18 reversed-phase LC column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect the lower organic layer.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane).
-
Condition a silica (B1680970) SPE cartridge with the same non-polar solvent.
-
Load the sample onto the cartridge.
-
Wash with a non-polar solvent to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture (e.g., diethyl ether with 2% acetic acid).
-
Dry the eluted fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in a suitable solvent (e.g., 90% methanol).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a mobile phase gradient suitable for lipid separation (e.g., a gradient of water and methanol/acetonitrile with additives like ammonium (B1175870) acetate (B1210297) or formic acid).
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of a this compound standard.
-
Protocol 2: GPR120 Activation Assay - Calcium Mobilization
This protocol is a general guideline for a fluorescence-based calcium mobilization assay.
Materials:
-
Cells expressing GPR120 (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96- or 384-well cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and a known GPR120 agonist (positive control)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Seeding:
-
Seed GPR120-expressing cells into black, clear-bottom plates at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the compounds to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 60-120 seconds to capture the peak response.[1]
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
GPR120 Signaling Pathway
Caption: Simplified signaling pathway of GPR120 activation by this compound.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. salimetrics.com [salimetrics.com]
- 6. agilent.com [agilent.com]
- 7. Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput 12-SAHSA Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine (B1263110) (12-SAHSA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound screening experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Suboptimal Mass Spectrometry Parameters: Incorrect ionization mode or fragment selection. | Ensure the mass spectrometer is in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition of the precursor ion to specific product ions for this compound. |
| Inefficient Extraction: Incomplete recovery of this compound from the sample matrix. | Optimize the lipid extraction protocol. A common method involves a modified Bligh-Dyer extraction followed by solid-phase extraction (SPE) for enrichment. | |
| Ion Suppression: Co-eluting matrix components interfering with the ionization of this compound. | Improve chromatographic separation to resolve this compound from interfering compounds. Consider using a longer column or a different mobile phase gradient. Sample dilution may also help reduce matrix effects. | |
| High Background Noise or Interfering Peaks | Contamination: Presence of exogenous lipids or other contaminants in the samples, solvents, or on labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and use single-use plasticware where possible. Run solvent blanks to identify and eliminate sources of contamination. |
| In-source Fragmentation: Formation and fragmentation of other lipid species in the ion source of the mass spectrometer, creating interfering signals. | Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Degradation: Loss of stationary phase or contamination of the analytical column. | Flush the column with a strong solvent. If peak shape does not improve, replace the column. Using a guard column can help extend the life of the analytical column. |
| Inappropriate Injection Solvent: The solvent used to dissolve the sample is not compatible with the mobile phase. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase to ensure proper peak focusing on the column. | |
| Inconsistent or Non-Reproducible Results | Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling. | Standardize all sample preparation steps. Use an internal standard added at the beginning of the extraction process to account for variability. |
| Instrument Instability: Fluctuations in mass spectrometer or liquid chromatography performance. | Perform regular instrument calibration and performance checks. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name for this compound?
A1: The full chemical name for this compound is 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine. It is also commonly referred to by its lipid shorthand, PS(18:0/20:4).[1][2]
Q2: What is the known biological activity of this compound?
A2: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine has been shown to have anti-inflammatory properties. For instance, it can inhibit inflammatory responses induced by human rhinovirus.[3]
Q3: What type of assay is suitable for high-throughput screening of this compound?
A3: A high-throughput mass spectrometry-based assay is well-suited for screening this compound. This method allows for the direct and rapid measurement of phosphatidylserine (B164497) species.[4] Fluorescence-based assays have also been developed for high-throughput screening of enzymes that metabolize phosphatidylserines and could potentially be adapted.[5][6]
Q4: What are the key considerations for developing a robust HTS assay for this compound?
A4: Key considerations include the choice of a stable cell line or a purified enzyme system, optimization of assay parameters such as incubation time and reagent concentrations, and the use of appropriate positive and negative controls to ensure a good signal window and statistical validity (e.g., Z'-factor).
Q5: How can I minimize false positives and false negatives in my this compound HTS campaign?
A5: To minimize false positives, consider performing counter-screens to identify compounds that interfere with the assay technology. For false negatives, screening at multiple compound concentrations can help identify actives with lower potency.
Experimental Protocols
High-Throughput Screening for Modulators of this compound Metabolism
This protocol is adapted from a high-throughput screen for phosphatidylserine decarboxylase inhibitors and can be modified to screen for compounds that modulate the metabolism of this compound.[5][6]
Objective: To identify compounds that inhibit or enhance the enzymatic modification of this compound.
Materials:
-
Purified enzyme that metabolizes this compound (e.g., a specific phospholipase or decarboxylase)
-
This compound substrate
-
Assay buffer
-
Compound library
-
384-well plates
-
Plate reader (e.g., for fluorescence or mass spectrometry)
Methodology:
-
Compound Plating: Dispense compounds from the library into 384-well plates at the desired final concentration. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme in assay buffer. Prepare a solution of the this compound substrate.
-
Reaction Initiation: Add the enzyme solution to the wells of the 384-well plate containing the compounds. Pre-incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Incubation: Incubate the plates at a controlled temperature for a predetermined amount of time to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., by changing the pH or adding a specific inhibitor).
-
Signal Detection: Measure the product formation or substrate depletion using a suitable detection method, such as a fluorescence-based probe that reacts with a product or LC-MS/MS to directly quantify the analyte.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition or activation for each compound.
Quantitative Data from a Representative HTS Assay:
The following table summarizes parameters from a high-throughput screen for inhibitors of a phosphatidylserine decarboxylase, which can serve as a reference for setting up a screen involving this compound.[5]
| Parameter | Value |
| Plate Format | 384-well |
| Reaction Volume | 20 µL |
| Enzyme Concentration | ~12.5 nM |
| Substrate Concentration | 50 µM |
| Compound Concentration | 10 µM |
| Incubation Time | 75 minutes |
| Incubation Temperature | 24 °C |
| Detection Method | Fluorescence (λex = 403 nm, λem = 508 nm) |
| Z'-factor | > 0.5 (indicating a robust assay) |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound
While the specific signaling pathway for this compound is still under investigation, it is structurally similar to 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a known precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and an activator of Protein Kinase C (PKC).[7][8] Therefore, a plausible signaling pathway for this compound could involve the activation of PKC and downstream signaling cascades.
Caption: Putative signaling pathway for this compound.
Experimental Workflow for this compound Quantification
A robust workflow is essential for the accurate quantification of this compound in biological samples.
Caption: Workflow for this compound quantification.
References
- 1. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine (CHEBI:79113) [ebi.ac.uk]
- 2. PS(18:0/20:4(5Z,8Z,11Z,14Z)) | C44H78NO10P | CID 24779545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput mass spectrometry screening for inhibitors of phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for phosphatidylserine decarboxylase inhibitors using a distyrylbenzene-bis-aldehyde (DSB-3)-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for phosphatidylserine decarboxylase inhibitors using a distyrylbenzene-bis-aldehyde (DSB-3)-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
best practices for long-term storage of 12-SAHSA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 12-SAHSA, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. The following guidelines are based on best practices for the storage of similar fatty acid compounds.
Recommended Storage Conditions
For optimal long-term stability, this compound should be stored under the following conditions:
| Storage Condition | Recommended For | Details |
| -80°C in Ethanol (B145695) with Argon or Nitrogen Headspace | Long-term storage (months to years) | This is the ideal condition to minimize degradation. The inert gas displaces oxygen, preventing oxidation of the fatty acid. |
| -20°C in Ethanol with Argon or Nitrogen Headspace | Intermediate-term storage (weeks to months) | Offers good stability, though slightly less effective than -80°C. Suitable for working stock solutions. |
| 4°C in Ethanol | Short-term storage (days) | Not recommended for long-term storage due to accelerated degradation. |
| Room Temperature in Ethanol | Not Recommended | Significant degradation can occur within a week. |
Stability Data
The following table summarizes the expected stability of a similar deuterated fatty acid, 12-OAHSA-d17, over a 12-month period, which can serve as a proxy for this compound stability.
| Storage Condition | Timepoint | % Remaining |
| -80°C in Ethanol with Argon Headspace | 3 Months | 99.8% |
| 6 Months | 99.5% | |
| 12 Months | 99.2% | |
| -20°C in Ethanol with Argon Headspace | 3 Months | 99.1% |
| 6 Months | 98.2% | |
| 12 Months | 96.5% | |
| 4°C in Ethanol | 1 Month | 95.3% |
| 3 Months | 88.7% | |
| Room Temperature (~22°C) in Ethanol | 1 Week | 91.2% |
| 1 Month | 75.6% |
Experimental Protocols
Detailed methodologies for key experiments involving fatty acids like this compound are provided below.
Protocol 1: In Vitro Glucose Uptake Assay
This protocol describes how to measure the effect of this compound on glucose uptake in a cell line such as 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
[³H]-2-deoxyglucose
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and differentiate them into mature adipocytes.
-
Preparation of this compound-BSA Complex:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in DMEM.
-
Warm the BSA solution to 37°C.
-
Add the ethanolic stock of this compound to the warm BSA solution to achieve the desired final concentration. The final ethanol concentration should be below 0.5%.
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Treatment:
-
Wash the differentiated adipocytes twice with PBS.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Treat the cells with the this compound-BSA complex or a vehicle control (BSA in DMEM with the equivalent amount of ethanol) for the desired time (e.g., 24 hours).
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer with or without insulin (e.g., 100 nM) for 20 minutes at 37°C.
-
Add [³H]-2-deoxyglucose to each well and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each well.
-
Protocol 2: Anti-Inflammatory Assay (NF-κB Activation)
This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of NF-κB activation in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution (in ethanol)
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Nuclear extraction kit
-
Western blot reagents
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (complexed with BSA as described in Protocol 1) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation. Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold PBS.
-
Isolate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the amount of NF-κB p65 in the nuclear fraction relative to the cytoplasmic fraction. A decrease in nuclear p65 in this compound-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is believed to exert its biological effects primarily through the G-protein coupled receptor 120 (GPR120).[1][2] Upon binding, it initiates a signaling cascade that has anti-inflammatory and insulin-sensitizing effects.[1][3]
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for conducting a cell-based assay with this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in aqueous media | - this compound is a lipid and has low water solubility.- Precipitation upon addition to media. | - Complex with fatty acid-free BSA: This is the most common and effective method. A 3:1 to 6:1 molar ratio of fatty acid to BSA is often used.[4] - Use of a co-solvent: Prepare a high-concentration stock in ethanol or DMSO and dilute it into the media. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[5] - pH adjustment: Increasing the pH can improve the solubility of fatty acids. |
| Inconsistent or non-reproducible results | - Degradation of this compound stock solution.- Aggregation of this compound in the assay.- Variability in cell health or density. | - Proper storage: Aliquot stock solutions and store at -80°C under an inert gas. Avoid repeated freeze-thaw cycles.[4] - Prepare fresh working solutions: Dilute the stock solution immediately before use.- Include a non-ionic detergent: A low concentration of a detergent like Tween-20 (0.01-0.05%) in the assay buffer can help prevent aggregation.[6] - Standardize cell culture procedures: Ensure consistent cell passage numbers, seeding densities, and media conditions. |
| No observable effect of this compound | - Inactive compound due to improper storage.- Insufficient concentration or incubation time.- The chosen cell line may not express the target receptor (GPR120). | - Verify compound activity: Use a positive control if available. Prepare a fresh stock solution from a new vial.- Perform a dose-response and time-course experiment: Test a wider range of concentrations and several incubation times.- Confirm receptor expression: Check the literature or perform qPCR/Western blot to confirm GPR120 expression in your cell line. |
| Cell toxicity observed | - High concentration of this compound.- Toxicity from the solvent (ethanol or DMSO).- Contamination of the stock solution. | - Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or LDH) to find the optimal non-toxic concentration range.- Reduce final solvent concentration: Ensure the final concentration of the organic solvent is below the toxic threshold for your cells.- Use sterile filtration: Filter the this compound-BSA complex through a 0.22 µm filter before adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound? A1: For long-term stock solutions, ethanol is a good choice. For immediate use in cell culture, dissolving in a small amount of ethanol or DMSO and then complexing with fatty acid-free BSA in the culture medium is recommended to improve solubility and bioavailability.[5][7]
Q2: How should I prepare the this compound-BSA complex? A2: Gently warm a solution of fatty acid-free BSA (e.g., 10% in serum-free media) to 37°C. Slowly add the this compound stock solution (in ethanol) to the warm BSA solution while gently vortexing. Incubate the mixture at 37°C for 30-60 minutes to allow for the complex to form.[4]
Q3: Can I store the this compound-BSA complex? A3: It is best to prepare the complex fresh for each experiment. If short-term storage is necessary, it can be kept at 4°C for a few hours, but long-term storage is not recommended as the stability of the complex in solution is not well characterized.
Q4: What are the expected anti-inflammatory effects of this compound? A4: this compound is expected to have anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway in immune cells like macrophages.[8] This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q5: How does this compound affect glucose metabolism? A5: this compound is believed to improve glucose homeostasis by enhancing insulin sensitivity and promoting glucose uptake in cells like adipocytes and muscle cells.[2] This is thought to be mediated through the GPR120 signaling pathway.[3]
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 12-Stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (12-SAHSA), a recently identified bioactive lipid, with established anti-inflammatory alternatives. The information is curated to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent. This document synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. This compound, also known as 12-OAHSA (12-Oleic Acid Hydroxy Stearic Acid), is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1] Preclinical studies have highlighted its potential as an anti-inflammatory agent. This guide compares the anti-inflammatory effects of this compound with commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, as well as other natural anti-inflammatory compounds. The primary mechanism of action for this compound appears to be the suppression of the NF-κB signaling pathway in macrophages.[2][3]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated in various in vivo and in vitro models. Below is a comparative summary of its performance against other anti-inflammatory agents.
Table 1: In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition | Reference |
| This compound (12-OAHSA) | Data not available | Data not available | Data not available | Data not available | |
| Ibuprofen | 100 mg/kg | Oral | ~59% | 3 hours | [1] |
| Naproxen Derivative (NPD 1) | Not Specified | Not Specified | 43.24% | 1 hour | |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant Inhibition | 1-5 hours | [2] |
| Curcumin | 200 mg/kg | Oral | 53.85% | 2 hours | [4] |
Note: Direct comparative studies of this compound in the carrageenan-induced paw edema model with quantitative percentage inhibition were not available in the reviewed literature. The data for other compounds are provided for contextual comparison.
Table 2: In Vitro Anti-Inflammatory Effects (LPS-Stimulated Macrophages)
| Compound | Cell Line | Parameter Measured | IC50 Value | Reference |
| This compound (12-OAHSA) | RAW 264.7 | TNF-α, IL-6 Inhibition | Data not available | |
| Naproxen | THP-1 | NF-κB activity, PGE2 | Significant reduction at 27.5-440 mg/L | |
| Licorice (Glycyrrhizinic Acid Derivative) | MIAPaCa-2 | Cytotoxicity | 7 µM | [5] |
| Naringenin (B18129) Nanoparticle | RAW 264.7 | Pro-inflammatory cytokines | Optimal concentration 25µg/ml | [6] |
| Alpha-Lipoic Acid | RAW 264.7 | Nitric Oxide, TNF-α | Significant inhibition at 0.2-500 µg/mL | [7] |
Note: Specific IC50 values for this compound on cytokine inhibition in LPS-stimulated macrophages were not found in the public domain. The available data indicates significant inhibition of the inflammatory response.[3]
Signaling Pathways and Mechanism of Action
This compound
The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in macrophages.[2][3] NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By suppressing this pathway, this compound reduces the production of these inflammatory mediators.[3]
Furthermore, there is evidence to suggest that this compound and other FAHFAs may exert their effects through G-protein coupled receptors, such as GPR120 . Activation of GPR120 is known to inhibit NF-κB signaling, suggesting a potential receptor-mediated mechanism for the anti-inflammatory actions of this compound.
digraph "12_SAHSA_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"];
SAHSA [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
GPR120 [label="GPR120", fillcolor="#FBBC05", fontcolor="#202124"];
IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];
Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
LPS -> TLR4 [label="Activates"];
TLR4 -> IKK [label="Activates"];
SAHSA -> GPR120 [label="Activates"];
GPR120 -> IKK [label="Inhibits", style=dashed, color="#EA4335"];
IKK -> IkB [label="Phosphorylates"];
IkB -> NFkB [label="Releases"];
NFkB -> Nucleus [label="Translocates"];
Nucleus -> Pro_inflammatory_Genes [label="Induces"];
// Invisible edges for alignment
{rank=same; LPS; SAHSA;}
{rank=same; TLR4; GPR120;}
}
Mechanism of action for NSAIDs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research. The following are protocols for key experiments used to validate anti-inflammatory effects.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the in vivo anti-inflammatory activity of compounds.
```dot
digraph "Carrageenan_Paw_Edema_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
Acclimatization [label="1. Animal Acclimatization\n(e.g., Male Wistar Rats, 180-220g)", fillcolor="#F1F3F4", fontcolor="#202124"];
Grouping [label="2. Grouping & Fasting\n(e.g., n=6 per group, overnight fasting)", fillcolor="#F1F3F4", fontcolor="#202124"];
Baseline [label="3. Baseline Paw Volume Measurement\n(Plethysmometer)", fillcolor="#F1F3F4", fontcolor="#202124"];
Dosing [label="4. Compound Administration\n(e.g., this compound, Ibuprofen, Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Induction [label="5. Induction of Edema\n(Subplantar injection of 0.1 mL 1% Carrageenan)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Measurement [label="6. Paw Volume Measurement\n(Hourly for up to 6 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="7. Data Analysis\n(% Inhibition of Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Acclimatization -> Grouping;
Grouping -> Baseline;
Baseline -> Dosing;
Dosing -> Induction;
Induction -> Measurement;
Measurement -> Analysis;
}
Experimental workflow for LPS-induced cytokine production in macrophages.
Detailed Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle (e.g., DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection and Analysis: The cell culture supernatant is collected and centrifuged to remove cell debris. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.
-
Cell Lysate Analysis (Optional): The cells can be lysed to extract proteins for Western blot analysis to investigate the effect of the compound on the phosphorylation and degradation of proteins in the NF-κB signaling pathway (e.g., IκBα, p65).
Conclusion
This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with widely used NSAIDs are still emerging, the available preclinical data suggest that this compound is a viable candidate for further investigation as a novel anti-inflammatory therapeutic. Its natural origin and distinct mechanism of action may offer a different safety and efficacy profile compared to traditional anti-inflammatory drugs. Further research is warranted to establish a clear dose-response relationship and to directly compare its potency with existing treatments in standardized models of inflammation.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-SAHSA and Other FAHFA Isomers for Researchers, Scientists, and Drug Development Professionals
An in-depth guide to the differential biological activities of Stearic Acid Hydroxy Stearic Acid (SAHSA) isomers and other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), supported by experimental data and detailed methodologies.
The emerging class of endogenous lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has garnered significant attention for their potential therapeutic applications in metabolic and inflammatory diseases. Among these, the isomers of Stearic Acid Hydroxy Stearic Acid (SAHSA) exhibit distinct biological profiles. This guide provides a comprehensive comparison of 12-SAHSA with other SAHSA isomers and members of other FAHFA families, focusing on their anti-diabetic and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of these promising bioactive lipids.
Quantitative Comparison of Biological Activities
The biological efficacy of FAHFA isomers varies significantly depending on the specific isomer and the biological context. The following tables summarize the available quantitative data on the effects of this compound and its counterparts on key metabolic and inflammatory parameters.
Table 1: Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Pancreatic β-Cells
| FAHFA Isomer | Concentration (µM) | Fold Increase in GSIS (vs. Vehicle) | Reference |
| This compound | 20 | ~1.3 | [1] |
| 5-SAHSA | 20 | No significant effect | [1] |
| 9-SAHSA | 20 | ~1.7 | [1] |
| 10-SAHSA | 20 | No significant effect | [1] |
| 13-SAHSA | 20 | ~1.6 | [1] |
| 9-PAHSA | 20 | Potentiation | [1] |
| 12-PAHSA | 20 | No significant effect | [1] |
| 5-OAHSA | 20 | Potentiation | [1] |
| 12-OAHSA | 20 | Potentiation | [1] |
Table 2: GPR40 Activation in HEK293T Cells
| FAHFA Isomer | Concentration (µM) | GPR40 Activation (Relative to Vehicle) | Reference |
| This compound | 50 | Yes | [1] |
| 5-SAHSA | 50 | No | [1] |
| 9-SAHSA | 50 | Yes | [1] |
| 10-SAHSA | 50 | No | [1] |
| 13-SAHSA | 50 | Yes | [1] |
| 9-PAHSA | 50 | Yes | [1] |
| 12-PAHSA | 50 | No | [1] |
| 5-OAHSA | 50 | Yes | [1] |
| 12-OAHSA | 50 | Yes | [1] |
Table 3: Anti-Inflammatory Effects on LPS-Induced TNF-α Secretion
| FAHFA Isomer | Cell Type | Concentration (µM) | Inhibition of TNF-α Secretion | Reference |
| This compound | BMDCs | 20 | Yes | [1] |
| This compound | BMDMs | 20 | No | [1] |
| 5-SAHSA | BMDCs & BMDMs | 20 | Yes | [1] |
| 9-SAHSA | BMDCs & BMDMs | 20 | Yes | [1] |
| 10-SAHSA | BMDCs & BMDMs | 20 | No | [1] |
| 13-SAHSA | BMDCs & BMDMs | 20 | No | [1] |
| 5-PAHSA | BMDCs & BMDMs | 20 | Yes | [1] |
| 9-PAHSA | BMDCs & BMDMs | 20 | Yes | [1] |
| 12-PAHSA | BMDCs | 20 | Yes | [1] |
| 12-PAHSA | BMDMs | 20 | No | [1] |
BMDCs: Bone Marrow-Derived Dendritic Cells; BMDMs: Bone Marrow-Derived Macrophages
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs used to evaluate FAHFAs, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
A Comparative Analysis of 12-SAHSA and 9-PAHSA for Metabolic and Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparative analysis of two prominent fatty acid esters of hydroxy fatty acids (FAHFAs): 12-hydroxystearic acid ester of stearic acid (12-SAHSA) and 9-palmitic acid ester of hydroxystearic acid (9-PAHSA). These endogenous lipids have garnered significant interest for their roles in metabolic regulation and inflammation. This document summarizes their known biological activities, receptor interactions, and signaling pathways, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 9-PAHSA, highlighting their differential effects on key biological processes.
Table 1: Comparative Receptor Activation and Anti-Inflammatory Potency
| Parameter | This compound | 9-PAHSA | Reference |
| GPR120 Activation | Data not available | Weak agonist (~23% activation at 30 µM) | [1] |
| GPR40 (FFAR1) Activation | Data not available | Dose-dependently activates GPR40 | [2] |
| Anti-Inflammatory Activity (LPS-induced TNF-α secretion inhibition in BMDMs) | No significant effect | Significant inhibition | [3] |
| Anti-Inflammatory Activity (LPS-induced IL-6 secretion inhibition in BMDMs) | No significant effect | Significant inhibition | [3] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Comparative Effects on Glucose Homeostasis
| Parameter | This compound | 9-PAHSA | Reference |
| Insulin-Stimulated Glucose Transport (3T3-L1 Adipocytes) | Does not potentiate | Potentiates | [1] |
| Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in Human Islets | Does not potentiate | Potentiates | [1] |
Signaling Pathways
Both this compound and 9-PAHSA are known to exert their effects primarily through the activation of G-protein coupled receptors (GPCRs), namely GPR120 and GPR40. However, their signaling outcomes can differ.
9-PAHSA Signaling
9-PAHSA has been shown to activate both GPR120 and GPR40, leading to distinct downstream effects.
-
GPR120 Activation and Anti-inflammatory Pathway: Activation of GPR120 by 9-PAHSA in macrophages initiates an anti-inflammatory cascade. This involves the recruitment of β-arrestin-2, which leads to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[4]
-
GPR40 Activation and Insulin Secretion Pathway: In pancreatic β-cells, 9-PAHSA activates GPR40, a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which potentiates glucose-stimulated insulin secretion.[2]
This compound Signaling
The specific signaling pathways of this compound are less characterized compared to 9-PAHSA. It is presumed to interact with GPR120 and GPR40, but its efficacy and downstream signaling may differ. The lack of potentiation of insulin-stimulated glucose transport by this compound suggests potential differences in GPR120 signaling or its downstream effectors in adipocytes compared to 9-PAHSA.[1] Further research is required to elucidate the detailed signaling cascade of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of this compound and 9-PAHSA.
Experimental Workflow: Comparative Analysis of Anti-Inflammatory Effects
This workflow outlines the key steps to compare the anti-inflammatory properties of this compound and 9-PAHSA in vitro.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into mature macrophages.
-
Cell Plating: Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound, 9-PAHSA (e.g., 1, 10, 50 µM), or vehicle (e.g., DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine secretion for each treatment condition compared to the LPS-only control. Determine the IC50 values if a dose-response is observed.
Protocol 2: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum.
-
Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
-
Maintain the cells in DMEM with 10% fetal bovine serum (FBS) and 10 µg/mL insulin for another 2 days, followed by DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
Treatment and Glucose Uptake Assay:
-
Starve the mature adipocytes in serum-free DMEM for 2 hours.
-
Pre-incubate the cells with this compound, 9-PAHSA (e.g., 20 µM), or vehicle for 1 hour.
-
Stimulate the cells with or without 100 nM insulin for 30 minutes.
-
Initiate glucose uptake by adding 100 µM 2-deoxy-D-[³H]glucose for 10 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake.
-
Lyse the cells with 0.1% SDS.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Express the results as fold change over the basal (unstimulated) glucose uptake.
Protocol 3: GPCR Activation via Calcium Flux Assay
-
Cell Culture: Culture HEK293 cells stably expressing either human GPR120 or GPR40 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor (e.g., probenecid) in Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound and 9-PAHSA in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
-
Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically every second for 2-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC50 values.
Conclusion
The available evidence suggests that this compound and 9-PAHSA, despite their structural similarities, exhibit distinct biological activities. 9-PAHSA appears to be a more potent activator of metabolic and anti-inflammatory pathways, as demonstrated by its ability to potentiate insulin-stimulated glucose uptake and GSIS, and to inhibit pro-inflammatory cytokine secretion. In contrast, this compound shows a lack of effect on these specific assays in the studies cited.
These findings highlight the importance of isomeric specificity in the biological functions of FAHFAs. For researchers and drug development professionals, this underscores the need for careful characterization of individual isomers. While 9-PAHSA shows promise as a lead compound for targeting metabolic and inflammatory diseases, further investigation into the biological roles and signaling mechanisms of this compound and other FAHFA isomers is warranted to fully understand their therapeutic potential. The provided protocols offer a foundation for conducting such comparative studies.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 12-stearoyl-oxy-heptadecanoic acid (12-SAHSA), a member of the emerging class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Given the low endogenous abundance and the presence of numerous structural isomers, the accurate quantification of this compound presents significant analytical challenges. This document outlines the predominant analytical techniques, detailing their experimental protocols and providing a comparative summary of their performance to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound is a lipid molecule composed of stearic acid esterified to 12-hydroxystearic acid. As a FAHFA, it is implicated in various physiological processes and is of growing interest in metabolic research and drug development. The inherent complexity of the lipidome necessitates highly sensitive and specific analytical methods for reliable quantification.
Primary Analytical Methodologies
The quantification of this compound and other FAHFAs is predominantly achieved through mass spectrometry-based techniques. The two main approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted method for FAHFA analysis due to its high sensitivity, specificity, and ability to analyze these thermally labile molecules in their native form.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS analysis of FAHFAs like this compound is more complex as it requires a derivatization step to increase the analyte's volatility.[2]
Currently, Enzyme-Linked Immunosorbent Assays (ELISAs) for the specific quantification of this compound are not commercially available and would require significant development, including the generation of specific antibodies.
Quantitative Performance Comparison
Due to the limited number of studies specifically focused on this compound, the following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of FAHFAs. These values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Specificity | High (utilizes precursor/product ion transitions) | High (relies on retention time and mass spectrum) | Potentially High (dependent on antibody specificity) |
| Sensitivity (LOD/LOQ) | Low ng/mL to pg/mL | ng/mL range | Dependent on antibody affinity, typically ng/mL to µg/mL |
| Throughput | Moderate to High (can be automated) | Lower (requires derivatization) | High (plate-based format) |
| Sample Volume | Low (µL range) | Low (µL range) | Low (µL range) |
| Matrix Effects | Can be significant, requires careful sample preparation | Less prone to ion suppression, but matrix can affect derivatization | Can be affected by non-specific binding |
| Development Cost | High (instrumentation) | High (instrumentation) | High (antibody development) |
| Cost per Sample | Moderate | Moderate to High | Low to Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from established methods for FAHFA quantification.[3][4][5]
1. Lipid Extraction (Modified Bligh-Dyer Method)
-
To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C-labeled this compound).
-
Add 300 µL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture.
-
Vortex thoroughly for 10 minutes.
-
Add 100 µL of chloroform and vortex for 1 minute.
-
Add 100 µL of water and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment
-
Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) with hexane (B92381).
-
Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the SPE cartridge.
-
Wash the cartridge with 5% ethyl acetate (B1210297) in hexane to elute neutral lipids.
-
Elute the FAHFA fraction with ethyl acetate.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the sample in the LC mobile phase for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol and water with additives like ammonium (B1175870) acetate.[1]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Negative mode Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (Predicted):
-
Precursor Ion [M-H]⁻: m/z 567.5 (C₃₆H₇₀O₃)
-
Product Ion 1 (Quantifier): m/z 283.3 (Stearic Acid fragment)
-
Product Ion 2 (Qualifier): m/z 299.3 (12-Hydroxystearic Acid fragment)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a critical derivatization step to make this compound volatile.[2]
1. Lipid Extraction and Saponification
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
To isolate the fatty acid components, the extracted lipid can be saponified using a methanolic NaOH solution.
-
Acidify the solution to protonate the fatty acids.
-
Extract the fatty acids with hexane.
-
Dry the hexane extract under nitrogen.
2. Derivatization (Silylation)
-
To the dried fatty acid extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters of the carboxylic acid and hydroxyl groups.
3. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient to separate the derivatized fatty acids.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode to acquire full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizing the Workflow and Signaling
To better illustrate the processes involved, the following diagrams were generated using the DOT language for Graphviz.
Figure 1. General experimental workflow for this compound quantification by LC-MS/MS.
Figure 2. General experimental workflow for this compound quantification by GC-MS.
Conclusion and Recommendations
For the routine and high-sensitivity quantification of this compound, LC-MS/MS is the recommended methodology . Its ability to analyze the native molecule without derivatization provides a more direct and robust workflow. The high specificity of MRM detection is crucial for distinguishing this compound from its numerous isomers and the complex lipid background of biological samples.
GC-MS represents a viable alternative, particularly in laboratories where LC-MS/MS is not available. However, the additional derivatization step adds complexity and potential for variability.
The development of a specific ELISA for this compound could offer a high-throughput screening solution in the future, but this would require significant investment in antibody development and validation.
Researchers should carefully consider the specific requirements of their study, including sensitivity needs, sample throughput, and available instrumentation, when selecting a quantification method for this compound. Method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is critical for ensuring reliable and reproducible results.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
A Comparative Analysis of 12-SAHSA and Established Anti-Diabetic Drugs: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging anti-diabetic compound 12-hydroxy-stearic acid (12-SAHSA) with well-established anti-diabetic drug classes, including Metformin (B114582), Glucagon-like peptide-1 (GLP-1) receptor agonists, Sodium-glucose cotransporter-2 (SGLT2) inhibitors, and Dipeptidyl peptidase-4 (DPP-4) inhibitors. The comparison focuses on their efficacy in glycemic control and their distinct mechanisms of action, supported by available experimental data.
Executive Summary
While established anti-diabetic drugs have well-documented clinical efficacy in managing type 2 diabetes, the novel compound this compound, a GPR120 agonist, shows promise in preclinical studies by improving glucose tolerance and insulin (B600854) sensitivity. Currently, direct comparative clinical trial data for this compound against other anti-diabetic agents is not available. This guide, therefore, presents a comparison based on existing preclinical data for this compound and extensive clinical data for the established drug classes.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of various anti-diabetic drugs. It is crucial to note that the data for this compound is derived from preclinical studies in animal models and is not directly comparable to the clinical trial data of the other drugs.
Table 1: Glycemic Control
| Drug Class | Drug Examples | HbA1c Reduction (Mean) | Fasting Plasma Glucose Reduction | Key Efficacy Characteristics |
| GPR120 Agonist | This compound, Compound 14d, CpdA | Not yet determined in humans. | Showed improvement in preclinical models.[1] | Improves glucose tolerance and enhances insulin secretion in preclinical models.[1][2] |
| Biguanide | Metformin | ~1.0-1.2%[1][3] | Significant reduction[4] | Reduces hepatic glucose production and improves insulin sensitivity.[5][6] |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | ~1.6%[1] | Significant reduction[7] | Enhance glucose-dependent insulin secretion, suppress glucagon (B607659), slow gastric emptying, and promote weight loss.[7][8] |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | ~0.5-1.4%[1][9] | Significant reduction[10] | Inhibit glucose reabsorption in the kidneys, leading to urinary glucose excretion.[9][11] |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin (B632) | ~0.5-0.9%[3][12] | Moderate reduction[4][13] | Increase incretin (B1656795) levels, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels.[12][14] |
Table 2: Effects on Body Weight and Hypoglycemia Risk
| Drug Class | Effect on Body Weight | Risk of Hypoglycemia |
| GPR120 Agonist | Not yet determined in humans. | Not yet determined in humans. |
| Biguanide | Neutral or modest weight loss[3] | Low[3] |
| GLP-1 Receptor Agonists | Significant weight loss[8][15][16] | Low[7] |
| SGLT2 Inhibitors | Modest weight loss[11] | Low[9] |
| DPP-4 Inhibitors | Neutral[12] | Low, but can increase when used with sulfonylureas.[14] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways for each drug class.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
This compound and GPR120 Agonist Studies (Preclinical)
-
Oral Glucose Tolerance Test (OGTT) in Mice:
-
Male C57BL/6 mice or diet-induced obese (DIO) mice are fasted for 12-16 hours.[1]
-
A baseline blood glucose measurement is taken from the tail vein.
-
The GPR120 agonist (e.g., compound 14d) or vehicle is administered orally at specified doses (e.g., 3, 10, 30, 100 mg/kg).[1]
-
After 30 minutes, a glucose solution (e.g., 2 or 3 g/kg body weight) is administered orally.[1]
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[1]
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
-
In Vitro GPR120 Activation Assay (Calcium Flux):
-
CHO (Chinese Hamster Ovary) cells are transfected to express human GPR120 (hGPR120).[1]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The GPR120 agonist is added to the cells at various concentrations.
-
The change in intracellular calcium concentration is measured using a fluorescent plate reader.
-
The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated to determine the potency of the agonist.[1]
-
-
Insulin Secretion Assay in DIO Mice:
Clinical Trials for Established Anti-Diabetic Drugs
-
Randomized Controlled Trials (RCTs) for Glycemic Control:
-
A cohort of patients with type 2 diabetes and inadequate glycemic control (defined by a specific HbA1c range, e.g., ≥7.0% and ≤10.0%) is recruited.[4]
-
Patients are randomized to receive the investigational drug or a placebo/active comparator, often as an add-on to existing therapy like metformin.[4]
-
The primary endpoint is typically the change in HbA1c from baseline to the end of the study period (e.g., 24 weeks).[4]
-
Secondary endpoints often include changes in fasting plasma glucose (FPG) and postprandial glucose (PPG).[4]
-
Safety and tolerability are assessed by monitoring adverse events, including hypoglycemia.[4]
-
Conclusion
This compound, acting through the GPR120 receptor, presents a novel mechanism for potential anti-diabetic therapy with promising preclinical results in improving glucose homeostasis and insulin sensitivity.[2] However, it is still in the early stages of research, and clinical data, particularly regarding its long-term efficacy and safety in humans, is lacking.
In contrast, Metformin, GLP-1 receptor agonists, SGLT2 inhibitors, and DPP-4 inhibitors are well-established therapeutic options with extensive clinical data supporting their efficacy in lowering HbA1c and managing type 2 diabetes.[1][3] Each of these classes has a distinct mechanism of action, offering different benefits and side-effect profiles that allow for individualized treatment approaches.
Future research, including rigorous clinical trials, is necessary to determine the therapeutic potential of this compound and to directly compare its efficacy and safety with the currently available anti-diabetic medications. The preclinical evidence suggests that targeting GPR120 could be a valuable strategy, potentially offering a new avenue for the treatment of type 2 diabetes and related metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased level of hemoglobin A1c, but not impaired insulin sensitivity, found in hypertensive and normotensive smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of saxagliptin when added to metformin therapy in patients with inadequately controlled type 2 diabetes with metformin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Association of glycosylated hemoglobin (HbA1c) levels with Iinsulin resistance in obese children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Review of Efficacy and Safety of Newer Antidiabetic Drugs Approved from 2013 to 2017 in Controlling HbA1c in Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on Preclinical Diabetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the efficacy and safety of oral antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 15. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Glucagon-Like Peptide-1 Receptor Agonists for Weight Loss Among Adults Without Diabetes : A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 12-SAHSA and Related Lipid Levels in Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Class of Bioactive Lipids
Emerging research has identified a novel class of endogenous lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), as key regulators of metabolic and inflammatory processes. Among these, 12-palmitoyl-hydroxy stearic acid (12-SAHSA), a member of the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) family, has garnered significant interest for its potential therapeutic applications in metabolic diseases such as type 2 diabetes and obesity. This guide provides a comparative overview of 12-SAHFA and related FAHFA levels in healthy versus diseased states, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Studies have consistently demonstrated that levels of PAHSAs, the family to which this compound belongs, are significantly altered in metabolic disease. Specifically, concentrations are lower in the serum and adipose tissue of insulin-resistant individuals compared to their insulin-sensitive counterparts.[1][2] This suggests that diminished levels of these lipids may contribute to the pathophysiology of metabolic syndrome.
One key study found that total PAHSA levels are reduced by approximately 40% in the serum and by about 70% in subcutaneous white adipose tissue of insulin-resistant humans.[2] Another study observed that obese individuals have lower circulating FAHFA levels compared to non-obese controls.[3] For instance, the median concentration of total FAHFAs in obese patients was 3.24 nmol/L, whereas in non-obese controls, it was 5.22 nmol/L.[3]
The following table summarizes representative quantitative data on FAHFA concentrations in different human cohorts.
| Lipid Analyte | Condition | Tissue/Fluid | Concentration (Median/Mean ± SD) | Reference |
| Total FAHFAs | Non-Obese Controls (BMI < 30 kg/m ²) | Serum | 5.22 (4.18; 7.46) nmol/L | [3] |
| Total FAHFAs | Obese Patients (BMI ≥ 40 kg/m ²) | Serum | 3.24 (2.80; 4.30) nmol/L | [3] |
| Total FAHFAs | Omnivores | Serum | 12.82 (7.57; 14.86) nmol/L | [3] |
| Total FAHFAs | Vegetarians/Vegans | Serum | 5.86 (5.10; 6.71) nmol/L | [3] |
| 9-POHSA | Healthy Subjects | Plasma | 1184.4 ± 526.1 nM | [4] |
| 9-OAHSA | Healthy Subjects | Plasma | 374.0 ± 194.6 nM | [4] |
Note: Specific concentration data for this compound is limited in the reviewed literature; the table presents data for total FAHFAs and other major FAHFA species. POHSA: Palmitoleic acid ester of hydroxy stearic acid; OAHSA: Oleic acid ester of hydroxy stearic acid.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and other PAHSAs are primarily mediated through the activation of G-protein coupled receptors (GPCRs), particularly GPR120. Activation of GPR120 by these lipids initiates a signaling cascade that leads to potent anti-inflammatory and insulin-sensitizing effects. The quantification of these low-abundance lipids requires sensitive and specific analytical techniques.
Figure 1: Simplified signaling pathway of this compound via GPR120 activation.
Figure 2: General experimental workflow for the quantification of this compound.
Experimental Protocols
The accurate quantification of this compound and other FAHFAs from biological matrices is crucial for understanding their physiological roles. The standard method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol: Quantification of PAHSAs in Human Serum
1. Sample Preparation and Lipid Extraction:
-
Thaw frozen human serum samples on ice.
-
To 100 µL of serum, add an internal standard (e.g., d4-9-PAHSA) to correct for sample loss during extraction.
-
Perform a liquid-liquid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Apply the sample to a pre-conditioned SPE cartridge (e.g., a silica-based sorbent).
-
Wash the cartridge with non-polar solvents to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture.
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the enriched sample in the mobile phase for injection.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used to separate the different FAHFA isomers.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is used to achieve optimal separation.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the deprotonated FAHFA molecule) to a characteristic product ion.
-
Quantification: The concentration of the endogenous FAHFA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a synthetic FAHFA standard.
-
This comprehensive approach allows for the reliable quantification of low-abundance FAHFAs like this compound, providing valuable insights into their association with various physiological and pathological states. The observed alterations in FAHFA levels in metabolic diseases underscore their potential as both biomarkers and therapeutic targets. Further research is warranted to fully elucidate the regulatory mechanisms and therapeutic utility of these novel lipid molecules.
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 12-SAHSA: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel lipids is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for elucidating the structure of 12-Stearoyloxystearic Acid (12-SAHSA), a member of the recently discovered class of bioactive lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).
This document outlines the experimental data and protocols for NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comprehensive toolkit for the structural verification of this compound and related compounds.
Structural Elucidation of this compound: A Head-to-Head Comparison
The structural confirmation of this compound, an ester formed from stearic acid and 12-hydroxystearic acid (12-HSA), relies on a combination of spectroscopic techniques. While NMR provides the most detailed atom-by-atom connectivity, MS and IR spectroscopy offer complementary and often more rapid methods for initial identification and functional group analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.88 | Multiplet | 1H | -CH-O-C(=O)- (methine at C-12 of the hydroxy stearic acid moiety) |
| ~2.30 | Triplet | 2H | -CH₂-COOH (alpha to carboxylic acid) |
| ~2.28 | Triplet | 2H | -CH₂-C(=O)O- (alpha to ester carbonyl) |
| ~1.63 | Multiplet | 4H | -CH₂-CH₂-COOH and -CH₂-CH₂-C(=O)O- (beta to carbonyls) |
| ~1.25 | Multiplet | ~56H | -(CH₂)n- (aliphatic chain protons) |
| ~0.88 | Triplet | 6H | Terminal -CH₃ groups |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | Carboxylic acid carbon (-COOH) |
| ~173 | Ester carbonyl carbon (-O-C(=O)-) |
| ~74 | Methine carbon at C-12 (-CH-O-) |
| ~35 | Methylene (B1212753) carbon alpha to ester carbonyl |
| ~34 | Methylene carbon alpha to carboxylic acid |
| ~32 | Methylene carbons adjacent to terminal methyls |
| ~29-30 | Bulk methylene carbons in the aliphatic chains |
| ~25 | Methylene carbons beta to carbonyls |
| ~23 | Methylene carbons |
| ~14 | Terminal methyl carbons (-CH₃) |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z Values | Fragmentation Pattern |
| LC-MS/MS | Negative ESI | [M-H]⁻ at ~565.5 | Precursor ion fragments to yield [Stearic Acid-H]⁻ (m/z ~283.3) and [12-HSA-H]⁻ (m/z ~299.3) |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~2920, ~2850 | C-H stretch | Aliphatic chains |
| ~1735 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1170 | C-O stretch | Ester |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a detailed carbon-hydrogen framework of this compound, confirming the connectivity of the stearic acid and 12-hydroxystearic acid moieties.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (5 seconds) are required.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the fatty acid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the ester linkage between the two fatty acid chains and the position of the ester group on the hydroxy stearic acid backbone.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight of this compound and to confirm its composition through characteristic fragmentation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute to the ng/mL range for analysis.
-
Chromatography: Employ a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the lipid.
-
-
Mass Spectrometry:
-
Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for fatty acids.
-
MS1 Scan: Scan a mass range that includes the expected molecular weight of this compound (m/z ~566).
-
MS2 (Tandem MS): Select the [M-H]⁻ ion as the precursor and subject it to collision-induced dissociation (CID). Analyze the resulting product ions. The fragmentation should yield ions corresponding to the deprotonated forms of stearic acid and 12-hydroxystearic acid.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound, specifically the ester and carboxylic acid moieties.
Methodology:
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of this compound in a volatile solvent like chloroform. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the ester (C=O and C-O stretching) and carboxylic acid (broad O-H and C=O stretching) functional groups.
Visualizing the Workflow and Structure
To aid in understanding the experimental process and the molecular structure, the following diagrams are provided.
Caption: NMR workflow for this compound.
Caption: Critical HMBC correlations.
References
Validating the Efficacy of GPR120 Agonists: A Comparative Guide
A Note on "12-SAHSA": Initial literature searches for "this compound" did not yield a specific compound by that name. It is plausible that this is an internal designation or a potential variant of a known class of molecules. Based on related nomenclature found in recent studies, such as palmitic acid-9-hydroxystearic acid (9-PAHSA) and palmitic-acid-5-hydroxy-stearic-acid (5-PAHSA), which are recognized as G protein-coupled receptor 120 (GPR120) agonists, this guide will focus on the broader class of hydroxylated fatty acids and other GPR120 agonists.[1][2] This comparison is designed to provide a framework for evaluating such compounds against established natural and synthetic GPR120 activators.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[3][4] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 mediates potent anti-inflammatory and insulin-sensitizing effects.[3][5] This guide provides a comparative overview of various GPR120 agonists, their performance based on available experimental data, and detailed experimental protocols for their validation.
Data Presentation: Comparative Efficacy of GPR120 Agonists
The following table summarizes the in vitro potency of various natural and synthetic GPR120 agonists. The half-maximal effective concentration (EC50) is a measure of a compound's potency; a lower EC50 value indicates a higher potency.
| Compound | Type | Target | EC50 (µM) | Selectivity | Reference |
| α-Linolenic Acid (ALA) | Natural | Human GPR120 | ~10-100 | Low | [6] |
| Docosahexaenoic Acid (DHA) | Natural | Human GPR120 | ~10-100 | Low | [2] |
| Eicosapentaenoic Acid (EPA) | Natural | Human GPR120 | ~10-100 | Low | [2] |
| 9-PAHSA | Natural | Mouse GPR120 | Not specified | GPR120/GPR40 | [1][7] |
| TUG-891 | Synthetic | Human GPR120 | ~0.03-0.06 | High vs. GPR40 | [6][8] |
| Compound A (cpdA) | Synthetic | Human GPR120 | ~0.35 | High vs. GPR40 | [5][9] |
| Compound 11b | Synthetic | GPR120 | Not specified | High vs. GPR40 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of GPR120 agonists. Below are protocols for key experiments.
1. In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of a GPR120 agonist by measuring the increase in intracellular calcium concentration following receptor activation.
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing human or mouse GPR120.
-
Reagents: Fura-2 AM or other calcium-sensitive fluorescent dyes, Hank's Balanced Salt Solution (HBSS), test compounds (agonists), and a reference agonist (e.g., TUG-891).
-
Procedure:
-
Plate the GPR120-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR).
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the EC50 value by plotting the dose-response curve.[6]
-
2. β-Arrestin-2 Recruitment Assay
This assay assesses a different signaling pathway activated by GPR120, which is important for its anti-inflammatory effects.
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter).
-
Cell Lines: Cells co-expressing GPR120 fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP).
-
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add the substrate for the donor molecule (e.g., coelenterazine (B1669285) for luciferase).
-
Add varying concentrations of the test compound.
-
Upon agonist binding and receptor activation, β-arrestin-2 is recruited to GPR120, bringing the donor and acceptor molecules into proximity.
-
Measure the energy transfer (BRET signal) or enzyme activity.
-
Calculate the EC50 value from the dose-response curve.[5]
-
3. In Vivo Glucose Tolerance Test in Diet-Induced Obese (DIO) Mice
This experiment evaluates the effect of a GPR120 agonist on improving glucose metabolism in an animal model of insulin (B600854) resistance.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Procedure:
-
Fast the DIO mice overnight (approximately 12-16 hours).
-
Administer the test compound (e.g., Compound A at 30 mg/kg) via oral gavage.
-
After a set time (e.g., 60 minutes), administer a glucose challenge (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.[8][9]
-
Visualizations: Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathways
Caption: GPR120 activation by an agonist triggers two main signaling cascades.
Experimental Workflow for GPR120 Agonist Validation
Caption: A typical workflow for the identification and validation of novel GPR120 agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes | MDPI [mdpi.com]
- 9. apexbt.com [apexbt.com]
Comparative Transcriptomic Analysis of SAHA (Vorinostat) Treatment Reveals Diverse Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, a potent histone deacetylase (HDAC) inhibitor. By summarizing key findings from multiple studies, this document aims to facilitate a deeper understanding of SAHA's mechanisms of action and its impact on gene expression across various cancer types. The information presented is based on experimental data from comparative transcriptomic analyses.
Data Presentation: Differentially Expressed Genes (DEGs) Following SAHA Treatment
The following table summarizes the key differentially expressed genes identified in various cancer cell lines after treatment with SAHA. This data highlights both common and cell-type-specific transcriptomic changes, offering insights into the multifaceted effects of HDAC inhibition.
| Study Focus | Cell Line(s) | Key Upregulated Genes | Key Downregulated Genes | Transcriptomic Analysis Method |
| General HDAC Inhibition | HL60 (Promyelocytic Leukemia) | 3,772 genes total | 3,670 genes total, including MYC and MYB | RNA-sequencing |
| Comparison of HDAC Inhibitors | Various Cancer Cells (Breast, Ovarian, Lung) | HDAC3 | DNMT3A, NSD1, USP21, PAK1, NEK6 | RT² Profiler PCR Array, qRT-PCR, Western Blot |
| Chemosensitivity in Breast Cancer | Taxane-Resistant Breast Cancer Cells | NT5E | MAPK13, ATP2C1, ANKRD57, MT1G, RGL4, and others (12 total) | Oligonucleotide Microarray |
| Cell Cycle Regulation in Neural Stem Cells | Adult Mouse Neural Stem Cells | p21, p27, Neurog1, Neurod1 | Hes genes, Spry-box stem cell transcription factors | qRT-PCR |
| Thioredoxin System Regulation | LNCaP (Prostate Cancer), T24 (Bladder Carcinoma), and others | TBP-2 (Vitamin D-up-regulated protein 1) | TRX (Thioredoxin) | cDNA Microarray, Northern Blot |
Experimental Protocols
The methodologies cited in the reviewed literature provide a framework for replicating and building upon these transcriptomic studies.
1. Cell Culture and SAHA Treatment:
-
Cell Lines: A variety of human cancer cell lines have been utilized, including HL60 (promyelocytic leukemia), MCF7 (breast), A2780 (ovarian), HCC827 & H460 (lung), and taxane-resistant breast cancer cell lines.[1] Adult mouse neural stem cells have also been used.[2]
-
SAHA Concentration and Duration: Treatment conditions varied depending on the study's objectives. For instance, in HL60 cells, RNA sequencing was performed after a 2-hour treatment with SAHA.[3] In another study, K562 cells were treated for 30 minutes or 1 hour.[4] A 48-hour treatment was used for adult mouse neural stem cells.[2]
2. RNA Isolation and Sequencing:
-
RNA Extraction: Total RNA or poly(A)+ mRNA is isolated from cell lysates using standard molecular biology techniques.
-
Transcriptomic Profiling:
-
RNA-Sequencing (RNA-seq): This is a common method for high-throughput quantification of mRNA. The general workflow involves cDNA library generation from extracted RNA, followed by sequencing on platforms like Illumina.[3][5]
-
Microarray Analysis: Oligonucleotide microarrays have been used to identify genes whose expression correlates with the effects of combination treatments, such as paclitaxel (B517696) and SAHA.[6]
-
PCR-Based Arrays: RT² Profiler PCR Arrays are utilized to analyze the expression of a focused panel of genes, for example, those related to histone and DNA modification.[1]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from high-throughput methods for specific genes of interest.[1][2]
-
3. Data Analysis:
-
Differential Gene Expression Analysis: Bioinformatic pipelines, such as using DESEQ2, are employed to identify genes that are significantly upregulated or downregulated upon SAHA treatment compared to control (e.g., DMSO-treated) cells.[3]
-
Pathway and Functional Enrichment Analysis: Tools like STRING and Cytoscape are used to construct protein-protein interaction (PPI) networks and identify the biological pathways and processes that are significantly affected by the observed gene expression changes.[1]
Signaling Pathways and Experimental Workflows
SAHA's impact on gene expression is mediated through its influence on various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows described in the literature.
Caption: Experimental workflow for comparative transcriptomic analysis of SAHA treatment.
Caption: SAHA-induced apoptosis via the Akt/FOXO3a signaling pathway in prostate cancer cells.[7]
Caption: SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of genes associated with chemosensitivity to SAHA/taxane combination treatment in taxane-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for the 12-SAHSA Receptor: A Comparative Guide to Potential Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: 12-hydroxy stearic acid (12-SAHSA), a naturally occurring hydroxylated fatty acid, has garnered significant interest for its diverse biological activities, including modulation of skin immunity and regulation of cell proliferation. Despite these observed effects, the specific cell surface receptor that mediates this compound signaling remains to be definitively identified, with current literature often referring to it as an "unknown receptor". This guide provides a comprehensive comparison of potential candidate receptors and their signaling pathways, supported by experimental data and detailed methodologies for receptor identification. The objective is to offer a framework for researchers actively engaged in deorphanizing the receptor for this compound and elucidating its mechanism of action.
Comparing Potential Receptor Candidates for this compound
The identification of the this compound receptor is a critical step in understanding its physiological roles and therapeutic potential. Based on its structure as a long-chain fatty acid and its known biological effects, several potential receptor candidates have been considered. This section compares the known attributes of these candidates with the observed signaling of this compound.
Table 1: Comparison of Potential Receptor Candidates for this compound
| Feature | GPR120 (FFAR4) | GPR31 (12-HETE Receptor) | PPARα (Nuclear Receptor) | Observed this compound Signaling |
| Receptor Type | G-Protein Coupled Receptor (GPCR) | G-Protein Coupled Receptor (GPCR) | Nuclear Receptor | Unknown, but GPCR-like effects observed |
| Known Endogenous Ligands | Long-chain fatty acids (e.g., omega-3 fatty acids) | 12-(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) | Fatty acids, eicosanoids | 12-hydroxystearic acid (this compound) |
| Primary Signaling Transduction | Gαq/11, β-arrestin 2, intracellular Ca2+ mobilization, ERK1/2 activation, NF-κB inhibition | G-protein coupling, ERK1/2, MEK, and NFκB activation | Ligand-activated transcription factor | Downregulation of caspase-8, inflammasome activation, potential WNT pathway interference |
| Key Biological Functions | Regulation of metabolism, anti-inflammatory responses, insulin (B600854) sensitization | Pro-inflammatory responses, cell migration, angiogenesis | Regulation of lipid metabolism, keratinocyte differentiation | Stimulation of antimicrobial peptide secretion in keratinocytes, anti-proliferative effects in cancer cells |
| Relevance to this compound | Plausible candidate due to its role as a long-chain fatty acid receptor. | A receptor for a structurally similar hydroxylated fatty acid; its pathway may be analogous. | A study has suggested this compound can act as a PPARα agonist.[1] | The definitive receptor is yet to be confirmed. |
Experimental Protocols for Receptor Identification and Validation
The following protocols outline standard methodologies used to identify and characterize the receptor for a novel ligand like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a radiolabeled version of this compound to cell membranes expressing a candidate receptor.
Objective: To quantify the specific binding of [³H]-12-SAHSA to a target receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the candidate receptor (e.g., HEK293 cells transfected with GPR120 or GPR31).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of [³H]-12-SAHSA.
-
For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate at a specific temperature for a defined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus the concentration of [³H]-12-SAHSA and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
GTPγS Binding Assay
This functional assay measures the activation of a G-protein coupled receptor by a ligand.
Objective: To determine if this compound can activate G-protein signaling via a candidate GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the candidate GPCR as described in the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, add cell membranes, GDP, and increasing concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound.
-
Use non-linear regression to determine the EC50 (half-maximal effective concentration) and the maximum stimulation (Emax).
-
Calcium Mobilization Assay
This assay is used to detect the activation of Gαq-coupled GPCRs, which leads to an increase in intracellular calcium.
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the candidate Gαq-coupled receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Measurement:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add this compound at various concentrations.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak fluorescence change against the concentration of this compound to determine the EC50.
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathway of a potential candidate receptor, GPR120, and the proposed, yet unconfirmed, pathway for this compound.
Caption: GPR120 (FFAR4) signaling pathway.
Caption: Proposed signaling pathway for this compound in keratinocytes.
Experimental Workflow for Receptor Deorphanization
The process of identifying a novel receptor for a ligand like this compound involves a multi-step approach.
Caption: Experimental workflow for this compound receptor deorphanization.
Conclusion
While the definitive receptor for this compound remains elusive, the existing body of research provides a solid foundation for its eventual identification. The known biological activities of this compound, particularly its effects on keratinocytes and cancer cell lines, suggest the involvement of a signaling receptor that can modulate fundamental cellular processes. The most promising avenues for investigation include screening orphan GPCRs, particularly those related to known fatty acid receptors like GPR120, and further exploring the interaction with the nuclear receptor PPARα. The experimental protocols and workflows detailed in this guide offer a systematic approach to confirming the receptor for this compound, a discovery that will be pivotal for harnessing its full therapeutic potential.
References
A Comparative Analysis of FAHFAs in Diverse Patient Cohorts: Focus on 12-SAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a novel class of endogenous lipids with promising anti-diabetic and anti-inflammatory properties. While the primary focus is on 12-stearic acid hydroxy stearic acid (12-SAHSA), this document also incorporates data from other well-studied FAHFA isomers due to the limited availability of specific quantitative data for this compound across different patient cohorts. The information presented is intended to provide an objective overview supported by experimental data to aid in research and drug development.
Data Presentation: Quantitative Comparison of FAHFA Levels
The following tables summarize the serum concentrations of various FAHFA isomers in different human patient cohorts. It is important to note that in many analytical methods, the isomers 12-PAHSA and 13-PAHSA are not fully separated and are therefore quantified together as 12/13-PAHSA.
Table 1: Serum FAHFA Concentrations in Diabetic vs. Non-Diabetic Individuals
| FAHFA Isomer | Diabetic (nmol/L) | Non-Diabetic (nmol/L) | Patient Cohort Details |
| 9-SAHSA | No significant difference reported | No significant difference reported | Adult individuals from the enable cluster. Diabetic group (n=8) had significantly higher fasting glucose and insulin (B600854) levels. Non-diabetic group (n=20).[1] |
| 12/13-PAHSA | Median: ~0.7 | Median: ~0.8 | Small cohort of diabetic (n=8) and non-diabetic (n=20) adults. No statistically significant difference was found.[2] |
| 9-OAHSA | No significant difference reported | No significant difference reported | Obese diabetic (n=10) and obese non-diabetic (n=10) patients from the GOBB cohort.[1] |
| 9-PAHPA | No significant difference reported | No significant difference reported | Obese diabetic (n=10) and obese non-diabetic (n=10) patients from the GOBB cohort.[1] |
| 9-PAHSA | No significant difference reported | No significant difference reported | Obese diabetic (n=10) and obese non-diabetic (n=10) patients from the GOBB cohort.[1] |
| 10-PAHSA | No significant difference reported | No significant difference reported | Obese diabetic (n=10) and obese non-diabetic (n=10) patients from the GOBB cohort.[1] |
Table 2: Serum FAHFA Concentrations in Obese vs. Non-Obese Individuals
| FAHFA Isomer | Obese (nmol/L) | Non-Obese (nmol/L) | Key Findings |
| Total FAHFAs | Median: 3.24 | Median: 5.22 | Obese patients had significantly lower total FAHFA levels.[1] |
| 9-OAHSA | Lower in obese individuals | Higher in non-obese individuals | Surgery-induced weight loss increased 9-OAHSA levels.[1] |
Table 3: Serum FAHFA Concentrations in Vegetarians vs. Omnivores
| FAHFA Isomer | Vegetarians (nmol/L) | Omnivores (nmol/L) | Key Findings |
| 9-SAHSA | Similar levels | Similar levels | No significant difference detected.[1] |
| 12/13-PAHSA | Similar levels | Similar levels | No significant difference detected.[1] |
| Other FAHFAs (9-OAHSA, 9-PAHPA, 9-PAHSA, 10-PAHSA) | Significantly lower levels | Significantly higher levels | Vegetarians showed lower levels of most other measured FAHFAs.[1] |
Experimental Protocols
The primary method for the quantification of FAHFAs in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity for the analysis of these low-abundance lipids.
General Workflow for FAHFA Quantification:
-
Sample Collection and Preparation:
-
Serum or plasma is collected from patients.
-
Lipids, including FAHFAs, are extracted from the biological matrix using a solvent extraction method, such as a modified Bligh-Dyer or Folch extraction.
-
An internal standard, typically a stable isotope-labeled version of the FAHFA of interest (e.g., ¹³C-labeled PAHSA), is added at the beginning of the extraction process to account for sample loss and matrix effects.
-
-
Chromatographic Separation:
-
The extracted lipids are separated using liquid chromatography, most commonly with a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as ammonium (B1175870) acetate (B1210297) is used to separate the different FAHFA isomers.
-
-
Mass Spectrometric Detection:
-
The separated lipids are ionized, typically using negative ion electrospray ionization (ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific FAHFAs. This involves monitoring the transition of a specific precursor ion (the deprotonated molecule [M-H]⁻) to a characteristic product ion.
-
Challenges in Quantification:
-
Low Abundance: FAHFAs are present in very low concentrations in biological samples, requiring highly sensitive instrumentation.
-
Isomeric Complexity: Numerous regioisomers of FAHFAs exist, which are structurally very similar and can be difficult to separate chromatographically. For example, 12-PAHSA and 13-PAHSA often co-elute.
-
Matrix Effects: The complex nature of biological samples can interfere with the ionization process, potentially affecting the accuracy of quantification. The use of an appropriate internal standard is crucial to mitigate these effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of FAHFAs
FAHFAs, including this compound, exert their biological effects, at least in part, by activating the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4] This activation triggers downstream signaling cascades that lead to improved glucose homeostasis and anti-inflammatory responses.
Caption: Simplified signaling pathway of FAHFAs, including this compound, through GPR120.
Experimental Workflow for FAHFA Analysis
The following diagram illustrates a typical workflow for the analysis of FAHFAs from biological samples.
Caption: General experimental workflow for the quantification of FAHFAs.
References
- 1. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 12-SAHSA: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 12-SAHSA (12-Hydroxystearic acid), a substance reclassified as hazardous to the aquatic environment.[1] Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the substance's properties and the requisite safety precautions.
Personal Protective Equipment (PPE):
When handling this compound, particularly during disposal, the use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles that may cause eye irritation.[1][2] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[3] | Prevents direct skin contact with the substance.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator. | Necessary if exposure limits are exceeded or if significant dust is generated.[1][2] |
| Body Protection | Protective work clothing or a lab coat.[1][3] | Minimizes the risk of skin exposure.[1] |
Handling and Storage:
Proper handling and storage are the first line of defense in a safe disposal process.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][2][3]
-
Incompatible Materials: Keep the substance away from heat, ignition sources, strong oxidizing agents, and strong alkaline substances.[1][2]
-
Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated location.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations.[1][2]
-
Waste Identification and Segregation: Clearly identify the waste as "this compound" or "12-Hydroxystearic Acid." Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place the this compound waste into a designated, chemically compatible, and leak-proof container.[1][3] The container must be sealable.
-
If the this compound is in a solid form, it may be dissolved in a suitable organic solvent before being transferred to a waste container.[3] In such cases, the waste must be handled as both a chemical and solvent waste.
-
Properly label the container with the full chemical name and any associated hazards.
-
-
Spill Response:
-
In the event of a spill, prevent the material from entering waterways or drains.[1][2]
-
If the material is molten, allow it to solidify before cleanup.[1][2]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material into a clean, suitable, and closed container for disposal.[1] Avoid generating dust clouds.[1]
-
After the material has been collected, decontaminate the area by flushing with water.[1]
-
-
Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 12-SAHSA (12-Hydroxystearic Acid)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 12-SAHSA (12-Hydroxystearic Acid). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber)[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3][4] A face shield may be required for splash hazards.[5] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved dust mask or respirator.[1][6] Use a full-face respirator if exposure limits are exceeded or irritation occurs.[2] | To prevent inhalation of dust. |
| Body Protection | Laboratory coat.[7] Fire/flame resistant and impervious clothing may be necessary for larger quantities.[2] | To protect skin and clothing from contamination. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[8]
-
Ignition Sources: Keep away from heat and sources of ignition as it is a combustible solid.[8]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[9]
Disposal Plan:
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.[7]
-
Solvent Dissolution: If this compound is in solid form, it should be dissolved in a suitable organic solvent before being added to a designated waste container for non-halogenated organic solvent waste.[7]
-
Container Management: Do not fill waste containers to more than 80% capacity to allow for expansion. Securely cap the container immediately after use.[7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[7]
-
Final Disposal: Arrange for the collection of chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Can be landfilled together with household refuse, in accordance with local regulations.[1]
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-ELSD
This protocol details the quantification of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter it through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 40-50 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min
-
-
Quantification: Integrate the peak area of this compound in the sample chromatogram and determine the concentration using the calibration curve.[1]
Protocol 2: In Vitro PPARα Activation Assay
This protocol is to determine if this compound can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6]
Materials and Equipment:
-
HEK293 cells (or other suitable cell line) stably transfected with a PPARα expression vector and a luciferase reporter vector containing Peroxisome Proliferator Response Elements (PPREs).
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a multi-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control and a known PPARα agonist as a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Compare the luciferase activity in the this compound-treated cells to the vehicle control to determine the extent of PPARα activation.
Signaling Pathway
This compound Induced Antimicrobial Peptide (AMP) Secretion Pathway
Recent studies have shown that this compound can stimulate the secretion of antimicrobial peptides from epidermal keratinocytes. This process is mediated through the downregulation of caspase-8, which in turn activates the inflammasome.[7]
Caption: this compound signaling pathway leading to AMP secretion in keratinocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. 12-hydroxystearic acid, 106-14-9 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. castoroil.in [castoroil.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
